molecular formula C25H22Au2Cl2P2 B1589132 Bis(chlorogold(I)) bis(diphenylphosphino)methane CAS No. 37095-27-5

Bis(chlorogold(I)) bis(diphenylphosphino)methane

Cat. No.: B1589132
CAS No.: 37095-27-5
M. Wt: 849.2 g/mol
InChI Key: JNPUWTQJFLJEJC-UHFFFAOYSA-L
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Description

Bis(chlorogold(I)) bis(diphenylphosphino)methane is a useful research compound. Its molecular formula is C25H22Au2Cl2P2 and its molecular weight is 849.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPUWTQJFLJEJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470779
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
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Molecular Weight

849.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37095-27-5
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Bis(chlorogold(I)) bis(diphenylphosphino)methane: A Versatile Precursor in Gold-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the inorganic gold(I) complex, Bis(chlorogold(I)) bis(diphenylphosphino)methane, with the chemical formula [Au₂Cl₂(μ-dppm)]. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal inorganic chemistry, oncology, and materials science. We will delve into the nuanced aspects of its preparation, the critical analytical techniques for its structural elucidation, and the mechanistic rationale behind its promising anticancer properties, thereby offering field-proven insights for its effective utilization.

Introduction: The Resurgence of Gold in Modern Therapeutics

Gold complexes are experiencing a renaissance in medicinal chemistry, emerging as promising alternatives to traditional platinum-based anticancer agents.[1][2] Their unique chemical properties and diverse mechanisms of action offer potential solutions to the challenges of drug resistance and off-target toxicity. Among the various classes of gold compounds, phosphine-gold(I) complexes have garnered significant attention due to their stability and potent biological activity.[3][4]

This compound, often abbreviated as [Au₂Cl₂(dppm)], serves as a pivotal precursor in the synthesis of more complex and biologically active gold compounds. The bis(diphenylphosphino)methane (dppm) ligand acts as a robust bridging unit, bringing two gold(I) centers into close proximity. This unique structural motif not only influences the compound's stability and reactivity but also plays a crucial role in its biological interactions. Understanding the synthesis and detailed characterization of this foundational complex is paramount for the rational design of novel gold-based therapeutics.

Synthesis of this compound

The synthesis of [Au₂Cl₂(dppm)] is a well-established procedure, typically involving the reaction of a gold(I) precursor with the bis(diphenylphosphino)methane ligand. The causality behind the experimental choices lies in the careful control of stoichiometry and reaction conditions to favor the formation of the desired binuclear complex.

Synthetic Pathway Overview

The logical flow of the synthesis is centered around the coordination of the phosphorus donor atoms of the dppm ligand to the gold(I) centers.

Synthesis_Pathway Au_precursor Gold(I) Precursor (e.g., (tht)AuCl or HAuCl₄) reaction Reaction in Organic Solvent Au_precursor->reaction dppm Bis(diphenylphosphino)methane (dppm) dppm->reaction product Bis(chlorogold(I)) bis(diphenylphosphino)methane [Au₂Cl₂(dppm)] reaction->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, adapted from established literature procedures, designed to yield a specific polymorph of the title compound.[5]

Materials:

  • (NBu₄)[AuCl₄] (Tetrabutylammonium tetrachloroaurate(III))

  • Bis(diphenylphosphino)methane (dppm)

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspension Preparation: In a suitable reaction vessel, suspend (NBu₄)[AuCl₄] (29 mg, 0.049 mmol) and bis(diphenylphosphino)methane (19 mg, 0.049 mmol) in dimethylformamide (5 ml).

  • Acidification: Add a small volume of concentrated HCl (0.2 ml) to the suspension. The rationale for the addition of HCl is to ensure a chloride-rich environment, promoting the formation of the chlorogold(I) species.

  • Dissolution and Reaction: Gently warm the mixture. A clear, pale-yellow solution will form, which will subsequently fade to a colorless solution, indicating the reduction of Au(III) to Au(I) and the coordination of the dppm ligand.

  • Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent over several days will yield well-formed, colorless, needle-like crystals of this compound.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Expected Yield: The yield is typically high, but will vary based on the precise control of crystallization conditions.

Note on Polymorphism: It is important to note that [Au₂Cl₂(dppm)] can exist in different crystalline forms, or polymorphs.[5] The specific polymorph obtained can be influenced by the choice of solvent and crystallization conditions. One reported polymorph crystallizes in the triclinic space group P1 and is characterized by the absence of aurophilic (Au···Au) interactions.[5] Another monoclinic form exhibits an intramolecular Au···Au distance of 3.351 Å, suggesting a weak aurophilic interaction.[5]

Comprehensive Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for the compound's identity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueSource
Chemical Formula C₂₅H₂₂Au₂Cl₂P₂
Molecular Weight 849.23 g/mol
Appearance White to off-white solid
CAS Number 37095-27-5
Melting Point 265-268 °C (decomposes)[5]
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of [Au₂Cl₂(dppm)].

  • ³¹P NMR Spectroscopy: The ³¹P{¹H} NMR spectrum provides direct information about the phosphorus environment. For [Au₂Cl₂(dppm)], a single sharp resonance is typically observed, indicating the equivalence of the two phosphorus atoms in the dppm ligand. The chemical shift is significantly downfield from that of the free dppm ligand, which is a clear indication of coordination to the gold centers. The typical chemical shift range for such complexes is around +30 ppm (relative to 85% H₃PO₄).[1][6]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the proton environments in the complex. The key signals to analyze are those of the phenyl protons on the phosphine ligands and the methylene protons of the dppm bridge. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methylene protons of the dppm bridge are expected to show a characteristic signal, the chemical shift and multiplicity of which can provide insights into the conformation of the P-CH₂-P backbone.

NMR_Workflow sample_prep Sample Preparation (Dissolve in suitable deuterated solvent, e.g., CDCl₃) P31_NMR Acquire ³¹P{¹H} NMR Spectrum sample_prep->P31_NMR H1_NMR Acquire ¹H NMR Spectrum sample_prep->H1_NMR data_analysis Data Analysis and Structural Confirmation P31_NMR->data_analysis H1_NMR->data_analysis

Caption: A streamlined workflow for the NMR analysis of the title compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall molecular geometry in the solid state.

Key Structural Features:

  • Coordination Geometry: Each gold(I) center typically adopts a linear or nearly linear coordination geometry, being bonded to one phosphorus atom and one chlorine atom.

  • dppm Bridge: The bis(diphenylphosphino)methane ligand bridges the two gold centers.

  • Aurophilic Interactions: As mentioned earlier, the presence or absence of aurophilic interactions (Au···Au) is a key structural feature that can vary between polymorphs.[5]

Crystallographic Data for a Triclinic Polymorph: [5]

ParameterValue
Au-P Bond Lengths 2.228(2) Å and 2.233(3) Å
Au-Cl Bond Lengths 2.278(3) Å and 2.276(3) Å
P-Au-Cl Bond Angles 175.5(1)° and 177.4(1)°
Intramolecular Au···Au Distance No significant aurophilic interaction

Applications in Drug Discovery and Catalysis

This compound is not only a subject of fundamental chemical interest but also a versatile starting material for the synthesis of compounds with significant biological and catalytic activities.

Anticancer Properties and Mechanism of Action

Gold(I) phosphine complexes, including derivatives of [Au₂Cl₂(dppm)], have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][7] The prevailing hypothesis for their mechanism of action is the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[8][9]

The Thioredoxin Reductase Inhibition Pathway:

TrxR_Inhibition Au_complex [Au₂Cl₂(dppm)] Derivative inhibition Inhibition Au_complex->inhibition TrxR Thioredoxin Reductase (TrxR) TrxR->inhibition ROS Increased Reactive Oxygen Species (ROS) inhibition->ROS apoptosis Apoptosis (Programmed Cell Death) ROS->apoptosis

Caption: Proposed mechanism of anticancer action via TrxR inhibition.

TrxR is a key enzyme in the cellular antioxidant defense system, and its inhibition leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death). The dppm ligand plays a crucial role in this process by influencing the lipophilicity, stability, and cellular uptake of the gold complex, thereby modulating its interaction with the target enzyme.

Catalytic Applications

Beyond its medicinal applications, [Au₂Cl₂(dppm)] and its derivatives have shown promise as catalysts in various organic transformations. The unique electronic properties of the gold(I) centers, facilitated by the phosphine ligands, enable the activation of substrates in reactions such as hydroalkoxylation and hydroamination.

Conclusion and Future Perspectives

This compound is a cornerstone of modern gold chemistry, offering a gateway to a vast array of structurally diverse and functionally significant compounds. Its synthesis is straightforward, and its characterization is well-defined by a suite of analytical techniques. The insights gained from studying this fundamental complex have paved the way for the development of novel gold-based anticancer agents with unique mechanisms of action, such as the inhibition of thioredoxin reductase.

Future research in this area will likely focus on the rational design of [Au₂Cl₂(dppm)] derivatives with enhanced selectivity for cancer cells, improved pharmacokinetic profiles, and a deeper understanding of their interactions with biological targets. The continued exploration of the rich chemistry of this versatile precursor holds immense potential for advancing the fields of medicine and catalysis.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(chlorogold(I)) bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key spectroscopic data for the coordination complex Bis(chlorogold(I)) bis(diphenylphosphino)methane, scientifically denoted as [Au₂(dppm)Cl₂]. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who utilize or study gold(I) phosphine complexes. The information presented herein is a synthesis of established literature and spectral data, offering insights into the structural and electronic properties of this significant compound.

Introduction: The Significance of [Au₂(dppm)Cl₂]

This compound is a binuclear gold(I) complex where two gold(I) centers are bridged by two diphenylphosphinomethane (dppm) ligands. The coordination sphere of each gold atom is completed by a terminal chloride ligand. This compound and its derivatives are of considerable interest due to their potential applications in catalysis, luminescence, and as therapeutic agents.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its reactivity and structure-activity relationships.

The molecular structure of [Au₂(dppm)Cl₂] is not static; it is known to exist in at least two polymorphic forms: a monoclinic and a triclinic crystal system. A key structural feature that is often discussed in the context of this and related gold(I) complexes is the presence or absence of aurophilic interactions, which are weak attractive forces between the gold centers. These interactions can significantly influence the photophysical properties of the compound.

Molecular Structure and Crystallography

The definitive method for elucidating the three-dimensional arrangement of atoms in [Au₂(dppm)Cl₂] is single-crystal X-ray diffraction. The compound has been shown to crystallize in at least two different polymorphs, primarily a monoclinic and a triclinic form. The conformation of the dppm ligands and the proximity of the gold atoms can vary between these forms, which in turn affects the spectroscopic properties.

The dppm ligand acts as a bridging unit, holding the two AuCl fragments in close proximity. The coordination geometry around each gold(I) center is typically linear, as expected for a d¹⁰ metal ion. However, distortions from ideal linearity can occur.

Polymorphism and Aurophilic Interactions

A significant aspect of the crystal structure of [Au₂(dppm)Cl₂] is the intramolecular Au···Au distance. In some crystal forms, this distance is short enough to suggest the presence of aurophilic interactions (typically < 3.5 Å). These interactions, arising from relativistic effects, are a hallmark of gold(I) chemistry and can have a profound impact on the compound's luminescence and reactivity. In other polymorphs, the gold centers are spaced further apart, and aurophilic interactions are considered to be absent. The presence or absence of these interactions is a critical factor in interpreting the spectroscopic data, particularly the photoluminescence spectra.

A study of a related solvated complex, [Au₂(dppm)₂Cl₂]·(acetone), revealed that upon heating, the gold centers adopt a T-shaped geometry.[2]

Table 1: Selected Crystallographic Data for [Au₂(dppm)Cl₂] Polymorphs

ParameterMonoclinic PolymorphTriclinic Polymorph
Crystal SystemMonoclinicTriclinic
Space GroupC2/cP-1
Au-P Bond Lengths (Å)~2.24~2.23
Au-Cl Bond Lengths (Å)~2.29~2.28
Intramolecular Au···Au Distance (Å)~3.35> 4.0
P-C-P Angle (°)~116~120

Note: The values presented are approximate and can vary slightly depending on the specific crystal structure determination.

The workflow for single-crystal X-ray diffraction analysis is a critical process for obtaining such detailed structural information.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of [Au₂(dppm)Cl₂] in solution. The key nuclei for examination are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is arguably the most informative NMR technique for this class of compounds. Due to the direct coordination of the phosphorus atoms of the dppm ligand to the gold centers, the ³¹P chemical shift is highly sensitive to the electronic environment around the gold and the geometry of the complex.

For [Au₂(dppm)Cl₂], a single resonance is typically expected in the ³¹P{¹H} NMR spectrum, indicating the equivalence of the four phosphorus atoms in a symmetrical structure in solution. The chemical shift for gold(I)-phosphine complexes generally appears downfield from the free phosphine ligand. While a precise, universally agreed-upon chemical shift is not available due to solvent and concentration effects, a related hydrated species, [Au₂(dppm)₂]Cl₂·8.5H₂O, in CD₃OD shows a signal in the ³¹P NMR spectrum.[2] The referencing standard for ³¹P NMR is typically 85% H₃PO₄.[3][4]

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide information about the organic dppm ligand.

  • ¹H NMR: The spectrum is dominated by the resonances of the phenyl protons, which typically appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methylene protons of the dppm backbone (P-CH₂-P) are also a key diagnostic feature. These protons are expected to appear as a triplet due to coupling with the two equivalent phosphorus atoms.

  • ¹³C NMR: The ¹³C{¹H} NMR spectrum will show signals for the phenyl carbons and a characteristic signal for the methylene carbon. The methylene carbon signal is expected to be a triplet due to coupling with the two phosphorus atoms. The chemical shifts of the phenyl carbons can provide insights into the electronic effects of gold coordination.

Table 2: Expected NMR Data for [Au₂(dppm)Cl₂]

NucleusRegion/SignalExpected Chemical Shift (ppm)Expected Multiplicity
³¹P P-AuDownfield of free dppmSinglet
¹H Phenyl (C₆H₅)7.0 - 8.0Multiplet
Methylene (CH₂)VariableTriplet
¹³C Phenyl (C₆H₅)120 - 140Multiple signals
Methylene (CH₂)VariableTriplet

The general protocol for acquiring NMR spectra is a standardized procedure in most analytical laboratories.

Caption: A typical workflow for obtaining and processing NMR spectra.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These techniques are particularly useful for identifying the presence of specific functional groups and for studying the nature of the metal-ligand bonds.

Key vibrational modes to consider for [Au₂(dppm)Cl₂] include:

  • Phenyl group vibrations: These will give rise to a series of sharp bands in both the IR and Raman spectra, characteristic of substituted benzene rings.

  • P-C and C-H vibrations: Vibrations associated with the dppm backbone will also be present.

  • Au-P and Au-Cl stretching vibrations: These are of particular interest as they directly probe the coordination environment of the gold centers. These vibrations typically occur at low frequencies (below 500 cm⁻¹).

Due to the presence of a center of inversion in some polymorphs, the rule of mutual exclusion may apply, meaning that vibrations that are IR active will be Raman inactive, and vice versa.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of [Au₂(dppm)Cl₂] and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing coordination complexes, as it often allows for the observation of the intact molecular ion.

The mass spectrum of [Au₂(dppm)Cl₂] is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two gold atoms and two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peak in the molecular ion cluster will correspond to the species containing only the most abundant isotopes. Fragmentation of the complex may involve the loss of chloride ligands or cleavage of the dppm ligand. The observation of the M+2 and M+4 peaks is a strong indicator of the presence of one and two chlorine atoms, respectively.[5]

Photophysical Properties

As mentioned earlier, the presence of aurophilic interactions can lead to interesting photophysical properties, such as luminescence. A heated sample of a related acetone solvate, [Au₂Cl₂(dppm)₂]·(acetone), exhibits emission at 480 nm at ambient temperature.[2] The study of the excitation and emission spectra can provide valuable information about the electronic structure of the complex and the nature of its excited states.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure and bonding. X-ray crystallography reveals the solid-state structure, including the presence or absence of aurophilic interactions in its different polymorphs. In solution, ³¹P, ¹H, and ¹³C NMR spectroscopy confirm the coordination of the dppm ligand and provide insights into the symmetry of the complex. Vibrational spectroscopy probes the characteristic functional groups and the metal-ligand bonds, while mass spectrometry confirms the molecular weight and provides information on its stability. Together, these techniques offer a powerful and comprehensive toolkit for the analysis of this important gold(I) complex, paving the way for its further application in various scientific disciplines.

References

An In-depth Technical Guide to the ³¹P NMR of Bis(chlorogold(I))bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(chlorogold(I))bis(diphenylphosphino)methane, often abbreviated as [Au₂(dppm)Cl₂], is a binuclear gold(I) complex that has garnered significant interest within the research and development sectors of materials science and medicine. Its utility spans from being a precursor in the synthesis of novel gold nanoclusters and macrocycles to demonstrating potential as an anticancer agent.[1][2][3] The compound features two gold(I) centers bridged by the bis(diphenylphosphino)methane (dppm) ligand, with each gold atom also coordinated to a chloride ion.[2][4][5]

The precise characterization of [Au₂(dppm)Cl₂] is paramount for its application, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool. Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making ³¹P NMR a highly sensitive and informative technique for probing the chemical environment of phosphorus atoms in molecules.[6] For gold-phosphine complexes, ³¹P NMR provides critical insights into ligand coordination, complex stability, and solution-state structure.[7][8] This guide offers a comprehensive overview of the synthesis, sample preparation, NMR data acquisition, and spectral interpretation for [Au₂(dppm)Cl₂].

Theoretical Framework: Why ³¹P NMR is Essential for Gold-Phosphine Complexes

The diagnostic power of ³¹P NMR for compounds like [Au₂(dppm)Cl₂] lies in the sensitivity of the phosphorus chemical shift (δ) to its electronic environment. Key factors influencing the ³¹P chemical shift include:

  • Coordination: When a phosphine ligand like dppm coordinates to a metal center, such as gold(I), a significant downfield shift (to a higher ppm value) of the ³¹P signal is observed compared to the free ligand.[7] This coordination shift is a direct indicator of the phosphorus lone pair's involvement in the P-Au bond.

  • Oxidation State of the Metal: The oxidation state of the metal center influences the electron density at the phosphorus nucleus, thereby affecting its chemical shift.

  • Geometry of the Complex: The geometry around the phosphorus atom, including bond angles and steric interactions, can subtly alter the chemical shift.

  • Nature of Other Ligands: The electronic properties of other ligands attached to the metal center can trans- or cis-influence the P-Au bond and, consequently, the ³¹P chemical shift.

In the case of [Au₂(dppm)Cl₂], the two phosphorus atoms are chemically equivalent, which simplifies the expected spectrum. This equivalence arises from the symmetrical nature of the dppm ligand bridging the two gold(I) centers.

Synthesis and Sample Preparation for NMR Analysis

Synthesis of Bis(chlorogold(I))bis(diphenylphosphino)methane

A common and effective method for synthesizing [Au₂(dppm)Cl₂] involves the reaction of a suitable gold(I) precursor with the bis(diphenylphosphino)methane ligand.[1]

Reaction Scheme: 2 [Au(tht)Cl] + Ph₂PCH₂PPh₂ (dppm) → [Au₂(dppm)Cl₂] + 2 tht (tht = tetrahydrothiophene)

This reaction is typically performed in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature. The product, being sparingly soluble in many common organic solvents, often precipitates out of the reaction mixture, facilitating its isolation.

Experimental Protocol: Sample Preparation for ³¹P NMR

The quality of the NMR spectrum is critically dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution ³¹P NMR data for [Au₂(dppm)Cl₂].

Materials:

  • Bis(chlorogold(I))bis(diphenylphosphino)methane (purity >95%)

  • Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vials

  • Analytical balance

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of [Au₂(dppm)Cl₂] into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The complex has limited solubility, so gentle agitation or sonication may be required to achieve a clear solution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field homogeneity.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

³¹P NMR Data Acquisition

The acquisition of a high-quality ³¹P NMR spectrum requires careful selection of experimental parameters. Modern NMR spectrometers offer automated setup routines, but manual optimization can significantly improve the results.

Recommended Spectrometer Parameters
ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 162 MHz (for a 400 MHz ¹H instrument)Higher fields provide better signal dispersion and sensitivity.
Pulse Program zgpg30 or similar with power-gated decouplingA 30° pulse angle reduces the necessary relaxation delay. Power-gated decoupling minimizes sample heating while removing ¹H-¹³P coupling.[6]
Solvent CDCl₃ or CD₂Cl₂These solvents provide good solubility and are common for this type of complex.
Temperature 298 K (25 °C)Standard room temperature acquisition.
Acquisition Time (AQ) 1.0 - 2.0 secondsSufficient to resolve sharp singlets.
Relaxation Delay (D1) 2.0 - 5.0 secondsAllows for adequate relaxation of the ³¹P nuclei, although longer delays may be needed for precise quantification.
Number of Scans (NS) 64 - 256Depends on the sample concentration; more scans improve the signal-to-noise ratio.
Spectral Width (SW) ~200 ppmA wide spectral width is generally recommended for phosphorus NMR to encompass a broad range of possible chemical shifts.[10]
Reference External 85% H₃PO₄ at 0 ppmThe standard reference for ³¹P NMR spectroscopy.[7]

Spectral Interpretation and Data Analysis

Expected ³¹P NMR Spectrum

For a pure sample of [Au₂(dppm)Cl₂], the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp signal.

  • Chemical Shift (δ): The ³¹P chemical shift for [Au₂(dppm)Cl₂] in CDCl₃ is typically observed in the range of δ = 25-30 ppm . This downfield shift, relative to the free dppm ligand (δ ≈ -22 ppm), is characteristic of phosphine coordination to a gold(I) center.

  • Multiplicity: The signal will be a singlet . This is because the two phosphorus atoms in the dppm ligand are chemically equivalent and there are no other nearby NMR-active nuclei to cause coupling.

Visualization of the Experimental Workflow

The following diagram outlines the key stages in the characterization of [Au₂(dppm)Cl₂] by ³¹P NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh ~15 mg of [Au₂(dppm)Cl₂] dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (zgpg30, NS=128) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to H₃PO₄ (0 ppm) baseline->reference identify Identify Signal (Singlet at δ ≈ 25-30 ppm) reference->identify confirm Confirm Structure and Purity identify->confirm

References

"luminescence properties of dppm-ligated gold(I) complexes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Luminescence Properties of dppm-Ligated Gold(I) Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(I) complexes, particularly those featuring the bis(diphenylphosphino)methane (dppm) ligand, represent a fascinating class of materials renowned for their unique and tunable luminescent properties. These properties are intrinsically linked to the presence of aurophilic interactions, weak relativistic effects that lead to Au(I)---Au(I) contacts of lengths comparable to or shorter than the van der Waals radius of gold. This guide provides a comprehensive overview of the synthesis, structural characteristics, photophysical behavior, and burgeoning applications of dppm-ligated gold(I) complexes. We will delve into the critical role of the dppm ligand in facilitating the formation of dinuclear and polynuclear structures, which are often prerequisites for observing significant luminescence. Furthermore, this guide will explore how factors such as the coordination environment, solvent polarity, and temperature can be manipulated to fine-tune the emission characteristics of these complexes, paving the way for their application in chemosensing, bioimaging, and photocatalysis.

Introduction: The Allure of Aurophilicity and Luminescence

Gold(I) complexes, with their d¹⁰ electronic configuration, would typically be expected to be colorless and non-emissive. However, the phenomenon of aurophilicity, a closed-shell attraction between gold(I) centers, dramatically alters their electronic structure and gives rise to fascinating photophysical properties, including intense and long-lived luminescence.[1][2] The bis(diphenylphosphino)methane (dppm) ligand, with its flexible backbone, is particularly adept at bridging two gold(I) centers, thereby predisposing them to engage in aurophilic interactions.[3] This guide will provide a deep dive into the world of dppm-ligated gold(I) complexes, exploring the fundamental principles that govern their luminescence and showcasing their potential in various scientific and technological domains.

The luminescence in these systems often originates from excited states with significant metal-centered character, frequently involving the promotion of an electron from a filled d orbital to an empty s or p orbital.[4] The energy of these transitions, and consequently the color of the emitted light, is highly sensitive to the Au(I)---Au(I) distance, making these complexes excellent candidates for stimuli-responsive materials.[5]

The Crucial Role of the dppm Ligand: A Structural Perspective

The dppm ligand's ability to act as a bridging ligand is central to the chemistry of luminescent gold(I) complexes. Its P-C-P backbone can span two gold centers, bringing them into close proximity and facilitating the formation of dinuclear "A-frame" structures.[5] This structural motif is a recurring theme in the chemistry of dppm-ligated gold(I) complexes and is a key factor in enabling the aurophilic interactions that underpin their luminescence.

The flexibility of the dppm ligand allows for a range of Au(I)---Au(I) distances, which in turn influences the energy of the electronic transitions and the resulting emission color.[6] Shorter Au(I)---Au(I) distances generally lead to a red-shift in the emission, a phenomenon that can be exploited in the design of sensors and molecular switches.[7]

Unraveling the Luminescence Mechanism: A Photophysical Deep Dive

The luminescence of dppm-ligated gold(I) complexes is typically phosphorescence, arising from a spin-forbidden transition from a triplet excited state to the singlet ground state. The heavy gold atom facilitates intersystem crossing from the initially formed singlet excited state to the triplet state, a process that is crucial for observing long-lived emission.[7]

The nature of the excited state can be complex and is often described as a metal-centered (MC) dσpσ or dδpσ transition.[4] However, ligand-to-metal charge transfer (LMCT) and intraligand (IL) transitions can also play a significant role, particularly when chromophoric groups are incorporated into the ancillary ligands.[2] The interplay of these different excited states can lead to complex photophysical behavior, including dual emission and thermochromism.

Factors Influencing Luminescence

Several factors can be systematically varied to tune the luminescence properties of dppm-ligated gold(I) complexes:

  • Ancillary Ligands: The choice of ancillary ligands, those other than dppm, can have a profound impact on the emission color and quantum yield. For instance, the introduction of halide ligands can lead to halogen-to-ligand charge transfer (XLCT) transitions that mix with the metal-centered states, altering the emission energy.[8]

  • Solvent Polarity: The surrounding environment can influence the Au(I)---Au(I) distance and the stability of the excited states. In some cases, increasing solvent polarity can lead to a blue-shift in the emission, a phenomenon known as solvatochromism.[5]

  • Temperature: Many dppm-ligated gold(I) complexes exhibit thermochromic luminescence, where the emission color changes with temperature.[8] This is often attributed to temperature-induced changes in the Au(I)---Au(I) distance or the population of different emissive states.[8]

Synthesis and Characterization: A Practical Guide

The synthesis of dppm-ligated gold(I) complexes is generally straightforward, often involving the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the dppm ligand in an appropriate solvent.[9] The stoichiometry of the reactants is crucial in determining the nuclearity of the final product.

Experimental Protocol: Synthesis of [Au₂(μ-dppm)₂]Cl₂

This protocol describes the synthesis of a classic dinuclear dppm-ligated gold(I) complex, [Au₂(μ-dppm)₂]Cl₂, a versatile precursor for a wide range of luminescent materials.[10]

Materials:

  • (Tetrahydrothiophene)gold(I) chloride ([AuCl(tht)])

  • Bis(diphenylphosphino)methane (dppm)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • Dissolve [AuCl(tht)] (2 equivalents) in dichloromethane.

  • To this solution, add a solution of dppm (2 equivalents) in dichloromethane dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduce the volume of the solvent in vacuo.

  • Add diethyl ether to precipitate the product.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ³¹P{¹H} NMR: A single resonance is expected, confirming the symmetrical nature of the complex.

  • ¹H NMR: The spectrum will show characteristic signals for the phenyl and methylene protons of the dppm ligand.

  • Mass Spectrometry: ESI-MS can be used to confirm the mass of the cationic complex, [Au₂(μ-dppm)₂]²⁺.

  • Single-Crystal X-ray Diffraction: This is the definitive method for confirming the dinuclear structure and determining the Au(I)---Au(I) distance.

Data Presentation: A Comparative Overview

The following table summarizes the photophysical properties of a selection of dppm-ligated gold(I) complexes, highlighting the influence of ancillary ligands and structural motifs on their luminescence.

ComplexEmission λ (nm)Quantum Yield (Φ)Lifetime (τ)Reference
[Au₂(μ-dppm)₂]Cl₂575 (solid state)--[11]
[Au₂(μ-dppm)₂(μ-I)]IYellow emission--[5]
[Au₂(μ-xantphos)Cl₂]Blue/Yellow (thermochromic)--[6]
[Au₂(dppm)(D-pen)₂]²⁻Enhanced emission--[12]

Note: The quantum yields and lifetimes are often highly dependent on the medium (solution vs. solid state) and temperature.

Visualizing Key Concepts: Experimental Workflow and a Proposed Mechanism

Diagrams are powerful tools for illustrating complex relationships and workflows. Below are Graphviz diagrams depicting a typical experimental workflow for studying the photophysical properties of these complexes and a proposed mechanism for thermochromic luminescence.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Studies Synthesis Synthesis of dppm-Au(I) Complex NMR NMR Spectroscopy (¹H, ³¹P) Synthesis->NMR Structural Confirmation MS Mass Spectrometry Synthesis->MS Structural Confirmation Xray Single-Crystal X-ray Diffraction Synthesis->Xray Structural Confirmation Absorption UV-Vis Absorption Spectroscopy Xray->Absorption Structure-Property Correlation Emission Steady-State & Time-Resolved Emission Spectroscopy Absorption->Emission QY Quantum Yield Measurement Emission->QY Thermo Thermochromism Studies Emission->Thermo

Caption: Experimental workflow for the synthesis and photophysical characterization of dppm-ligated gold(I) complexes.

thermochromism_mechanism cluster_low_temp Low Temperature cluster_high_temp High Temperature LT_Ground Ground State (Short Au-Au) LT_Excited Excited State (Blue Emission) LT_Ground->LT_Excited Excitation HT_Ground Ground State (Longer Au-Au) LT_Ground->HT_Ground Thermal Equilibrium LT_Excited->LT_Ground Emission HT_Excited Excited State (Yellow Emission) HT_Ground->HT_Excited Excitation HT_Excited->HT_Ground Emission

Caption: Proposed mechanism for the thermochromic luminescence observed in some dppm-ligated gold(I) complexes.

Applications and Future Outlook

The unique photophysical properties of dppm-ligated gold(I) complexes have positioned them as promising candidates for a variety of applications:

  • Chemosensors: The sensitivity of their luminescence to the local environment makes them ideal for the detection of ions and small molecules.[5]

  • Bioimaging: Luminescent gold(I) complexes are being explored as probes for cellular imaging, offering potential advantages in terms of photostability and long lifetimes.[13][14]

  • Photocatalysis: The ability of their excited states to engage in electron transfer reactions has led to their use as photoredox catalysts in organic synthesis.[1][10]

  • Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission colors of some complexes make them attractive for use in OLED devices.[11]

The field of dppm-ligated gold(I) complexes continues to evolve, with ongoing research focused on the design of new ligands to further tune their photophysical properties, the development of more efficient and robust catalysts, and the exploration of their potential in theranostics, combining both diagnostic and therapeutic functions. As our understanding of the fundamental principles governing their luminescence deepens, so too will the scope of their applications.

References

An In-depth Technical Guide to the Electronic Structure of Gold(I) Phosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the electronic structure of gold(I) phosphine complexes, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their unique properties, the advanced techniques for their characterization, and the theoretical frameworks that rationalize their behavior. Our focus is on delivering not just procedural steps, but the underlying scientific reasoning to empower innovative research and application.

The Unique World of Gold(I) Phosphine Complexes: An Introduction

Gold(I) phosphine complexes represent a fascinating class of compounds with a rich and diverse chemistry. Their applications span from catalysis and materials science to medicine, where they are investigated as potential therapeutic agents.[1] The distinct characteristics of these complexes, including their geometry, reactivity, and photophysical properties, are all rooted in their unique electronic structure. A thorough understanding of this electronic framework is therefore paramount for the rational design of new gold(I) phosphine complexes with tailored functionalities. This guide will illuminate the key factors that govern the electronic landscape of these remarkable molecules.

The Foundation: Relativistic Effects in Gold Chemistry

To comprehend the electronic structure of gold(I) complexes, one must first appreciate the profound impact of relativity on the gold atom itself. For heavy elements like gold, the inner-shell electrons travel at speeds approaching a significant fraction of the speed of light. This necessitates a relativistic treatment of their electronic structure, which leads to several key consequences.[2][3]

  • Contraction of s and p orbitals: Relativistic effects cause the s and p orbitals to contract and become more stabilized (lower in energy).[4]

  • Expansion and destabilization of d and f orbitals: Conversely, the d and f orbitals expand and are destabilized (higher in energy).[4]

This relativistic reshaping of atomic orbitals has a dramatic effect on gold's chemical properties. The contraction of the 6s orbital makes it more electronegative than would be expected from periodic trends alone. The destabilization of the 5d orbitals brings them closer in energy to the 6s orbital, facilitating d-s hybridization and influencing the bonding and spectroscopic properties of gold compounds.[2][5] For instance, the characteristic yellow color of metallic gold is a direct result of the relativistic narrowing of the energy gap between the 5d and 6s orbitals, leading to the absorption of blue light.[2][4]

The Au-P Bond: A Symphony of Sigma Donation and Linear Coordination

The coordination chemistry of gold(I) is dominated by a linear, two-coordinate geometry, and its complexes with phosphine ligands are archetypal examples. The primary interaction in these complexes is a strong σ-bond formed by the donation of the lone pair of electrons from the phosphorus atom of the phosphine ligand into a vacant sp-hybridized orbital on the gold(I) center.[6]

The strength and nature of this Au-P bond are significantly influenced by the electronic and steric properties of the substituents on the phosphorus atom.[7] Electron-donating groups on the phosphine enhance its σ-donating ability, leading to a stronger Au-P bond. Conversely, bulky substituents can sterically hinder the approach of other ligands and enforce the characteristic linear geometry.[8][9]

Aurophilicity: The "Social" Life of Gold(I) Complexes

A defining feature of gold(I) chemistry is the phenomenon of aurophilicity, a weak, attractive interaction between closed-shell gold(I) centers.[10][11][12] This interaction, with a bond energy comparable to that of a hydrogen bond, arises from a combination of dispersion forces and relativistic effects.[10] Aurophilic interactions are responsible for the tendency of many gold(I) complexes to form dimers, oligomers, or extended supramolecular assemblies in the solid state and, in some cases, in solution.[13][14]

The presence of aurophilic interactions has a profound impact on the photophysical properties of gold(I) phosphine complexes. While monomeric, two-coordinate gold(I) complexes are often not luminescent, their aggregation through aurophilic interactions can lead to the emergence of intense luminescence.[10][14] This is a critical concept in the design of luminescent materials based on gold(I) phosphine complexes.

The Glow of Gold: Luminescence in Gold(I) Phosphine Complexes

Many gold(I) phosphine complexes exhibit fascinating luminescent properties, which are highly tunable through ligand design.[15][16][17] The luminescence in these complexes can originate from various electronic transitions, including:[16]

  • Metal-Centered (MC) transitions: These involve the promotion of an electron between d orbitals on the gold center.

  • Ligand-to-Metal Charge Transfer (LMCT) transitions: An electron is excited from an orbital predominantly located on the ligand to an orbital on the gold atom.

  • Intraligand (IL) transitions: These transitions occur within the electronic levels of the ligand itself.

The interplay of these transitions, often coupled with the presence of aurophilic interactions, dictates the color and efficiency of the luminescence.[14] For instance, the formation of Au-Au bonds in the excited state can create new emissive states, leading to phosphorescence. The functionalization of phosphine ligands with chromophores is a powerful strategy to modulate the luminescent properties of the resulting gold(I) complexes.[15][16]

Characterization of Gold(I) Phosphine Complexes: A Multi-faceted Approach

A comprehensive understanding of the electronic structure of gold(I) phosphine complexes necessitates the use of a combination of experimental and theoretical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of gold(I) phosphine complexes.[16] It provides crucial information on:

  • Coordination geometry: Confirming the expected linear coordination at the gold(I) center.

  • Bond lengths and angles: Quantifying the Au-P bond distance and the P-Au-X angle (where X is the other ligand).

  • Aurophilic interactions: Identifying and measuring the distances between gold atoms in the crystal lattice.

This structural information is fundamental for interpreting the spectroscopic and photophysical properties of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of gold(I) phosphine complexes in solution.

  • ³¹P NMR: This is arguably the most informative NMR technique for these complexes. The coordination of a phosphine ligand to a gold(I) center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand, providing clear evidence of complex formation.[18][19] The magnitude of this coordination shift can provide insights into the electronic properties of the Au-P bond.

  • ¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the phosphine and other ligands, confirming the overall structure of the complex.[18][20]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the electronic state of the atoms in a sample.[6][21] For gold(I) phosphine complexes, XPS can be used to:

  • Determine the oxidation state of gold: The binding energy of the Au 4f electrons is sensitive to the oxidation state of the gold atom.

  • Probe the electronic environment of the gold atoms: Subtle shifts in the Au 4f binding energies can provide insights into the nature of the ligands coordinated to the gold center.[22]

A Representative Experimental Workflow

The synthesis and characterization of a gold(I) phosphine complex typically follow a systematic workflow.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactants [AuCl(tht)] + Phosphine Ligand s2 Reaction in Solvent (e.g., Dichloromethane) s1->s2 s3 Isolation & Purification (e.g., Crystallization) s2->s3 c1 NMR Spectroscopy (¹H, ¹³C, ³¹P) s3->c1 Structural Confirmation c2 Mass Spectrometry s3->c2 Molecular Weight Verification c3 X-ray Crystallography c1->c3 Detailed Structural Analysis c4 Photophysical Studies (UV-Vis, Luminescence) c3->c4 Structure-Property Correlation

Caption: A typical experimental workflow for the synthesis and characterization of gold(I) phosphine complexes.

Detailed Protocol: Synthesis of a Generic [AuCl(PR₃)] Complex

  • Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the desired phosphine ligand (PR₃) in an appropriate solvent, such as dichloromethane.

  • Reaction: To this solution, add a solution of one equivalent of a gold(I) precursor, typically chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), in the same solvent, dropwise with stirring.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy. The disappearance of the starting materials and the appearance of a new product spot or signal indicate the completion of the reaction.

  • Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diffusion of hexane into a dichloromethane solution of the complex) to obtain single crystals suitable for X-ray diffraction analysis.[16]

Theoretical and Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the electronic structure and properties of gold(I) phosphine complexes.[6][15] DFT calculations can provide:

  • Optimized geometries: Predicting bond lengths, angles, and the overall three-dimensional structure of the complexes.

  • Molecular orbital analysis: Visualizing the frontier molecular orbitals (HOMO and LUMO) and understanding the nature of the Au-P bond and other interactions.

  • Spectroscopic predictions: Calculating NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in the interpretation of experimental data.[23]

  • Reaction mechanisms: Investigating the energetics of reaction pathways and providing insights into the catalytic activity of these complexes.

MO_diagram L_sigma σ (lone pair) bonding σ (bonding) L_sigma->bonding Donation antibonding σ* (antibonding) L_sigma->antibonding Au_sp sp (vacant) Au_sp->bonding Au_sp->antibonding

Caption: A simplified molecular orbital diagram illustrating the σ-bonding in a gold(I) phosphine complex.

Concluding Remarks and Future Outlook

The electronic structure of gold(I) phosphine complexes is a captivating field of study, where relativistic effects, strong covalent bonding, and weak but significant aurophilic interactions converge to create a rich tapestry of chemical and physical properties. The synergistic application of advanced experimental techniques and robust computational methods continues to deepen our understanding of these systems. This knowledge is not only of fundamental scientific interest but also provides a solid foundation for the rational design of novel gold(I) phosphine complexes for a wide array of applications, from targeted cancer therapies to advanced optical materials. The future of this field is bright, with endless possibilities for innovation and discovery.

References

An In-depth Technical Guide to the Solubility of Bis(chlorogold(I)) bis(diphenylphosphino)methane) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au2Cl2(dppm)]. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the dissolution behavior of this significant organogold complex. Recognizing the pivotal role of solubility in catalyst performance, reaction kinetics, and pharmaceutical formulation, this guide synthesizes qualitative solubility observations with robust, field-proven methodologies for quantitative determination. It further introduces the theoretical framework of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection. Detailed, step-by-step protocols for gravimetric and UV-Vis spectrophotometric solubility determination are provided, empowering researchers to generate precise solubility data tailored to their specific applications.

Introduction: The Significance of [Au2Cl2(dppm)]

This compound), with the chemical formula C₂₅H₂₂Au₂Cl₂P₂ and CAS Number 37095-27-5, is a binuclear gold(I) complex that has garnered considerable interest in various fields of chemical research.[1][2] Its utility as a catalyst in a range of organic transformations is well-documented. Furthermore, gold(I)-phosphine complexes, in general, are being explored for their potential pharmacological activities, including their role as autophagy-inducing agents in cancer therapy.

The efficacy of [Au2Cl2(dppm)] in these applications is intrinsically linked to its behavior in solution. The ability to achieve a desired concentration in a suitable organic solvent is paramount for controlling reaction rates, ensuring homogeneity, and for the formulation of potential therapeutic agents. Understanding the solubility of this complex is, therefore, a critical prerequisite for its effective application.

This guide will delve into the known qualitative solubility of [Au2Cl2(dppm)], provide a theoretical framework for understanding its dissolution, and, most importantly, equip researchers with the detailed experimental protocols necessary to quantify its solubility in various organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, approach to predicting solubility. A more nuanced understanding can be achieved through the application of solubility parameters, such as the Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3][4] Every solvent and solute can be characterized by a unique set of these three parameters. The principle states that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests a higher likelihood of dissolution.

Qualitative and Known Solubility of [Au2Cl2(dppm)]

Literature reports provide some qualitative insights into the solubility of [Au2Cl2(dppm)] and its analogues.

  • Dichloromethane (CH₂Cl₂): The complex is known to be soluble in dichloromethane, as evidenced by its use as a solvent for the recrystallization of related dppm-bridged gold(I) complexes.[7]

  • Dimethylformamide (DMF): [Au2Cl2(dppm)] has been reported to dissolve in dimethylformamide, particularly with gentle warming, to form a clear solution.

  • Poorly Soluble Solvents: While direct quantitative data is scarce, the related bromo-analogue, β-Au₂(μ-dppm)₂Br₂·2CH₂Cl₂, has been described as having "poor solubility," which prevented the acquisition of a ³¹P{¹H} NMR spectrum, suggesting limited solubility in common NMR solvents like chloroform-d.

This qualitative information provides a starting point for solvent selection, but for many applications, precise quantitative data is indispensable.

Quantitative Solubility Data

A comprehensive search of the available scientific literature did not yield a tabulated set of quantitative solubility data for [Au2Cl2(dppm)] across a range of common organic solvents. This knowledge gap highlights the importance of the experimental protocols detailed in the subsequent sections, which are designed to enable researchers to generate this critical data in their own laboratory settings. The following table is provided as a template for researchers to populate with their experimentally determined values.

Organic SolventChemical FormulaTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
DichloromethaneCH₂Cl₂25Data to be determinedData to be determinede.g., Gravimetric
ChloroformCHCl₃25Data to be determinedData to be determinede.g., Gravimetric
Tetrahydrofuran (THF)C₄H₈O25Data to be determinedData to be determinede.g., Gravimetric
AcetoneC₃H₆O25Data to be determinedData to be determinede.g., Gravimetric
AcetonitrileCH₃CN25Data to be determinedData to be determinede.g., UV-Vis
Dimethylformamide (DMF)C₃H₇NO25Data to be determinedData to be determinede.g., UV-Vis
Dimethyl Sulfoxide (DMSO)C₂H₆SO25Data to be determinedData to be determinede.g., UV-Vis

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for the quantitative determination of the solubility of [Au2Cl2(dppm)]. The choice of method will depend on the instrumentation available and the specific properties of the solvent and solute.

Gravimetric Analysis

Gravimetric analysis is a highly accurate and precise method for determining solubility that relies on the measurement of mass.[8] It is particularly suitable for non-volatile solutes and solvents.

Objective: To determine the solubility of [Au2Cl2(dppm)] in a given organic solvent by the isothermal equilibrium method followed by gravimetric quantification.

Materials:

  • [Au2Cl2(dppm)] (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass evaporating dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid [Au2Cl2(dppm)] to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved solid.

  • Solvent Evaporation and Weighing:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the [Au2Cl2(dppm)] complex. The stability of the complex at the chosen temperature should be verified.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved [Au2Cl2(dppm)] is the final constant mass of the dish and residue minus the initial mass of the empty dish.

    • The solubility is then calculated as the mass of the dissolved solute per volume of the solvent used (e.g., in g/L).

Self-Validation: The key to a trustworthy result in this protocol is achieving a constant mass after drying. This indicates that all the solvent has been removed and the solute is stable under the drying conditions.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of colored compounds or those with a chromophore. [Au2Cl2(dppm)] is a white to off-white solid, but may exhibit UV absorbance due to its aromatic phosphine ligands.

Objective: To determine the solubility of [Au2Cl2(dppm)] in a UV-transparent organic solvent using UV-Vis spectroscopy.

Materials:

  • [Au2Cl2(dppm)] (solid)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of standard solutions of [Au2Cl2(dppm)] of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration.

    • The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) since the path length (b) is typically 1 cm.

  • Preparation and Filtration of Saturated Solution:

    • Prepare a saturated solution of [Au2Cl2(dppm)] and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

    • Filter the saturated solution using a syringe filter.

  • Spectrophotometric Measurement:

    • Dilute a known volume of the filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Use the measured absorbance of the diluted solution and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of [Au2Cl2(dppm)] in the solvent.

Self-Validation: The linearity of the Beer-Lambert plot (a high R² value) for the standard solutions validates the accuracy of the molar absorptivity value used for the solubility calculation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of [Au2Cl2(dppm)].

Gravimetric_Solubility_Determination cluster_prep Preparation & Equilibration cluster_measurement Measurement cluster_analysis Analysis start Start add_excess Add excess [Au2Cl2(dppm)] to solvent start->add_excess equilibrate Equilibrate at constant T (e.g., 24-48h) add_excess->equilibrate filter Filter supernatant equilibrate->filter add_filtrate Add known volume of filtrate to dish filter->add_filtrate weigh_dish Weigh pre-dried evaoprating dish weigh_dish->add_filtrate evaporate Evaporate solvent dry_weigh Dry to constant mass and weigh calculate Calculate Solubility (g/L or mol/L) dry_weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

UVVis_Solubility_Determination cluster_calibration Calibration cluster_sample Saturated Solution Analysis cluster_calculation Calculation prep_standards Prepare standard solutions of known concentration measure_abs Measure absorbance at λmax prep_standards->measure_abs plot_curve Plot Abs vs. Conc. (Beer-Lambert Plot) measure_abs->plot_curve calc_conc Calculate concentration of diluted sample plot_curve->calc_conc prep_sat Prepare and equilibrate saturated solution filter_sample Filter supernatant prep_sat->filter_sample dilute_sample Dilute sample to linear range filter_sample->dilute_sample measure_sample_abs Measure absorbance of diluted sample dilute_sample->measure_sample_abs measure_sample_abs->calc_conc apply_df Apply dilution factor calc_conc->apply_df solubility Determine Solubility apply_df->solubility

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of Bis(chlorogold(I))bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the dinuclear gold(I) complex, bis(chlorogold(I))bis(diphenylphosphino)methane, with the chemical formula C₂₅H₂₂Au₂Cl₂P₂. While this compound is a valuable precursor and catalyst in various chemical transformations, a detailed understanding of its thermal properties is paramount for its effective and safe utilization. This document synthesizes available data on its synthesis, structure, and physical properties, and provides an expert analysis of its expected thermal decomposition behavior based on analogous gold(I) phosphine complexes. Detailed, step-by-step methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are presented to enable researchers to perform their own validation and further studies.

Introduction: The Significance of Gold(I) Phosphine Complexes

Gold(I) complexes, particularly those stabilized by phosphine ligands, have emerged as a versatile class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. Their utility in promoting a variety of organic transformations, including hydroalkoxylation and hydroamination reactions, has been extensively documented. Furthermore, the unique photophysical properties of some gold(I) complexes have led to their investigation in the development of luminescent materials for applications such as triplet luminescent light-emitting diodes. In the realm of medicinal chemistry, gold(I)-phosphine complexes have been explored as potential anticancer agents that can induce autophagy.

Bis(chlorogold(I))bis(diphenylphosphino)methane, often abbreviated as [(AuCl)₂(dppm)], is a dinuclear gold(I) complex where two chlorogold(I) moieties are bridged by a bis(diphenylphosphino)methane (dppm) ligand.[1][2] The stability and reactivity of this complex are intrinsically linked to its thermal properties. A thorough understanding of its behavior upon heating is crucial for defining its operational limits in high-temperature catalytic processes, for assessing its shelf-life and storage conditions, and for controlling its decomposition into potentially catalytically active gold nanoparticles.

Synthesis and Structural Characterization

Synthesis

The synthesis of bis(chlorogold(I))bis(diphenylphosphino)methane is typically achieved through the reaction of a gold(I) precursor with the bis(diphenylphosphino)methane ligand. A common synthetic route involves the reaction of (tetrahydrothiophene)gold(I) chloride or a similar labile gold(I) source with dppm in a suitable solvent like dichloromethane.

A representative synthesis involves suspending (NBu₄)[AuCl₄] and bis(diphenylphosphino)methane in a solution of concentrated HCl in dimethylformamide. Gentle warming of the mixture leads to a clear pale-yellow solution which then fades to colorless. Cooling this solution and allowing for slow evaporation of the solvent yields colorless, needle-like crystals of the desired product.

Molecular Structure

Bis(chlorogold(I))bis(diphenylphosphino)methane is a dinuclear complex with the molecular formula C₂₅H₂₂Au₂Cl₂P₂ and a molecular weight of approximately 849.23 g/mol .[1][2] The structure consists of two gold(I) centers, each coordinated to a chlorine atom and a phosphorus atom from the bridging dppm ligand. The dppm ligand acts as a bridge between the two gold atoms, forming a metallocycle.

Interestingly, this complex can exist in different polymorphic forms, which primarily differ in the presence or absence of aurophilic interactions (Au···Au bonds). In one polymorph, the conformation of the dppm ligand facilitates an intramolecular Au···Au distance that is indicative of an aurophilic interaction. In another polymorph, the conformation leads to a much larger separation between the gold atoms, precluding such an interaction. These structural variations can influence the physical properties of the complex, including its melting point and potentially its thermal stability.

Thermal Stability Analysis

Melting Point and Onset of Decomposition

A reported melting point for a polymorph of bis(chlorogold(I))bis(diphenylphosphino)methane is in the range of 538–541 K (265–268 °C). This high melting point suggests a significant degree of thermal stability in the solid state. It is anticipated that the onset of thermal decomposition will occur at a temperature near or above its melting point. For many organometallic complexes, melting can be a precursor to decomposition, or the two processes can occur concurrently.

Expected Thermogravimetric Analysis (TGA) Profile

A typical TGA experiment measures the change in mass of a sample as a function of temperature. For bis(chlorogold(I))bis(diphenylphosphino)methane, a TGA curve would be expected to show a stable baseline up to the decomposition temperature, followed by one or more mass loss steps.

The decomposition is likely to proceed via the loss of the organic ligand and the chlorine atoms. The bis(diphenylphosphino)methane ligand would likely fragment and volatilize. The theoretical mass percentage of the constituent parts of the molecule is as follows:

ComponentFormulaMolar Mass ( g/mol )Number in MoleculeTotal Mass ( g/mol )Mass Percentage
GoldAu196.972393.9446.39%
ChlorineCl35.45270.908.35%
Bis(diphenylphosphino)methaneC₂₅H₂₂P₂384.391384.3945.26%
Total C₂₅H₂₂Au₂Cl₂P₂ 849.23 849.23 100.00%

The final residual mass in a TGA experiment under an inert atmosphere should correspond to metallic gold, which would be approximately 46.39% of the initial mass. Any deviation from this value could indicate the formation of non-volatile decomposition products, such as gold phosphides or chlorides, or incomplete decomposition within the temperature range of the experiment.

Expected Differential Scanning Calorimetry (DSC) Profile

A DSC experiment measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram for bis(chlorogold(I))bis(diphenylphosphino)methane would be expected to show an endothermic peak corresponding to its melting. This would be followed by one or more exothermic or endothermic peaks associated with the decomposition process. The nature of these decomposition peaks (endothermic or exothermic) would provide insights into the energetics of the bond-breaking and bond-forming processes occurring during degradation.

Gaseous Decomposition Products

The thermal decomposition of the bis(diphenylphosphino)methane ligand is expected to produce a variety of volatile organic and organophosphorus compounds. Potential decomposition products could include benzene, diphenyl, and various phosphine derivatives. The chlorine atoms are likely to be released as volatile species such as hydrogen chloride (if a source of hydrogen is present) or chlorinated organic compounds. Analysis of the evolved gases during TGA, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Pyrolysis-GC-MS), would be necessary to definitively identify these products.

Solid Residue Analysis

The solid residue remaining after thermal decomposition is expected to be primarily metallic gold. However, depending on the decomposition conditions (atmosphere, heating rate), other phases such as gold phosphides could also be present. Powder X-ray Diffraction (PXRD) is the ideal technique to identify the crystalline phases present in the solid residue.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the thermal stability of bis(chlorogold(I))bis(diphenylphosphino)methane.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of bis(chlorogold(I))bis(diphenylphosphino)methane into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold DSC pan. Prepare an empty, sealed pan as a reference.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen or argon.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 400 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic/endothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of these transitions.

Powder X-ray Diffraction (PXRD) of the Thermal Decomposition Residue

Objective: To identify the crystalline phases present in the solid residue after thermal decomposition.

Methodology:

  • Residue Collection: Collect the solid residue from the TGA pan after a decomposition experiment.

  • Sample Preparation: Gently grind the residue into a fine powder and mount it on a sample holder.

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 10-90°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database) to identify the crystalline phases present.

Visualizing the Analytical Workflow

The logical flow of experiments for assessing the thermal stability of bis(chlorogold(I))bis(diphenylphosphino)methane can be visualized as follows:

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_product_analysis Decomposition Product Analysis synthesis Synthesis of [(AuCl)₂(dppm)] structure Structural Confirmation (NMR, X-ray) synthesis->structure tga Thermogravimetric Analysis (TGA) structure->tga Provides pure sample dsc Differential Scanning Calorimetry (DSC) structure->dsc Provides pure sample tga_ms Evolved Gas Analysis (TGA-MS / Py-GC-MS) tga->tga_ms Identifies gaseous products pxrd Solid Residue Analysis (PXRD) tga->pxrd Identifies solid residue

References

Methodological & Application

Application Notes & Protocols: Bis(chlorogold(I)) bis(diphenylphosphino)methane) as a Catalyst for Hydroamination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Gold in Catalytic C-N Bond Formation

The hydroamination reaction, the addition of an N-H bond across an unsaturated carbon-carbon multiple bond, stands as a paragon of atom economy in modern organic synthesis.[1] It offers a direct and efficient pathway to construct C-N bonds, which are fundamental linkages in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] While various transition metals have been explored for this transformation, gold catalysts have emerged as exceptionally effective, particularly for the activation of alkynes, allenes, and alkenes under mild conditions.[3][4]

Unlike many late-transition-metal catalysts that may require harsh conditions or have limited functional group tolerance, gold(I) complexes operate as powerful π-acids.[4] They selectively activate the C-C multiple bond towards nucleophilic attack without the need for oxidative addition pathways involving the amine.[1] This mode of action imparts several key advantages:

  • Mild Reaction Conditions: Many gold-catalyzed hydroaminations proceed at room temperature to moderate heat.[5][6]

  • Functional Group Tolerance: Gold catalysts are notably tolerant of various functional groups and often do not require the rigorous exclusion of air or moisture.[7]

  • Unique Selectivity: Gold catalysis can provide access to products with regioselectivity complementary to that of other metal catalysts.[8][9]

Within the diverse family of gold catalysts, dinuclear complexes such as Bis(chlorogold(I)) bis(diphenylphosphino)methane) , systematically named [Au₂(μ-dppm)Cl₂], have garnered significant interest. The bis(diphenylphosphino)methane (dppm) ligand bridges the two gold(I) centers, creating a unique electronic and steric environment that can influence catalytic activity and stability.[10][11] This guide provides an in-depth exploration of this catalyst, from its mechanistic underpinnings to practical, field-tested protocols for its application in hydroamination reactions.

The Catalyst: A Closer Look at [Au₂(μ-dppm)Cl₂]

The efficacy of this compound) in hydroamination stems from its distinct structural and electronic properties.

Catalyst Specifications:

Property Value
Chemical Name This compound
Alternate Name Methylenebis[diphenyl]phosphine gold complex[12]
CAS Number 37095-27-5[12][13][14]
Molecular Formula C₂₅H₂₂Au₂Cl₂P₂[12][13][14]
Molecular Weight 849.23 g/mol [12][13][14]
Appearance Solid[14]

| Structure | A dinuclear gold(I) complex with a bridging dppm ligand. |

Mechanism of Catalytic Hydroamination

The prevailing mechanism for hydroamination catalyzed by phosphine-ligated gold(I) complexes is an "outer-sphere" pathway.[4][5] The catalyst does not directly bind the amine substrate. Instead, the cationic gold(I) center, generated in situ, acts as a potent π-acid to activate the alkyne or alkene.

The catalytic cycle can be dissected into three key stages:

  • In Situ Catalyst Activation: The commercially available [Au₂(μ-dppm)Cl₂] is a pre-catalyst. To generate the catalytically active species, the chloride ligands must be abstracted. This is typically achieved by adding a silver salt with a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆). The precipitation of insoluble silver chloride (AgCl) drives the formation of the highly electrophilic cationic gold(I) complex, [(dppm)Au₂Cl]⁺ or [(dppm)Au₂]²⁺.[5][15]

  • π-Activation and Nucleophilic Attack: The cationic gold(I) species coordinates to the π-system of the alkyne or alkene, increasing its electrophilicity and rendering it susceptible to nucleophilic attack. The amine then adds to the activated multiple bond in an anti-fashion relative to the gold catalyst. This step forms a vinyl- or alkylgold intermediate.[7]

  • Protodeauration and Catalyst Regeneration: The C-Au bond in the intermediate is cleaved by a proton source, which is typically the N-H bond of another amine molecule or trace acid in the medium. This "protodeauration" or "protonolysis" step releases the final hydroamination product (an enamine, imine, or amine) and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Gold-Catalyzed Hydroamination Cycle Catalytic cycle for gold(I)-catalyzed hydroamination of an alkyne. cluster_0 Catalytic Cycle Precatalyst [Au₂(dppm)Cl₂] Active_Catalyst Cationic Gold(I) Species {[Au₂(dppm)]²⁺} Precatalyst->Active_Catalyst - 2 AgCl + 2 Ag⁺ Pi_Complex Gold-Alkyne π-Complex Active_Catalyst->Pi_Complex + Alkyne Vinyl_Gold Vinylgold Intermediate Pi_Complex->Vinyl_Gold + Amine (R₂NH) Product Enamine / Imine Vinyl_Gold->Product + H⁺ (from R₂NH) - Catalyst Final_Product Final Product Product->Final_Product Amine_Input Amine Substrate Amine_Input->Vinyl_Gold Alkyne_Input Alkyne_Input Alkyne_Input->Pi_Complex

Figure 1. Catalytic cycle for gold(I)-catalyzed hydroamination of an alkyne.
Safety and Handling

While metallic gold is largely inert, ionic gold compounds and catalysts require careful handling.[7] Always consult the Safety Data Sheet (SDS) before use.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.[16][17][18]

  • Ventilation: Handle the solid catalyst and prepare solutions in a well-ventilated fume hood to avoid inhaling dust or fumes.[16][19]

  • Storage: Store the catalyst in a cool, dry place in a tightly sealed container, away from incompatible materials.[19]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[19]

Application Notes and Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationales for achieving successful hydroamination reactions.

General Experimental Workflow

A typical experiment follows a straightforward sequence from setup to analysis. This workflow minimizes common errors and ensures reproducibility.

Figure 2. General workflow for a gold-catalyzed hydroamination experiment.
Protocol 1: Intermolecular Hydroamination of Phenylacetylene with Aniline

This protocol details a classic intermolecular reaction to form an imine, which is a valuable synthetic intermediate. The reaction typically yields the Markovnikov product.[15]

Objective: To synthesize N-(1-phenylethylidene)aniline.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
[Au₂(dppm)Cl₂] 849.23 0.025 21.2 mg 0.05 (2.5 mol%)
Silver Triflate (AgOTf) 256.94 0.05 12.8 mg 0.05
Phenylacetylene 102.14 1.0 110 µL 1.0
Aniline 93.13 1.2 109 µL 1.2

| Dioxane (anhydrous) | - | - | 5.0 mL | - |

Step-by-Step Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound) (21.2 mg, 0.025 mmol) and silver triflate (12.8 mg, 0.05 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous dioxane via syringe. Stir the resulting suspension at room temperature for 15 minutes. A white precipitate of AgCl should form.

  • Reagent Addition: Add aniline (109 µL, 1.2 mmol) to the flask, followed by the remaining 2.0 mL of dioxane. Then, add phenylacetylene (110 µL, 1.0 mmol) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pass the mixture through a short plug of Celite or silica gel, eluting with ethyl acetate to remove the silver salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure imine product.

Protocol 2: Intramolecular Hydroamination of an Alkenyl Carbamate

This protocol demonstrates the power of gold catalysis in synthesizing nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[5][6] This type of cyclization is a key step in the synthesis of complex molecules.[20]

Objective: To synthesize a protected 2-vinylpyrrolidine via 5-exo-dig cyclization.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
N-Cbz-pent-4-en-1-amine 219.27 0.5 109.6 mg 1.0
[Au₂(dppm)Cl₂] 849.23 0.0125 10.6 mg 0.025 (2.5 mol%)
Silver Hexafluoroantimonate (AgSbF₆) 343.62 0.025 8.6 mg 0.05

| Dichloromethane (DCM, anhydrous) | - | - | 5.0 mL | - |

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Au₂(dppm)Cl₂] (10.6 mg, 0.0125 mmol) and AgSbF₆ (8.6 mg, 0.025 mmol) to an oven-dried vial.

  • Solvent and Substrate Addition: Add 4.0 mL of anhydrous dichloromethane (DCM). Stir for 5 minutes. Add a solution of N-Cbz-pent-4-en-1-amine (109.6 mg, 0.5 mmol) in 1.0 mL of anhydrous DCM.

  • Reaction Monitoring: Stir the reaction at room temperature (23 °C). The gold(I)-catalyzed hydroamination of unactivated olefins can be slower than that of alkynes; monitor the reaction over 12-24 hours by TLC or ¹H NMR of an aliquot.[5]

  • Work-up: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine. Filter the mixture through a short pad of silica gel, washing with DCM.

  • Purification: Remove the solvent in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired protected pyrrolidine derivative.

Comparative Data and Troubleshooting

Table 1: Summary of Representative Protocols

Parameter Protocol 1: Intermolecular Protocol 2: Intramolecular
Reaction Type Intermolecular Hydroamination Intramolecular Hydroamination (Cyclization)
Substrates Phenylacetylene + Aniline N-Cbz-pent-4-en-1-amine
Product Class Imine N-Heterocycle (Pyrrolidine)
Catalyst Loading 2.5 mol % Au 2.5 mol % Au
Silver Activator AgOTf AgSbF₆
Typical Conditions 60 °C, 4-8 h 23 °C, 12-24 h

| Key Advantage | Forms C=N bond for further functionalization | Constructs valuable heterocyclic rings |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (incomplete chloride abstraction).2. Deactivated substrate (e.g., sterically hindered amine).3. Insufficient temperature. 1. Use a more powerful silver salt (e.g., AgSbF₆ over AgOTf). Ensure AgCl precipitation occurs. 2. Increase catalyst loading or reaction time. 3. Gradually increase reaction temperature (e.g., from RT to 80 °C).
Formation of Side Products 1. Alkyne hydration (if water is present).2. Substrate decomposition at high temperatures.3. For alkynes, potential for double hydroamination. 1. Use anhydrous solvents and reagents; perform under a strict inert atmosphere. 2. Run the reaction at a lower temperature for a longer duration. 3. Use an excess of the alkyne or carefully control the stoichiometry of the amine.

| Poor Regioselectivity | 1. Steric and electronic properties of the substrate are poorly differentiated.2. Catalyst ligand is not optimal. | 1. This is often substrate-controlled.[8] 2. For challenging substrates, consider a more sterically demanding phosphine ligand to influence the approach of the nucleophile.[6] |

References

Harnessing the Power of Dinuclear Gold: Bis(chlorogold(I)) bis(diphenylphosphino)methane) in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Linear Limitation of Gold(I)

Homogeneous gold catalysis has become an indispensable tool in modern organic synthesis, primarily due to the unique ability of gold complexes to act as powerful carbophilic π-acids, activating alkynes, allenes, and alkenes towards nucleophilic attack.[1][2] However, a significant challenge in asymmetric gold(I) catalysis arises from the metal's strong preference for a linear, two-coordinate geometry. This coordination places the chiral ligand diametrically opposite to the substrate-binding site, making effective chirality transfer difficult.[3][4][5]

Bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au₂Cl₂(dppm)], offers a compelling solution. As a dinuclear gold(I) precatalyst, its unique structure, where two gold atoms are bridged by the bis(diphenylphosphino)methane (dppm) ligand, provides a rigid framework that can facilitate cooperative effects and create a more defined chiral environment upon activation.[3][6] This guide provides an in-depth exploration of the [Au₂Cl₂(dppm)] system, focusing on its activation, mechanism of chiral induction, and practical application in key asymmetric transformations.

Part 1: The Catalytic System - In Situ Generation of the Chiral Environment

The commercially available [Au₂Cl₂(dppm)] complex is an achiral, air-stable solid, making it a convenient precatalyst.[7][8] The catalytically active species is a cationic gold complex, generated in situ through halide abstraction. The key to achieving asymmetry is not through a chiral phosphine ligand in this case, but by employing a chiral counterion strategy .

This is typically achieved by reacting the neutral gold chloride precatalyst with a chiral silver salt. The silver cation abstracts the chloride ligand to form insoluble silver chloride (AgCl), while the chiral anion from the silver salt pairs with the resulting cationic [Au₂(dppm)]²⁺ core. This creates an intimate, chiral ion pair that dictates the stereochemical outcome of the reaction.

The process can be visualized as follows:

G precatalyst [Au₂Cl₂(dppm)] (Achiral Precatalyst) active_catalyst [Au₂(dppm)]²⁺[X]₂²⁻ (Active Chiral Catalyst) precatalyst->active_catalyst + 2 Ag⁺[X*]⁻ silver_salt 2 Ag⁺[X]⁻ (Chiral Silver Salt) silver_salt->active_catalyst agcl 2 AgCl(s) (Precipitate) active_catalyst->agcl - 2 AgCl

Figure 1: In situ activation of the [Au₂Cl₂(dppm)] precatalyst.

Causality Behind the Choice: The dppm ligand is crucial. Its short bite angle can induce an intramolecular Au-Au interaction (aurophilicity) in the cationic intermediate, creating a more rigid and sterically defined catalytic pocket compared to analogous monodentate phosphine gold complexes.[9] This rigidity enhances the influence of the chiral counterion on the approaching substrate.

Part 2: Application in Asymmetric Intramolecular Hydroalkoxylation of Allenes

A benchmark transformation showcasing the efficacy of this system is the asymmetric cyclization of allenols to form valuable chiral tetrahydrofurans and other oxygen heterocycles.[6] This reaction proceeds with high levels of enantioselectivity, demonstrating efficient chirality transfer from the counterion to the product.

Catalytic Cycle and Mechanistic Insights

The accepted mechanism involves the following key steps:

  • π-Activation: The cationic gold catalyst coordinates to the allene moiety of the substrate, increasing its electrophilicity.

  • Nucleophilic Attack: The tethered hydroxyl group attacks the activated central carbon of the allene in an exo-dig or endo-dig fashion. The chiral counterion, positioned in the outer coordination sphere, directs this attack to one of the two enantiotopic faces of the allene.

  • Protodeauration: The resulting vinylgold intermediate is protonated (by adventitious acid or the substrate itself) to release the enol ether product and regenerate the active gold catalyst. The enol ether then tautomerizes to the more stable tetrahydrofuran product.

G cluster_substrate Substrate Entry cluster_product Product Release catalyst [L-Au₂]²⁺[X*]₂²⁻ activated π-Complex catalyst->activated + Substrate substrate Allenol Substrate cyclized Vinylgold Intermediate activated->cyclized Intramolecular Nucleophilic Attack product Chiral Tetrahydrofuran cyclized->product + H⁺ - [L-Au₂]²⁺[X*]₂²⁻ product->catalyst Catalyst Regeneration

Figure 2: Simplified catalytic cycle for asymmetric hydroalkoxylation.

Performance Data

The combination of [Au₂Cl₂(dppm)] with a chiral silver phosphate has proven highly effective. The Toste group demonstrated that this specific pairing is critical for success.[6]

EntrySubstrate (Allenol)Chiral Silver SaltYield (%)ee (%)
11-Phenylhexa-4,5-dien-1-olAg-Phosphate A9594
21-Mesitylhexa-4,5-dien-1-olAg-Phosphate A9696
31-(Naphthalen-2-yl)hexa-4,5-dien-1-olAg-Phosphate A9995
4Hexa-4,5-dien-1-olAg-Phosphate A8588
Data synthesized from representative examples in the literature.[6]

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the asymmetric cyclization of an allenol.

Self-Validation and Trustworthiness: This protocol incorporates best practices for handling air- and moisture-sensitive reagents. Consistent results depend on rigorous adherence to these techniques. The quality of the silver salt and the dryness of the solvent are paramount.

Protocol: Asymmetric Cyclization of 1-Phenylhexa-4,5-dien-1-ol

Materials and Reagents:

  • This compound) [Au₂Cl₂(dppm)] (CAS: 37095-27-5)[7]

  • Chiral Silver Phosphate (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate silver salt)

  • 1-Phenylhexa-4,5-dien-1-ol (Substrate)

  • Anhydrous Dichloromethane (DCM) or Toluene (from a solvent purification system or freshly distilled)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask, syringes), oven-dried before use.

Workflow Overview:

Figure 3: Experimental workflow from catalyst generation to purification.

Step-by-Step Procedure:

1. Catalyst Generation (In Situ): a. To an oven-dried Schlenk flask under a positive pressure of Argon, add [Au₂Cl₂(dppm)] (4.2 mg, 0.005 mmol, 2.5 mol%). b. In the same flask, add the chiral silver phosphate (e.g., 10.8 mg, 0.011 mmol, 5.5 mol%). Note: Silver salts are often light-sensitive; it is good practice to wrap the flask in aluminum foil. c. Add 1.0 mL of anhydrous dichloromethane via syringe. d. Stir the resulting suspension at room temperature for 30 minutes. A white precipitate of AgCl will form.

2. Asymmetric Cyclization: a. While the catalyst is generating, prepare a solution of 1-phenylhexa-4,5-dien-1-ol (34.4 mg, 0.2 mmol, 1.0 equiv) in 1.0 mL of anhydrous dichloromethane. b. After the 30-minute catalyst stirring period, add the substrate solution to the catalyst suspension via syringe over 1 minute. c. Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

3. Work-up and Purification: a. Upon completion, quench the reaction by opening the flask to air. b. Concentrate the mixture directly onto a small amount of silica gel. c. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-methyl-2-phenethyl-2,5-dihydrofuran as a colorless oil.

4. Analysis: a. Determine the isolated yield by mass. b. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a hexane/isopropanol mobile phase.

Part 4: Troubleshooting and Field Insights

  • Low Enantioselectivity:

    • Cause: Impure or improperly handled chiral silver salt. Moisture can hydrolyze the active catalyst.

    • Solution: Ensure the silver salt is of high purity and handled under inert conditions. Use rigorously dried solvents and glassware.

  • Sluggish or Incomplete Reaction:

    • Cause: Inefficient catalyst activation. Deactivation of the catalyst.

    • Solution: Ensure the silver salt is added in slight excess to drive the halide abstraction to completion. Check the purity of the substrate, as some functional groups can poison gold catalysts.

  • Inconsistent Results:

    • Cause: Variability in reagent quality or reaction setup.

    • Solution: Use reagents from a consistent, reliable source. Ensure the reaction temperature is controlled and the atmosphere is scrupulously inert for every run.

Conclusion

The use of this compound) in combination with chiral silver salts represents a powerful and practical strategy for asymmetric catalysis. It elegantly circumvents the inherent geometric challenge of gold(I) by employing a chiral counterion to create a highly effective asymmetric environment. The operational simplicity of generating the active catalyst in situ from a stable precatalyst, coupled with the high yields and enantioselectivities achieved in key transformations like allenol cyclization, makes this system a valuable asset for researchers in academic and industrial settings, particularly in the synthesis of complex chiral molecules for drug development.

References

Application Note & Protocol: Synthesis of Monodisperse Gold Nanoparticles using a Bis(chlorogold(I))bis(diphenylphosphino)methane Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of gold nanoparticles (AuNPs) utilizing the dinuclear gold(I) precursor, bis(chlorogold(I))bis(diphenylphosphino)methane), often denoted as [Au₂(dppm)Cl₂]. Traditional AuNP synthesis methods frequently employ gold(III) salts like HAuCl₄, which can lead to rapid, difficult-to-control reactions. The use of gold(I)-phosphine complexes offers a more controlled pathway, yielding nanoparticles with enhanced monodispersity and stability. The phosphine ligands not only stabilize the gold(I) center but also act as capping agents for the nascent nanoparticles, preventing aggregation. This protocol details the mechanism, a step-by-step synthesis procedure, characterization techniques, and potential applications relevant to biomedical and materials science research.

Rationale and Mechanistic Overview

The choice of a gold(I) precursor over the more common gold(III) is a deliberate strategy to gain superior control over the nanoparticle formation process. The synthesis proceeds via a reductive mechanism where the Au(I) centers are reduced to Au(0), which then nucleate and grow into nanoparticles.

  • Precursor Stability: The bis(diphenylphosphino)methane (dppm) ligand is a bidentate phosphine that bridges the two gold(I) centers, creating a stable, well-defined molecular precursor. This inherent stability ensures that the release of gold atoms for nanoparticle formation is not instantaneous but occurs at a controlled rate upon the introduction of a reducing agent.

  • Controlled Reduction: The reduction of Au(I) to Au(0) is a two-electron process, which is kinetically more facile than the multi-step reduction of Au(III). However, the strong Au-P bond moderates this process.

  • In-Situ Capping: A key advantage is the dual role of the dppm ligand. As the Au(I) centers are reduced, the liberated phosphine ligands immediately adsorb onto the surface of the growing Au(0) clusters. This in-situ capping process is highly efficient, preventing uncontrolled aggregation and ensuring the formation of discrete, stable nanoparticles. The bulky phenyl groups provide excellent steric stabilization.

This controlled, ligand-mediated approach is particularly advantageous for producing smaller, more uniform nanoparticles, which is a critical requirement for applications in drug delivery, catalysis, and diagnostics.

Experimental Protocol: Synthesis of dppm-Stabilized AuNPs

This protocol describes a standard method for the synthesis of dppm-stabilized AuNPs using sodium borohydride as the reducing agent.

Materials and Equipment
Reagents & Materials Equipment
Bis(chlorogold(I))bis(diphenylphosphino)methane) ([Au₂(dppm)Cl₂])Magnetic stirrer with hotplate
Tetrahydrofuran (THF), anhydrousSchlenk line or glovebox (optional, for inertness)
Sodium borohydride (NaBH₄)Round-bottom flasks (25 mL, 50 mL)
Methanol, ACS gradeGlass syringes and needles
Deionized water (18.2 MΩ·cm)Centrifuge and centrifuge tubes (e.g., 15 mL Falcon)
UV-Vis Spectrophotometer
Transmission Electron Microscope (TEM)
Dynamic Light Scattering (DLS) instrument
Step-by-Step Synthesis Procedure

Step 1: Preparation of Precursor Solution

  • Weigh 10 mg of [Au₂(dppm)Cl₂] and place it in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 mL of anhydrous THF to the flask.

  • Stir the mixture at room temperature until the precursor is fully dissolved, resulting in a clear, colorless solution.

    • Expert Note: The use of anhydrous THF is recommended to prevent premature or uncontrolled reactions with water. If working under strictly air-free conditions is critical, this step should be performed under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Preparation of Reducing Agent

  • In a separate vial, prepare a fresh solution of the reducing agent. Weigh 4 mg of sodium borohydride (NaBH₄).

  • Dissolve the NaBH₄ in 1 mL of ice-cold deionized water.

    • Expert Note: NaBH₄ solutions are unstable and should be prepared immediately before use. Using ice-cold water slows its decomposition. A significant molar excess of the reducing agent is used to ensure complete reduction of the gold precursor.

Step 3: Reduction and Nanoparticle Formation

  • While vigorously stirring the gold precursor solution, rapidly inject the freshly prepared NaBH₄ solution using a syringe.

  • An immediate color change should be observed, from colorless to a deep red or burgundy, indicating the formation of gold nanoparticles.

  • Allow the reaction to stir at room temperature for at least 2 hours to ensure the completion of nanoparticle growth and surface ligand stabilization.

Step 4: Purification of Nanoparticles

  • Transfer the colloidal solution to a 15 mL centrifuge tube.

  • Add 5 mL of methanol to the solution. This will act as an anti-solvent, causing the nanoparticles to precipitate.

  • Centrifuge the mixture at 8,000 rpm for 15 minutes. The nanoparticles should form a compact pellet at the bottom of the tube.

  • Carefully decant the supernatant, which contains excess reagents and unbound ligands.

  • Re-disperse the nanoparticle pellet in 5-10 mL of fresh THF or another suitable solvent like dichloromethane for storage and characterization.

  • For higher purity, this washing step (re-dispersion and precipitation) can be repeated two more times.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization A 1. Dissolve Precursor [Au₂(dppm)Cl₂] in THF C 3. Rapid Injection of Reductant A->C B 2. Prepare Reductant Fresh NaBH₄ in H₂O B->C D 4. Stir for 2 hours (Growth & Stabilization) C->D Color change: colorless to red E 5. Precipitate with Methanol D->E F 6. Centrifuge to Pellet E->F G 7. Re-disperse in THF F->G H UV-Vis, TEM, DLS G->H Final Product

Caption: Experimental workflow for the synthesis of dppm-stabilized AuNPs.

Characterization and Expected Results

Proper characterization is essential to validate the successful synthesis of the desired nanoparticles. The following techniques provide critical information on their optical, morphological, and solution-state properties.

Technique Parameter Measured Expected Result for Successful Synthesis
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR) PeakA distinct absorption peak between 515-525 nm. The peak should be sharp and symmetric, indicating a narrow size distribution of the nanoparticles.
Transmission Electron Microscopy (TEM) Size, Morphology, and Size DistributionImages should show spherical, non-agglomerated nanoparticles. The core diameter is expected to be in the range of 2-5 nm with low polydispersity.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Polydispersity Index (PDI)The hydrodynamic diameter will be larger than the TEM core size due to the ligand shell. A low PDI value (< 0.2) confirms a monodisperse sample.

Applications in Drug Development and Research

The dppm-stabilized gold nanoparticles synthesized via this method possess properties that make them highly suitable for advanced biomedical applications.

  • Drug Delivery Vehicles: The phosphine-capped surface can be functionalized with targeting ligands or therapeutic payloads. The small, uniform size of these nanoparticles allows for efficient cellular uptake and accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.

  • Catalysis: Gold nanoparticles are excellent catalysts for various organic reactions. The well-defined surface provided by the dppm ligand can enhance catalytic activity and selectivity.

  • Biosensing and Diagnostics: The strong and tunable Surface Plasmon Resonance (SPR) of these AuNPs makes them ideal for use in colorimetric biosensors. Functionalization of the nanoparticle surface with antibodies or DNA can enable the specific detection of disease biomarkers.

Troubleshooting and Safety

  • No color change: This may indicate an issue with the reducing agent. Ensure the NaBH₄ is fresh and the solution is prepared immediately before use.

  • Broad or shifted SPR peak: A broad peak suggests polydispersity, while a significant red-shift (>530 nm) indicates aggregation. This could result from insufficient stirring, impure reagents, or incomplete ligand stabilization. The purification step is critical to remove excess reactants that might cause instability.

  • Safety: Always handle chemical reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. THF is flammable and NaBH₄ reacts with water to produce flammable hydrogen gas.

Application Notes and Protocols for Evaluating the Anticancer Activity of Gold(I)-Phosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Metallodrug Discovery

Gold(I)-phosphine complexes have emerged as a promising class of metallodrugs with significant potential as anticancer agents.[1][2][3] Unlike traditional platinum-based drugs that primarily target DNA, these gold compounds exhibit a distinct mechanism of action, often involving the inhibition of crucial selenoenzymes and the induction of mitochondrial-mediated apoptosis.[2][4] This unique biological activity profile offers new avenues for treating cancers, particularly those resistant to conventional therapies.[5][6] The pioneering use of the anti-arthritic drug Auranofin, a gold(I)-phosphine complex, in cancer research has paved the way for the development of a diverse array of analogues with enhanced potency and selectivity.[1][3][7]

This guide provides a comprehensive overview of the key methodologies for synthesizing, characterizing, and evaluating the anticancer efficacy of novel gold(I)-phosphine complexes. It is designed to equip researchers with the foundational knowledge and practical protocols to advance the development of this promising class of therapeutic agents.

Section 1: Synthesis and Characterization of Gold(I)-Phosphine Complexes

The rational design and synthesis of gold(I)-phosphine complexes are pivotal to modulating their physicochemical properties, such as lipophilicity and stability, which in turn influence their cellular uptake and biological activity.[8][9]

General Synthesis Strategy

A common and efficient method for synthesizing chloro(organophosphine)gold(I) complexes involves the reduction of a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄), in the presence of a phosphine ligand.[1] Thiol-containing compounds can also be utilized as ligands to create analogues of Auranofin.[1][3]

Protocol 1: Synthesis of a Generic Chloro(phosphine)gold(I) Complex

  • Preparation of the Gold(I) Precursor: Dissolve HAuCl₄ in a suitable solvent system (e.g., ethanol/water).

  • Reduction: Introduce a mild reducing agent to reduce Au(III) to Au(I).

  • Ligand Addition: Add the desired phosphine ligand (e.g., triphenylphosphine, triethylphosphine) to the solution. The phosphine ligand will coordinate to the gold(I) center.

  • Precipitation and Isolation: The gold(I)-phosphine complex will often precipitate out of the solution. Isolate the solid product by filtration.

  • Purification: Wash the product with appropriate solvents to remove any unreacted starting materials and byproducts. Recrystallization may be necessary to obtain a highly pure product.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are crucial for elucidating the structure of the complex and confirming the coordination of the phosphine ligand to the gold center.[1][10]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complex.[11]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation and detailed information about bond lengths and angles.[1][12]

  • Solubility Studies: Determining the solubility of the complexes in aqueous media and cell culture medium is critical, as it can significantly impact their biological activity and cellular uptake.[11] Inductively coupled plasma mass spectrometry (ICP-MS) can be used for the precise measurement of gold concentration in saturated solutions.[11]

Section 2: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is employed to assess the cytotoxic and mechanistic properties of the gold(I)-phosphine complexes.

Cytotoxicity Assays

The initial screening of anticancer activity involves determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[10][13][14]

  • Compound Treatment: Treat the cells with a serial dilution of the gold(I)-phosphine complex for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

Table 1: Example IC₅₀ Values of Gold(I)-Phosphine Complexes in Various Cancer Cell Lines

ComplexCell LineIC₅₀ (µM)Reference
[Au(d2pype)₂]ClRPMI8226 (Multiple Myeloma)~0.5[16]
Cationic Gold(I) Complex 10PC-3 (Prostate)~0.1[12][17]
Cationic Gold(I) Complex 10U87MG (Glioblastoma)~0.1[12][17]
Auranofin AnalogueSKOV3 (Ovarian)Sub-micromolar[18]
Gold(I)-phosphine thiolateMCF-7 (Breast)Comparable to Auranofin[11]
Cellular Uptake Studies

Understanding the extent to which the gold complexes accumulate within cancer cells is crucial for interpreting their biological activity.

Protocol 3: Cellular Gold Uptake by ICP-MS

  • Cell Treatment: Treat a known number of cancer cells with the gold(I)-phosphine complex at a specific concentration for a defined period.

  • Cell Lysis: After incubation, wash the cells to remove any extracellular compound and lyse the cells to release the intracellular contents.

  • Sample Preparation: Digest the cell lysate, typically using strong acids, to prepare it for ICP-MS analysis.

  • ICP-MS Analysis: Quantify the amount of gold in the digested sample using ICP-MS.

  • Data Normalization: Express the cellular gold content as ng or pg of gold per million cells.

Studies have shown that the lipophilicity of gold(I)-phosphine complexes often correlates with their cellular uptake.[8][19]

Section 3: Mechanistic Investigations

Elucidating the mechanism of action is a critical step in the drug development process. For gold(I)-phosphine complexes, two key areas of investigation are the induction of apoptosis and the inhibition of the thioredoxin system.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.

Workflow for Apoptosis Assessment

Figure 1. Workflow for investigating apoptosis induction.

Protocol 4: Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells with the gold(I)-phosphine complex at its IC₅₀ concentration for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Lyse the cells to release the cytoplasmic proteins, including caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 to the cell lysate.

  • Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase-3 activity. An increase in signal compared to untreated cells indicates caspase-3 activation.[9][17]

Many gold(I)-phosphine complexes induce apoptosis through the mitochondrial pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspase-9 and caspase-3.[4][20]

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system in cells. TrxR is often overexpressed in cancer cells and is a primary target of many gold(I)-phosphine complexes.[5][6][21]

Mechanism of TrxR Inhibition and Downstream Effects

G Au_complex Gold(I)-Phosphine Complex TrxR Thioredoxin Reductase (TrxR) Au_complex->TrxR Inhibition ROS Reactive Oxygen Species (ROS) TrxR->ROS Leads to Increased Mitochondria Mitochondria ROS->Mitochondria Induces Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Figure 2. Inhibition of TrxR by gold(I)-phosphine complexes.

Protocol 5: In Vitro Thioredoxin Reductase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified TrxR, its substrate (e.g., DTNB), and NADPH.

  • Inhibitor Addition: Add varying concentrations of the gold(I)-phosphine complex to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the final component (e.g., NADPH).

  • Absorbance Monitoring: Monitor the increase in absorbance over time, which corresponds to the reduction of DTNB by TrxR.

  • IC₅₀ Calculation: Determine the concentration of the gold complex that inhibits TrxR activity by 50%.

The inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[12][17][22]

Section 4: In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their in vivo efficacy and toxicity.

Protocol 6: Xenograft Tumor Model

  • Tumor Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the gold(I)-phosphine complex to the mice via a suitable route (e.g., intraperitoneal or intravenous injection) at various doses.

  • Tumor Measurement: Measure the tumor volume regularly throughout the study.

  • Toxicity Assessment: Monitor the body weight and general health of the mice to assess the toxicity of the compound.

  • Endpoint Analysis: At the end of the study, excise the tumors and analyze them for biomarkers of drug activity (e.g., apoptosis, TrxR inhibition).

Conclusion

Gold(I)-phosphine complexes represent a versatile and potent class of anticancer agents with a distinct mechanism of action from traditional chemotherapeutics. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of these compounds, from their initial synthesis to their preclinical assessment. By understanding their chemical properties, in vitro activity, and in vivo efficacy, researchers can contribute to the development of novel and effective cancer therapies.

References

Application Notes & Protocols for Assessing the Cytotoxicity of Bis(chlorogold(I)) bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Gold(I) phosphine complexes, including Bis(chlorogold(I)) bis(diphenylphosphino)methane, represent a promising class of therapeutic agents, exhibiting significant anticancer properties.[1][2][3] Their mechanism of action is distinct from traditional platinum-based drugs, primarily targeting mitochondrial function and cellular redox homeostasis.[1][2][4] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute comprehensive cytotoxicity assays for this compound.

Mechanism of Action: A Rationale for Assay Selection

This compound and related gold(I) complexes exert their cytotoxic effects predominantly through the inhibition of the thioredoxin system.[4][5][6] Specifically, they target thioredoxin reductase (TrxR), a key selenoenzyme responsible for maintaining intracellular redox balance.[4][7][8] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing a state of severe oxidative stress.[9][10][11][12] This oxidative insult triggers a cascade of events, including mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential, and ultimately culminates in programmed cell death, or apoptosis.[5][13][14] The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process.[9][13][15]

This mechanistic understanding informs the selection of a panel of cytotoxicity assays to provide a multi-faceted view of the compound's cellular impact. We will focus on assays that probe cell viability through different lenses: metabolic activity (MTT assay), lysosomal integrity (Neutral Red assay), and plasma membrane integrity (LDH assay).

Mechanism_of_Action Figure 1: Proposed Mechanism of Action for this compound A Bis(chlorogold(I)) bis(diphenylphosphino)methane B Inhibition of Thioredoxin Reductase (TrxR) A->B C Increased Reactive Oxygen Species (ROS) (Oxidative Stress) B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F

Figure 1: Proposed Mechanism of Action

Part 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[16]

Protocol: MTT Assay

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow Figure 2: MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound (24-72h) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan Crystals C->D E Read Absorbance (570 nm) D->E

Figure 2: MTT Assay Workflow

Part 2: Lysosomal Integrity Assessment using Neutral Red Assay

The Neutral Red (NR) uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[17][18][19] In damaged or dead cells, the lysosomal membrane is compromised, and the cells are unable to retain the dye.[17] The amount of dye retained is proportional to the number of viable cells.

Protocol: Neutral Red Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[20]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Washing:

    • Carefully remove the Neutral Red-containing medium.

    • Gently wash the cells with 150 µL of PBS.

  • Dye Extraction:

    • Add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement:

    • Read the absorbance at 540 nm using a microplate reader.

Part 3: Plasma Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[21][22] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[21] The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol: LDH Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (low serum recommended during assay)[23]

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Prepare additional wells for maximum LDH release (positive control) by adding lysis buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

LDH_Workflow Figure 3: LDH Assay Workflow A Seed and Treat Cells B Centrifuge Plate A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mix C->D E Incubate and Read Absorbance D->E

Figure 3: LDH Assay Workflow

Data Analysis and Interpretation

For all assays, the percentage of cell viability should be calculated relative to the untreated control.

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

For the LDH assay, cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

The results should be plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability or cytotoxicity on the y-axis. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve.

AssayPrincipleEndpoint MeasuredInterpretation of Decreased Signal
MTT Mitochondrial dehydrogenase activityFormazan productionDecrease in metabolic activity/viability
Neutral Red Lysosomal integrityDye uptake in lysosomesLoss of lysosomal membrane integrity
LDH Plasma membrane integrityLDH releaseCell lysis/death

Troubleshooting:

  • High background in MTT assay: Ensure that the medium is completely removed before adding the solubilization solution. Phenol red in the medium can also interfere.[24]

  • Compound interference: Some compounds can directly react with MTT or LDH assay reagents. It is crucial to run a cell-free control with the compound and the assay reagents to check for any direct interaction.

  • Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents.

Safety Precautions:

  • Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • All cell culture work should be performed in a sterile biological safety cabinet.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Note & Protocol: Leveraging Bis(chlorogold(I))bis(diphenylphosphino)methane in Catalytic Hydrofunctionalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Gold Catalysis

Historically considered inert, gold has emerged as a powerful catalyst in modern organic synthesis.[1] Gold catalysts, particularly cationic Au(I) complexes, act as soft and carbophilic Lewis acids, demonstrating remarkable efficiency in activating carbon-carbon multiple bonds under mild conditions.[2][3] This unique reactivity has led to the development of a diverse array of chemical transformations, including hydroalkoxylation, hydroamination, and cycloisomerization reactions.[2][4][5] Among the various gold precatalysts, Bis(chlorogold(I))bis(diphenylphosphino)methane) , often denoted as [AuCl₂(dppm)], has garnered significant attention due to its stability and efficacy in generating catalytically active species. This dinuclear gold complex, featuring a bridging bis(diphenylphosphino)methane (dppm) ligand, serves as a reliable precursor for homogeneous catalysis.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for catalytic reactions utilizing Bis(chlorogold(I))bis(diphenylphosphino)methane. We will delve into a detailed protocol for a representative alkyne hydroalkoxylation reaction, explain the rationale behind the experimental choices, and provide guidance on safety, data analysis, and mechanistic understanding.

Catalyst Characteristics and Handling

Bis(chlorogold(I))bis(diphenylphosphino)methane) is a solid, air- and moisture-tolerant compound, making it a convenient catalyst precursor to handle in a standard laboratory setting.[2]

PropertyValue
Chemical Formula C₂₅H₂₂Au₂Cl₂P₂[7][8]
Molecular Weight 849.23 g/mol [7][8]
Appearance White to pale-yellow solid[9][10]
CAS Number 37095-27-5[7][8]
Safety Precautions

While elemental gold is considered inert, gold compounds and their reagents require careful handling.[11] Always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.[12][13][14]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[11][12]

  • Spill Management: In case of a spill, have absorbent material readily available for safe cleanup.[12]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling the catalyst and any other reagents.[11][12][13]

Experimental Protocol: Intramolecular Hydroalkoxylation of an Alkynyl Alcohol

This protocol details the gold-catalyzed intramolecular hydroalkoxylation of an alkynyl alcohol to form a substituted furan, a common heterocyclic motif in pharmaceuticals.

Materials and Reagents
  • Bis(chlorogold(I))bis(diphenylphosphino)methane) ([AuCl₂(dppm)])

  • Silver hexafluoroantimonate (AgSbF₆) or other suitable silver salt for halide abstraction

  • Alkynyl alcohol substrate (e.g., 1-phenyl-4-pentyn-1-ol)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas.

    • Under a positive pressure of inert gas, add the alkynyl alcohol substrate (1.0 mmol, 1.0 equiv).

    • Dissolve the substrate in the chosen anhydrous solvent (e.g., 5 mL of dichloromethane).

  • Catalyst Preparation and Activation:

    • In a separate, dry vial, weigh out Bis(chlorogold(I))bis(diphenylphosphino)methane) (0.01 mmol, 1 mol%) and the silver salt activator (e.g., AgSbF₆, 0.02 mmol, 2 mol%). The use of a silver salt is a common method for halide abstraction to generate the active cationic gold species.[2]

    • Suspend the catalyst and activator in a small amount of the anhydrous solvent (e.g., 1 mL of dichloromethane).

  • Reaction Initiation:

    • Using a syringe, add the catalyst suspension to the stirred solution of the alkynyl alcohol at room temperature.

    • A precipitate of AgCl may be observed, indicating the successful generation of the active cationic gold catalyst.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine) to deactivate the catalyst.

    • Filter the reaction mixture through a short plug of silica gel or celite to remove the precipitated silver salts and the deactivated catalyst.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure cyclized product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_catalyst Catalyst Activation cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask 1. Add alkynyl alcohol to a Schlenk flask add_solvent 2. Dissolve in anhydrous solvent setup_flask->add_solvent weigh_catalyst 3. Weigh [AuCl₂(dppm)] and AgSbF₆ suspend_catalyst 4. Suspend in solvent weigh_catalyst->suspend_catalyst initiate_reaction 5. Add catalyst suspension to the flask suspend_catalyst->initiate_reaction monitor_reaction 6. Monitor by TLC initiate_reaction->monitor_reaction quench_reaction 7. Quench reaction monitor_reaction->quench_reaction filter_mixture 8. Filter to remove solids quench_reaction->filter_mixture concentrate 9. Concentrate filtrate filter_mixture->concentrate purify 10. Purify by column chromatography concentrate->purify characterize 11. Characterize product (NMR, MS, IR) purify->characterize

Caption: A schematic overview of the experimental workflow for the gold-catalyzed intramolecular hydroalkoxylation.

Mechanism and Rationale

The catalytic cycle of gold(I)-catalyzed alkyne hydroalkoxylation is believed to proceed through the following key steps:

  • Activation of the Precatalyst: The neutral gold(I) precatalyst, [AuCl₂(dppm)], is activated by a halide abstractor, typically a silver salt like AgSbF₆. This removes a chloride ligand to generate a highly electrophilic cationic gold(I) species, which is the active catalyst.

  • π-Activation of the Alkyne: The cationic gold(I) catalyst coordinates to the alkyne's carbon-carbon triple bond, forming a π-complex. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack.[2][3][5]

  • Nucleophilic Attack: The pendant hydroxyl group of the substrate acts as an intramolecular nucleophile and attacks the activated alkyne. This attack typically occurs in an anti-fashion with respect to the gold catalyst.[5]

  • Protodeauration: The resulting vinylgold intermediate undergoes protodeauration, where a proton transfer cleaves the carbon-gold bond, releasing the cyclized product and regenerating the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.[2]

Catalytic Cycle Diagram

catalytic_cycle catalyst [LₙAu]⁺ pi_complex π-Complex catalyst->pi_complex + Alkyne alkyne Alkyne Substrate vinylgold Vinylgold Intermediate pi_complex->vinylgold + Nucleophile nucleophile Nucleophilic Attack (Intramolecular) vinylgold->catalyst + H⁺, - Product product Cyclized Product proton_source H⁺

References

Application Notes & Protocols: Doping of Polymers with Bis(chlorogold(I)) bis(diphenylphosphino)methane for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Preamble: The Rationale for Gold(I) Complex Doping

The field of polymer optoelectronics is driven by the pursuit of materials that are not only efficient and stable but also solution-processable for low-cost, large-area device fabrication.[1] While conjugated polymers form the backbone of this field, their intrinsic properties can be strategically enhanced through molecular doping. This guide focuses on a particularly promising class of dopants: dinuclear gold(I) complexes.

Specifically, we will explore the use of Bis(chlorogold(I)) bis(diphenylphosphino)methane) , a compound that leverages the unique photophysical properties of gold(I) centers.[2] The phosphine ligands provide robust stability and solubility, while the gold(I) centers can exhibit fascinating phenomena such as aggregation-induced emission and phosphorescence, properties highly sought after for applications like Organic Light-Emitting Diodes (OLEDs) and sensors.[3] The interaction between gold atoms, known as aurophilic interactions, can create new electronic states that influence the material's luminescent properties.[4] This document provides a comprehensive guide, from the fundamental properties of the dopant to detailed protocols for film fabrication, characterization, and device integration.

Section 1: The Dopant — A Profile of this compound

This dinuclear gold(I) complex is the cornerstone of the systems described herein. Understanding its fundamental characteristics is critical for its successful application.

1.1. Core Properties

The dopant, with the chemical name [μ-Bis(diphenylphosphino)methane]dichlorodigold(I), is a stable, often crystalline solid.[5] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 37095-27-5[6][7]
Molecular Formula C₂₅H₂₂Au₂Cl₂P₂[6][7]
Molecular Weight 849.23 g/mol [7]
Common Acronym (AuCl)₂(dppm)[4]
Appearance White to pale yellow solid/powder[8]

1.2. Structural and Electronic Considerations

The bis(diphenylphosphino)methane (dppm) ligand acts as a bridge, holding the two AuCl moieties.[9] The flexibility of this ligand is crucial; it can allow the two gold(I) centers to come into close proximity (~3 Å), facilitating the aforementioned aurophilic interactions.[4] These interactions can significantly red-shift the emission spectrum and enhance phosphorescence, a key mechanism for harvesting triplet excitons in high-efficiency OLEDs.

The strong σ-donating phosphine ligands create a stable complex, while the Au-P bond remains relatively labile, which can be a factor in the material's long-term stability within a device.[10]

Section 2: The Matrix — Selecting the Right Polymer Host

The choice of polymer is as critical as the choice of dopant. The polymer matrix is not merely a passive host; it dictates film quality, charge transport, and the local environment of the dopant molecules.

2.1. Inert Host Polymers (e.g., PMMA, Polystyrene)

  • Function: To physically isolate dopant molecules, preventing aggregation-induced quenching (unless aggregation is desired for specific effects) and forming high optical quality films.

  • Advantages: High optical transparency, good solubility in common organic solvents, and excellent film-forming properties.

  • Causality: Using an inert host like Poly(methyl methacrylate) (PMMA) allows the intrinsic photophysical properties of the (AuCl)₂(dppm) to dominate the optoelectronic behavior of the blend. This is ideal for fundamental studies or when the primary goal is to create a solution-processable phosphor.

2.2. Active Host Polymers (e.g., PVK, TPD-containing polymers)

  • Function: To participate actively in the device's operation, typically by transporting charge (holes or electrons) to the dopant sites for recombination and light emission.

  • Advantages: Enables the fabrication of single-layer devices and can improve charge injection and balance.

  • Causality: In a host like Poly(N-vinylcarbazole) (PVK), a well-known hole-transporting polymer, excitons are formed on the polymer backbone and then transferred to the gold(I) complex via Förster or Dexter energy transfer. This is the fundamental operating principle of phosphorescent OLEDs.

Section 3: Protocols for Doped Film Fabrication and Characterization

Scientific integrity demands reproducible protocols. The following sections provide step-by-step methodologies for creating and analyzing high-quality doped polymer thin films.

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Fabrication cluster_2 Characterization prep_dopant Procure/Synthesize (AuCl)₂(dppm) prep_solution Prepare Stock Solutions (Polymer & Dopant) prep_dopant->prep_solution prep_polymer Select & Procure Polymer Host prep_polymer->prep_solution mix_solution Create Doped Solution (Target wt%) prep_solution->mix_solution filter_solution Filter Solution (0.2 µm PTFE) mix_solution->filter_solution spin_coat Spin-Coat Thin Film on Substrate filter_solution->spin_coat anneal Thermal Annealing (Solvent Removal) spin_coat->anneal char_optical Optical (UV-Vis, PL) anneal->char_optical char_morph Morphological (AFM, SEM) anneal->char_morph char_elec Electrical (I-V Characteristics) anneal->char_elec

Caption: Workflow for doped polymer film preparation and analysis.

Protocol 1: Solution Preparation and Thin Film Fabrication by Spin-Coating

This protocol describes the most common method for creating uniform thin films for optoelectronic testing.

Materials:

  • This compound

  • Polymer host (e.g., PMMA)

  • Anhydrous solvent (e.g., Toluene, Chlorobenzene)

  • Substrates (e.g., Quartz for UV-Vis, Silicon or ITO-coated glass for devices)

  • 0.2 µm PTFE syringe filters

Procedure:

  • Substrate Cleaning (Critical Step): Sequentially sonicate substrates in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen gas and treat with UV-Ozone for 10 minutes immediately before use to ensure a hydrophilic, clean surface.

    • Rationale: Substrate cleanliness is paramount for film adhesion and uniformity. Any organic residue can lead to film dewetting and pinhole defects, which are fatal for device performance.[11]

  • Stock Solution Preparation:

    • Prepare a polymer stock solution (e.g., 20 mg/mL of PMMA in toluene). Dissolve by stirring overnight in a sealed vial.

    • Prepare a dopant stock solution (e.g., 2 mg/mL of (AuCl)₂(dppm) in the same solvent). The gold complex may require gentle warming to fully dissolve.

    • Rationale: Using stock solutions allows for precise and reproducible control over the final doping concentration.

  • Doped Solution Formulation: Mix the stock solutions to achieve the desired doping ratio. For a 5 wt% doped film, combine appropriate volumes of the polymer and dopant stock solutions. For example, to make 1 mL of a 20 mg/mL polymer solution with 5 wt% dopant, you would mix a calculated volume of the dopant stock to achieve 1 mg of dopant with 19 mg of polymer.

  • Filtration: Draw the final doped solution into a syringe and pass it through a 0.2 µm PTFE filter.

    • Rationale: This step removes any undissolved particulates or dust that would otherwise create defects and scattering centers in the film.[11]

  • Spin-Coating:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense the filtered solution onto the center of the substrate (~100 µL for a 1x1 inch substrate).

    • Spin according to pre-optimized parameters. A typical two-step process might be: 500 rpm for 10 seconds (to spread the solution), followed by 2000 rpm for 45 seconds (to thin the film).

  • Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven. Anneal at a temperature below the polymer's glass transition temperature (e.g., 80°C for 30 minutes).

    • Rationale: Annealing removes residual solvent from the film, which can otherwise quench luminescence or affect film morphology.

Table 2: Recommended Starting Parameters for Spin-Coating

ParameterRecommended RangeRationale
Dopant Concentration 1 - 15 wt%Balances emission intensity against aggregation quenching.
Total Solids Conc. 10 - 30 mg/mLControls final film thickness. Higher concentration = thicker film.
Spin Speed (Final) 1000 - 4000 rpmPrimary determinant of film thickness (higher speed = thinner film).
Annealing Temp. 70 - 110 °CMust be high enough to remove solvent but below Tg to prevent film dewetting.

Section 4: Characterization Protocols and Expected Results

Once a film is fabricated, its properties must be rigorously validated.

Protocol 2: Optical Characterization
  • UV-Visible (UV-Vis) Spectroscopy:

    • Method: Measure the absorbance of the film on a quartz substrate from 250 to 800 nm.

    • Expected Result: You should observe the absorption peaks of the host polymer, overlaid with absorption features from the (AuCl)₂(dppm) complex, typically in the UV region. The appearance of new, lower-energy bands upon doping could indicate ground-state interactions between the dopant and polymer.[12]

  • Photoluminescence (PL) Spectroscopy:

    • Method: Excite the film with a monochromatic light source (e.g., a Xenon lamp or laser) at a wavelength where the dopant or polymer absorbs. Record the emission spectrum.

    • Expected Result: For an inert host, you will primarily see the emission from the gold complex. The emission color and quantum yield are key metrics. In an active host, you may see emission from both the host and the dopant, allowing you to study energy transfer efficiency. A shift in the emission peak with increasing concentration can be a sign of aggregation.[3]

Table 3: Expected Impact of Doping on Optoelectronic Properties

PropertyExpected Change with DopingRationaleCharacterization
Absorption Appearance of new peaks/shoulders in the UV-A region.Corresponds to the electronic transitions of the (AuCl)₂(dppm) complex.UV-Vis Spectroscopy
Emission Peak Appearance of a new, often long-wavelength, emission.Luminescence originates from the triplet excited state of the gold complex.PL Spectroscopy
Luminescence Lifetime Increase into the microsecond (µs) regime.Characteristic of phosphorescence from a heavy-atom complex.Time-Resolved PL
Conductivity May slightly increase or decrease depending on the host.The dopant can act as a trap site or introduce new charge transport pathways.[13]I-V Measurement
Surface Roughness May increase at high doping levels.Phase separation or aggregation of the dopant can roughen the surface.Atomic Force Microscopy

Section 5: Application in an Optoelectronic Device — The OLED

The ultimate test of an optoelectronic material is its performance in a device. The doped polymer system is an excellent candidate for the emissive layer (EML) in an OLED.

OLED Device Architecture and Working Principle

Caption: Layered architecture and energy flow in a typical OLED.

Working Principle:

  • When a voltage is applied, holes are injected from the anode (ITO) and electrons from the cathode.

  • These charges travel through their respective transport layers (HTL, ETL).

  • Holes and electrons meet and recombine within the EML to form excitons (bound electron-hole pairs).

  • These excitons, if formed on or transferred to the (AuCl)₂(dppm) molecules, decay radiatively, emitting light of a specific color determined by the dopant's electronic structure.

Protocol 3: Simplified OLED Fabrication

This protocol assumes the use of pre-patterned ITO substrates and a vacuum thermal evaporator.

  • Prepare the EML: Fabricate the doped polymer thin film on the ITO-coated glass substrate as described in Protocol 1 .

  • Vacuum Deposition: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporator.

  • Deposit ETL: Thermally evaporate the electron-transport material (e.g., TPBi, 30 nm).

  • Deposit Cathode: Without breaking vacuum, deposit the cathode layers, typically a low-work-function metal followed by a capping layer (e.g., Calcium at 20 nm, followed by Aluminum at 100 nm).

  • Encapsulation: Immediately encapsulate the device using a UV-cured epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen glovebox) to prevent degradation from air and moisture.

  • Testing: Connect the device to a source-measure unit. Carefully ramp the voltage and measure the current and light output (using a calibrated photodiode) to determine the device's current-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis(chlorogold(I)) bis(diphenylphosphino)methane) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [(AuCl)₂(dppm)], in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered issues that can lead to low reaction yields. Our approach is rooted in mechanistic principles to empower you to not only solve current challenges but also to proactively optimize future reactions.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in reactions using [(AuCl)₂(dppm)] and a silver salt activator?

A1: The pre-catalyst, [(AuCl)₂(dppm)], is a neutral, air-stable gold(I) complex. For it to become catalytically active, the chloride ligands must be abstracted. This is typically achieved by adding a silver salt with a non-coordinating counter-anion (e.g., AgSbF₆, AgOTf, AgNTf₂). The silver cation coordinates to the chloride, precipitating as AgCl and generating a cationic gold species, [Au₂(dppm)]²⁺ or a related solvated species, which is the active catalyst for activating alkynes, allenes, and alkenes.[1][2]

Q2: Is the addition of a silver salt always necessary?

A2: In most cases, yes. The chloride in the pre-catalyst is strongly bound to the gold center, rendering the complex insufficiently electrophilic to activate unsaturated C-C bonds. The use of a silver salt is the most common method for in situ generation of the active cationic gold catalyst.[1]

Q3: Can I use other silver salts like silver acetate or silver carbonate?

A3: It is generally not recommended. Acetate and carbonate are coordinating anions and can compete with the substrate for binding to the gold center, potentially leading to lower catalytic activity or catalyst inhibition. Non-coordinating anions like SbF₆⁻, OTf⁻, or NTf₂⁻ are preferred to ensure a highly electrophilic and active gold catalyst.

Q4: How should I store and handle [(AuCl)₂(dppm)]?

A4: [(AuCl)₂(dppm)] is a solid that is relatively stable to air and moisture, which is an advantage of many gold catalysts.[3] However, for long-term storage, it is best kept in a cool, dry place, under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent any slow decomposition. The diphenylphosphino methane (dppm) ligand can be susceptible to oxidation over time, especially if exposed to light and air.

Troubleshooting Guide for Low Reaction Yields

Low yields in [(AuCl)₂(dppm)] catalyzed reactions can often be traced back to a few key areas. This guide will walk you through a systematic approach to identifying and resolving these issues.

Issue 1: Inefficient Catalyst Activation

A common pitfall is the incomplete formation of the active cationic gold catalyst. This can manifest as a sluggish or stalled reaction.

Symptoms:

  • Little to no product formation.

  • Recovery of unreacted starting materials.

  • Inconsistent results between batches.

Troubleshooting Workflow:

start Low Yield: Inefficient Catalyst Activation silver_salt Check Silver Salt Quality and Stoichiometry start->silver_salt solvent Evaluate Solvent Choice silver_salt->solvent If silver salt is appropriate agitation Ensure Adequate Agitation solvent->agitation If solvent is non-coordinating preformation Consider Pre-formation of the Active Catalyst agitation->preformation If agitation is sufficient solution Solution: Improved Catalyst Activity preformation->solution

Caption: Workflow for troubleshooting inefficient catalyst activation.

Detailed Steps:

  • Verify Silver Salt Quality and Stoichiometry:

    • Purity: Ensure your silver salt is of high purity and has been stored properly to avoid decomposition.

    • Stoichiometry: A 1:2 molar ratio of [(AuCl)₂(dppm)] to the silver salt is theoretically required to abstract both chloride ions. However, an excess of the silver salt can sometimes be detrimental.[1][2] Consider performing a screen of the silver salt loading (e.g., 2.0, 2.2, 2.5 equivalents) to find the optimal amount for your specific reaction.

  • Evaluate Solvent Choice:

    • The precipitation of AgCl is crucial for driving the equilibrium towards the active cationic gold species. Solvents in which AgCl has low solubility, such as dichloromethane (DCM) or dichloroethane (DCE), are often good choices.

    • Avoid solvents that can coordinate to the gold center, such as acetonitrile or dimethyl sulfoxide (DMSO), unless they are part of a well-established protocol for your reaction type.

  • Ensure Adequate Agitation:

    • The activation is a heterogeneous process involving a solid silver salt and the soluble gold pre-catalyst. Vigorous stirring is essential to maximize the surface area for the reaction to occur efficiently.

  • Consider Pre-formation of the Active Catalyst:

    • To ensure complete activation and avoid potential side reactions from the silver salt, you can pre-form the active catalyst. Stir the [(AuCl)₂(dppm)] and the silver salt in the reaction solvent for a period (e.g., 15-30 minutes) at room temperature. Then, filter off the precipitated AgCl through a pad of Celite or a syringe filter before adding your substrates. This method provides a clear solution of the active catalyst.

Issue 2: Catalyst Decomposition or Deactivation

Even when the active catalyst is formed, it can be susceptible to decomposition or deactivation during the reaction.

Symptoms:

  • The reaction starts but does not go to completion.

  • Formation of gold nanoparticles (visible as a color change to purple or black).

  • Inconsistent yields at higher temperatures.

Potential Causes and Solutions:

Cause Explanation Suggested Solution
Reductive Decomposition The cationic gold(I) species can be reduced to Au(0), which is catalytically inactive and can aggregate to form nanoparticles. This is more likely with electron-rich substrates or at elevated temperatures.Run the reaction at a lower temperature. If possible, use a more electron-deficient substrate or protecting group.
Ligand Oxidation The phosphine ligand (dppm) can be oxidized, particularly if there are trace amounts of oxygen or peroxides in the reagents or solvents.[4] This alters the electronic properties of the catalyst and can lead to deactivation.Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
Strongly Coordinating Substrates or Products If your substrate, product, or an impurity has a functional group that can bind strongly to the gold center, it can act as a catalyst poison.Purify all starting materials carefully. If product inhibition is suspected, consider running the reaction at a higher dilution or adding the substrate slowly over time.
Issue 3: Substrate and Reagent Related Problems

The purity and nature of your starting materials and other reagents are critical for the success of any catalytic reaction.

Troubleshooting Checklist:

  • Substrate Purity:

    • Are your substrates free from impurities that could act as catalyst poisons (e.g., thiols, primary phosphines)?

    • Have you confirmed the structure and purity of your starting materials by NMR, GC-MS, or another appropriate analytical technique?

  • Solvent Quality:

    • Are you using anhydrous and degassed solvents? Water can sometimes interfere with the catalytic cycle, and dissolved oxygen can lead to ligand oxidation.

  • Atmosphere:

    • Is your reaction set up under a properly maintained inert atmosphere? Ensure all glassware is oven- or flame-dried and the system is purged with nitrogen or argon.

Experimental Protocols

Protocol 1: In-Situ Activation of [(AuCl)₂(dppm)]

This protocol is suitable for most standard applications.

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound) (e.g., 0.01 mmol, 1 mol%).

  • Add the silver salt (e.g., AgSbF₆, 0.022 mmol, 2.2 mol%).

  • Add the anhydrous, degassed solvent (e.g., DCM, 2 mL).

  • Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Add the nucleophile (e.g., 1.2 mmol) followed by the substrate (e.g., 1.0 mmol).

  • Monitor the reaction by TLC or GC-MS until completion.

Protocol 2: Pre-formation of the Active Catalyst

Use this protocol when you suspect issues with the silver salt or want to ensure complete activation.

  • In a separate oven-dried flask under an inert atmosphere, combine [(AuCl)₂(dppm)] (0.01 mmol) and the silver salt (0.022 mmol) in the reaction solvent (e.g., 2 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Prepare a second oven-dried reaction flask containing your substrates.

  • Draw the catalyst solution from the first flask into a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) directly into the second flask containing the substrates.

  • Rinse the first flask with a small amount of additional solvent and pass it through the same filter into the reaction flask.

  • Proceed with the reaction and monitor its progress.

Visualizing Catalyst Activation

The following diagram illustrates the crucial step of activating the pre-catalyst with a silver salt.

precatalyst (AuCl)₂(dppm) Pre-catalyst (Inactive) active_catalyst [Au₂(dppm)]²⁺(SbF₆⁻)₂ Active Catalyst precatalyst->active_catalyst + 2 AgSbF₆ silver_salt 2 AgSbF₆ Silver Activator agcl 2 AgCl Precipitate active_catalyst->agcl - 2 AgCl (precipitates)

Caption: Activation of the [(AuCl)₂(dppm)] pre-catalyst.

References

Technical Support Center: Troubleshooting Decomposition Pathways of Bis(chlorogold(I)) bis(diphenylphosphino)methane) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au₂(Cl)₂(dppm)]. This dinuclear gold(I) complex is a valuable precursor and catalyst in organometallic chemistry and materials science.[1] However, like many gold(I) phosphine complexes, its stability in solution can be a significant experimental challenge.

This guide provides in-depth, experience-driven answers to common issues related to the decomposition of [Au₂(Cl)₂(dppm)]. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve stability problems in your own experiments.

Part 1: Frequently Asked Questions - Core Stability Concepts

This section addresses the fundamental questions regarding the stability and decomposition of [Au₂(Cl)₂(dppm)].

Q1: What are the primary decomposition pathways for [Au₂(Cl)₂(dppm)] in solution?

A1: The decomposition of [Au₂(Cl)₂(dppm)] is not a single process but can occur via several competing pathways, often influenced by the specific experimental conditions. The primary mechanisms to consider are:

  • Disproportionation: This is a common pathway for gold(I) complexes. Two Au(I) centers react to form metallic gold (Au(0)) and a more stable gold(III) species. This is often observed as the formation of a black or purple precipitate (colloidal gold).

  • Ligand Dissociation/Exchange: The bis(diphenylphosphino)methane (dppm) ligand can dissociate from the gold centers. In coordinating solvents (like DMSO, acetonitrile), the solvent molecules may displace the phosphine ligand, leading to less stable solvated gold species that can then undergo further decomposition.

  • Ligand Oxidation: The phosphorus atoms in the dppm ligand are susceptible to oxidation, especially in the presence of air or other oxidants. This forms the corresponding phosphine oxide, methylenebis(diphenylphosphine oxide) (dppmO₂), which alters the electronic properties and coordination strength, destabilizing the complex.[2]

  • Redistribution/Rearrangement: The dinuclear structure can rearrange into other species. For instance, halide abstraction could lead to cationic complexes like [Au₂(dppm)₂Cl]⁺, which may have different stability profiles.[3]

main [Au₂(Cl)₂(dppm)] in Solution disp Disproportionation main->disp Redox Process lig_diss Ligand Dissociation / Exchange main->lig_diss Weakly Coordinating Solvent lig_ox Ligand Oxidation (O₂ present) main->lig_ox Atmospheric Oxygen rearr Structural Rearrangement main->rearr Halide Abstraction prod_disp Au(0) Nanoparticles + Au(III) Species disp->prod_disp prod_diss [Au₂(Cl)₂(Solvent)ₓ] + Free dppm lig_diss->prod_diss prod_ox [Au₂(Cl)₂(dppmO₂)] or other oxidized species lig_ox->prod_ox prod_rearr e.g., [Au₂(dppm)₂Cl]⁺ rearr->prod_rearr

Figure 1: Primary decomposition pathways for [Au₂(Cl)₂(dppm)] in solution.
Q2: What are the key factors that influence the stability of [Au₂(Cl)₂(dppm)] solutions?

A2: Several environmental and chemical factors can dramatically affect the rate and pathway of decomposition. Proactive control over these factors is the most effective strategy for maintaining the integrity of your complex.

FactorInfluence on Stability & RationaleMitigation Strategy
Solvent Choice High Impact. Polar, coordinating solvents (e.g., DMSO, MeCN, DMF) can displace phosphine ligands, initiating decomposition.[4][5] Protic solvents may also interact with the complex. Halogenated solvents like dichloromethane (DCM) or chloroform are generally preferred but must be free of acidic impurities.Use non-coordinating, high-purity, anhydrous solvents such as DCM or toluene. If a polar solvent is required, conduct experiments at low temperatures and for short durations.
Atmosphere High Impact. The phosphine ligands are susceptible to oxidation by atmospheric oxygen, forming phosphine oxides.[2] This weakens the Au-P bond and changes the complex's properties.Always handle solutions under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Use degassed solvents.
Temperature Medium Impact. While many gold(I) complexes are reasonably stable at room temperature, elevated temperatures can provide the activation energy needed for decomposition pathways like reductive elimination or disproportionation.[6][7]Store stock solutions at low temperatures (e.g., 4°C or -20°C). Avoid unnecessary heating of reaction mixtures unless required by the protocol.
Light Exposure Medium Impact. Some gold complexes are photosensitive. Photochemical pathways can promote reductive elimination or other decomposition reactions.[8][9]Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil. Store in the dark.
Purity of Reagents High Impact. Acidic or basic impurities in solvents or other reagents can catalyze decomposition. Water can hydrolyze the complex or facilitate side reactions.Use freshly distilled or high-purity anhydrous solvents. Ensure all glassware is scrupulously dried.
Q3: What are the common observable signs of [Au₂(Cl)₂(dppm)] decomposition?

A3: Vigilant observation is key to identifying decomposition early. Common signs include:

  • Formation of a Precipitate: A fine black, grey, or purple precipitate is a strong indicator of Au(0) nanoparticle formation from disproportionation.

  • Color Change: While solutions of [Au₂(Cl)₂(dppm)] are typically colorless, the appearance of a yellow, red, or brown hue can indicate the formation of Au(III) species or gold clusters.[8]

  • Complex NMR Spectra: The appearance of new, unexpected signals in the ³¹P NMR spectrum is a definitive sign that the chemical environment of the phosphorus atoms has changed, indicating decomposition or rearrangement.

Part 2: Troubleshooting Guide - From Observation to Solution

This section is designed to help you diagnose specific problems you may encounter during your experiments.

Issue 1: A black/purple precipitate has formed in my reaction vial.
  • Symptom: Your previously clear and colorless solution now contains a fine, dark-colored solid that does not redissolve upon agitation.

  • Most Likely Cause: This is the classic sign of disproportionation , leading to the formation of colloidal metallic gold (Au(0)). This process is often irreversible and indicates a significant loss of your active complex.

  • Diagnostic Actions:

    • UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the supernatant or a diluted suspension. Colloidal gold exhibits a characteristic surface plasmon resonance band, typically between 520-580 nm, which is a definitive confirmation.

    • NMR Analysis: Centrifuge the sample and acquire a ³¹P NMR of the supernatant. A significantly reduced intensity of the signal corresponding to your starting complex, possibly accompanied by new signals from decomposition products, will confirm the extent of the loss.

  • Solutions & Preventative Measures:

    • Re-evaluate Your Solvent: This is the most common culprit. Ensure your solvent is anhydrous and non-coordinating. If you are using a solvent like THF, be aware that it can contain peroxide impurities that act as oxidants.

    • Strict Inert Atmosphere: Immediately review your handling procedures. Ensure that all solvents were properly degassed and that the reaction was maintained under a positive pressure of inert gas (N₂ or Ar).

    • Check for Contaminants: Consider if any other reagents added to the solution could be acting as reducing agents, facilitating the Au(I) -> Au(0) reduction.

Issue 2: My ³¹P NMR spectrum is "messy" with multiple unexpected peaks.
  • Symptom: Instead of the expected single peak (or simple multiplet) for the chemically equivalent phosphorus atoms in [Au₂(Cl)₂(dppm)], you observe several new signals.

  • Most Likely Causes:

    • Ligand Oxidation: The most common new peak is often found significantly downfield (typically > +30 ppm) and corresponds to the oxidized dppm ligand (dppmO₂) or a coordinated version thereof.

    • Ligand Dissociation: A peak near the chemical shift of the free dppm ligand (around -22 ppm) indicates that the ligand has dissociated from the gold centers.[10]

    • Formation of New Gold-Phosphine Species: Other new peaks in the typical coordinated phosphine region (0 to +40 ppm) suggest the formation of different gold(I) or gold(III) complexes through rearrangement or reaction with other species in the solution.

  • Diagnostic Workflow:

start Observe Multiple ³¹P NMR Peaks check_downfield Is there a sharp peak > +30 ppm? start->check_downfield check_upfield Is there a peak near -22 ppm? check_downfield->check_upfield No res_ox Likely Ligand Oxidation to dppmO₂ check_downfield->res_ox Yes check_coord Are there other new peaks in the 0 to +40 ppm range? check_upfield->check_coord No res_diss Likely Ligand Dissociation (Free dppm) check_upfield->res_diss Yes res_rearr Likely Rearrangement or Formation of New Complexes check_coord->res_rearr Yes action_ox Action: Improve inert atmosphere technique. Use degassed solvents. res_ox->action_ox action_diss Action: Use less coordinating solvent. Lower temperature. res_diss->action_diss action_rearr Action: Analyze by Mass Spec to identify new species. res_rearr->action_rearr

Figure 2: Diagnostic workflow for interpreting complex ³¹P NMR spectra.
  • Solutions & Preventative Measures:

    • Confirm Peak Identities: If possible, obtain reference spectra for free dppm and its oxide to confirm assignments.

    • Improve Inert Atmosphere: The presence of oxidized phosphine is a direct indication of oxygen contamination. Refine your Schlenk line or glovebox technique.

    • Use Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is an excellent tool to identify the masses of the new species present in solution, helping to unravel the complex mixture observed in the NMR.[6][11]

Part 3: Validated Experimental Protocols

Adherence to rigorous experimental protocol is the best defense against decomposition.

Protocol A: Preparation and Storage of a Stock Solution

Causality: This protocol is designed to minimize exposure to the three main degradation factors: oxygen, water, and light. Every step is chosen to create a robustly inert environment.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, vials, syringes) at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Handling: Weigh the solid [Au₂(Cl)₂(dppm)] quickly in the air and immediately place it into the Schlenk flask. Rationale: Minimizing atmospheric exposure time is crucial.

  • Atmosphere Inerting: Seal the flask and evacuate under high vacuum for 10-15 minutes, then backfill with inert gas. Repeat this "pump-purge" cycle three times to ensure all atmospheric oxygen is removed.

  • Solvent Addition: Use a high-purity, anhydrous, degassed solvent (e.g., from a solvent purification system or a fresh sealed bottle). Degas the solvent by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles. Add the solvent to the flask via a gas-tight syringe or cannula.

  • Storage: Once dissolved, wrap the flask or vial in aluminum foil to protect it from light. Store in a refrigerator or freezer at the appropriate temperature (typically ≤ 4°C). Ensure the container is sealed with a gas-tight cap or under a positive pressure of inert gas.

Protocol B: Monitoring Solution Stability with ³¹P NMR Spectroscopy

Causality: This protocol uses the high sensitivity of the phosphorus nucleus to its chemical environment to provide a quantitative measure of complex integrity over time.

  • Sample Preparation: In a glovebox or under a positive flow of inert gas, prepare a solution of [Au₂(Cl)₂(dppm)] in a deuterated solvent (e.g., CD₂Cl₂) following Protocol A. Transfer an aliquot to an NMR tube and seal it with a gas-tight cap (e.g., a J. Young valve tube).

  • Initial Spectrum (t=0): Immediately acquire a proton-decoupled ³¹P NMR spectrum. Record the chemical shift and integration of the main peak corresponding to the intact complex. Use a sufficient relaxation delay (d1) to ensure quantitative integration (e.g., 5-10 seconds).

  • Incubation: Store the sealed NMR tube under the desired experimental conditions (e.g., room temperature on the benchtop, 40°C in a heating block, etc.).

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 1 hr, 4 hr, 24 hr, 48 hr).

  • Data Analysis: Compare the spectra over time.

    • Quantify Decomposition: Calculate the percentage of the remaining starting material by comparing the integration of its peak to the total phosphorus integration in the spectrum.

    • Identify Products: Note the chemical shifts of any new peaks that appear and use the information in the troubleshooting guide above to postulate their identities.

References

Gold-Catalyzed Reactions: A Technical Support Guide to Preventing Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for gold-catalyzed reactions. As powerful as gold catalysis is for modern synthesis, its sensitivity to subtle changes in reaction conditions can lead to frustrating side product formation, low yields, or complete reaction failure. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common experimental issues. We move beyond simple protocols to explain the causality behind these challenges, empowering you to optimize your reactions with a strong mechanistic understanding.

Troubleshooting Guides: From Observation to Solution

This section addresses specific, observable problems you might encounter in the lab. Each guide is structured in a question-and-answer format to directly tackle the issue at hand.

Problem 1: Reaction Stalls & Starting Material is Recovered

This is one of the most common issues, often pointing to premature termination of the catalytic cycle. The primary suspect is often protodeauration.

Q: My reaction starts but then stalls, leaving significant unreacted starting material. What's happening?

A: A stalled reaction often indicates that the active catalyst is being consumed by a non-productive pathway. One of the most frequent culprits is premature protodeauration (also called protonolysis). In this process, a proton source in the reaction medium cleaves the crucial carbon-gold (C-Au) bond of a key intermediate, releasing the unfunctionalized substrate and inactivating the catalyst for that specific cycle.[1][2]

Q: What is the mechanism of protodeauration and where do the protons come from?

A: Protodeauration is the final, desired step in many catalytic cycles, regenerating the catalyst for the next turnover. However, when it occurs prematurely on an intermediate, it becomes a side reaction. The mechanism involves the transfer of a proton to the C-Au σ-bond, leading to concerted C-H bond formation and Au-C bond cleavage.[1][3]

Protons can originate from various sources:

  • Trace amounts of acid in solvents or on glassware.

  • The nucleophile itself (e.g., alcohols, carboxylic acids, or even trace water).[4]

  • Acidic impurities in the starting materials.

The susceptibility of the vinyl-gold or aryl-gold intermediate to this process is highly dependent on the electronic properties of the substrate and ligands.[2][3][5]

Protodeauration_Mechanism cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Start [L-Au]⁺ + Alkyne Complex π-Alkyne Complex Start->Complex Coordination Attack Nucleophilic Attack Complex->Attack Complex->Attack VinylAu Vinyl-Gold Intermediate (R-Au-L) Attack->VinylAu Product Desired Product VinylAu->Product Productive Protodeauration (Catalyst Turnover) SideProduct Unfunctionalized Starting Material VinylAu->SideProduct Premature Protodeauration (H⁺ Source) Product->Start Regenerates [L-Au]⁺

Fig. 1: Competing pathways of productive vs. premature protodeauration.

Q: How can I minimize premature protodeauration?

A: Controlling protodeauration involves managing both proton sources and the electronic nature of the catalyst.

Protocol 1: Minimizing Premature Protodeauration
  • Rigorous Drying of Reagents and Solvents: Use freshly distilled solvents over an appropriate drying agent. Dry starting materials under high vacuum. Consider using molecular sieves in the reaction vessel.

  • Use of a Proton Sponge: For reactions sensitive to trace acid, the addition of a non-nucleophilic base like 2,6-di-tert-butylpyridine can scavenge stray protons without interfering with the catalyst.

  • Ligand Modification: The choice of ligand on the gold(I) center is critical.

    • Electron-donating ligands (e.g., trialkylphosphines like PMe₃) can sometimes accelerate protodeauration by increasing the electron density on the gold center, which strengthens the eventual Au-P bond in the product and provides a thermodynamic driving force.[2]

    • Electron-withdrawing ligands may stabilize the key intermediates against protonolysis. Experiment with a range of phosphines or N-heterocyclic carbenes (NHCs) to find the optimal electronic balance.

  • Substrate Modification: Electron-donating groups on the substrate can make the C-Au bond more susceptible to protonolysis.[1][3] While often not modifiable, understanding this electronic effect can explain why certain substrates are more problematic than others.

Problem 2: Reaction Turns Black/Purple & Yields Crash

A visible color change to dark purple, brown, or black is a tell-tale sign of catalyst death.

Q: My initially colorless reaction mixture is turning dark purple. What does this signify?

A: This color change indicates the formation of gold(0) nanoparticles, which means your active gold(I) catalyst is decomposing.[6] This decomposition is often due to a disproportionation reaction where two gold(I) species react to form gold(0) and gold(II) or gold(III), with the Au(0) aggregating into nanoparticles. This process is irreversible and removes the active catalyst from the solution.

Q: What conditions favor catalyst decomposition?

A: Cationic [L-Au]⁺ species, which are the active catalysts, are generated from stable [L-Au-Cl] precatalysts by abstracting the chloride with a silver salt (e.g., AgSbF₆, AgOTf). If the resulting cationic gold complex is not properly stabilized, it is prone to decomposition.[6] This is particularly problematic under the following conditions:

  • Low concentration of coordinating species: If the substrate or a protecting ligand is not available to coordinate to the [L-Au]⁺ species, the "naked" gold cation is unstable.

  • Presence of reducing agents: Impurities in the starting materials or solvents can reduce Au(I) to Au(0).

  • High temperatures: Increased thermal energy can accelerate decomposition pathways.

Q: How can I prevent catalyst decomposition?

A: The strategy is to ensure the active gold(I) cation is always stabilized by a coordinating species without shutting down its catalytic activity.

Protocol 2: Catalyst Stabilization with a Substoichiometric Protecting Ligand

This technique, demonstrated effectively in enyne cyclizations, uses a weakly coordinating ligand to protect the catalyst from decomposition without completely inhibiting its activity.[6]

  • Choose a Protecting Ligand: Select a ligand that is a weaker binder than your primary ligand (L¹) but can still stabilize the gold center. Triphenylarsine (AsPh₃) is a classic example that can protect a catalyst like [(JohnPhos)AuCl] without killing the reaction, whereas a stronger ligand like PPh₃ might block both decomposition and the desired reaction.[6]

  • Experimental Setup:

    • To a solution of your substrate in a dry solvent (e.g., dichloromethane), add the gold precatalyst [L¹AuCl] (1 mol%).

    • Add the protecting ligand (e.g., AsPh₃) in a substoichiometric amount relative to the gold catalyst (e.g., 0.1 mol %, which is 10 mol % relative to Au).

    • Initiate the reaction by adding the silver salt (e.g., AgSbF₆) (1 mol%).

  • Observation: A successfully protected reaction will remain homogeneous and colorless (or pale yellow), whereas the unprotected counterpart would show visible Au(0) precipitation.[6]

Fig. 2: Unprotected vs. protected catalyst activation pathways.
Problem 3: The Wrong Isomer is Forming (Poor Selectivity)

Gold catalysis is renowned for its selectivity, but this can be exquisitely sensitive to reaction parameters. When you isolate an unexpected regio-, chemo-, or stereoisomer, the ligand and counter-ion are the first variables to investigate.

Q: In my enyne cyclization, I'm getting a mixture of skeletal rearrangement products instead of the expected cycloisomerization product. How can I control this?

A: The cyclization of enynes can proceed through multiple pathways, such as cyclopropanation, skeletal rearrangements, or hydrofunctionalization, if a nucleophile is present.[7][8] The divergence point is often the fate of the initial cyclopropyl gold carbene intermediate. The electronic and steric properties of the ligand play a huge role here.

  • Bulky Ligands: Often favor specific pathways by sterically blocking others. For instance, bulky N-heterocyclic carbene (NHC) ligands can favor the formation of bicyclo[3.1.0]hexane derivatives from 1,6-enynes.[9]

  • Electronic Effects: The electron density at the gold center, modulated by the ligand, influences the stability and reactivity of the carbene intermediate, directing it towards different rearrangement pathways.[8]

Q: My reaction outcome changes dramatically when I switch my silver salt from AgOTf to AgSbF₆. What is the role of the counter-ion?

A: The counter-ion (anion) is not merely a spectator. It remains in the vicinity of the cationic gold center and can profoundly influence the reaction's rate, selectivity, and even the reaction pathway.[10][11]

  • Coordinating vs. Weakly Coordinating Anions:

    • Weakly coordinating anions (e.g., SbF₆⁻, NTf₂⁻) result in a more electrophilic ("harder") gold cation. This enhances its π-acid character, favoring reactions that rely on strong alkyne activation.[12]

    • Strongly coordinating anions (e.g., OTs⁻, OAc⁻) can coordinate to the gold center, making it less electrophilic ("softer"). They can also act as a proton shuttle or a general base, facilitating steps like deprotonation.[10][13]

A classic example is the gold-catalyzed synthesis of pyrroles from alkynyl aziridines. Using PPh₃AuOTs exclusively yields 2,5-substituted pyrroles, whereas switching to PPh₃AuOTf favors the formation of rearranged 2,4-substituted pyrroles.[13] The more basic tosylate (OTs⁻) likely facilitates the proton transfer required for the 2,5-isomer pathway, while the less basic triflate (OTf⁻) allows a competing 1,2-aryl shift to occur.[13]

Data Table: Counter-Ion Effect on Pyrrole Synthesis[13]
Catalyst Counter-ion (X in PPh₃AuX)Product Ratio (2,5-isomer : 2,4-isomer)Dominant Pathway
OTs (Tosylate)>95 : <5Direct Cyclization
OTf (Triflate)<10 : >90Rearrangement
SbF₆ <10 : >90Rearrangement

This demonstrates that a simple change of the counter-ion provides powerful control over chemoselectivity.

Problem 4: Reaction is Inconsistent or Fails at Low Catalyst Loading

Inconsistency, especially the need for higher-than-expected catalyst loadings, often points to catalyst poisoning by impurities.

Q: My reaction requires 2 mol% catalyst to work, but the literature reports 0.5 mol%. When I try the lower loading, it fails completely. Why?

A: This is a classic symptom of catalyst poisoning. A certain amount of your catalyst is being irreversibly deactivated by impurities before it can enter the catalytic cycle. The reaction only proceeds once the amount of active catalyst exceeds this "poisoning threshold".[14]

Q: What are common poisons for gold catalysts?

A: Gold(I) is a soft Lewis acid and has a high affinity for soft nucleophiles and halides.

  • Halides (Cl⁻, Br⁻, I⁻): Even trace amounts from sources like chlorinated solvents (e.g., residual acid stabilizer in CDCl₃) can coordinate strongly to the cationic gold center, forming inactive [L-Au-Hal] species.[14]

  • Strongly Coordinating Bases: Amines and thiols can bind tightly to the gold center, deactivating it.[15]

  • Other Impurities: Filtration aids like Celite or drying agents can contain impurities that poison the catalyst.[14]

Q: How can I avoid or overcome catalyst poisoning?

A: The best approach is prevention through rigorous purification. If that fails, reactivation is sometimes possible.

Protocol 3: Preventing and Overcoming Catalyst Poisoning
  • Solvent and Reagent Purification:

    • Use freshly distilled, high-purity solvents. For chlorinated solvents, consider passing them through a plug of basic alumina or treating them with K₂CO₃ before distillation to remove acidic stabilizers.[14]

    • Purify starting materials by recrystallization, distillation, or column chromatography to remove nucleophilic impurities.

  • In-Situ Reactivation: If poisoning is suspected, the addition of an "acid activator" can sometimes rescue the reaction, even at very low catalyst loadings. A Lewis acid like In(OTf)₃ or a Brønsted acid like HOTf can help regenerate the active cationic gold species.[14]

    • Procedure: If a reaction has stalled at low catalyst loading (e.g., 0.02 mol%), add a co-catalyst amount of an activator (e.g., 0.1 mol% In(OTf)₃). A successful reactivation will cause the reaction to proceed to completion.[14]

General FAQs

Q: What is the "silver effect" and is Ag⁺ just a halide scavenger?

A: While the primary role of a silver salt is to abstract a halide to generate the active cationic gold catalyst, silver ions can participate further in the reaction. This is known as the "silver effect".[10][16] Silver can coordinate to π-systems, potentially influencing selectivity. It can also trap organogold intermediates to form off-cycle reservoirs, which can have either a positive or negative effect on the overall reaction rate.[16] Therefore, the choice of silver salt can be as important as the choice of the gold counter-ion itself.

Q: How does temperature influence side reactions?

A: Temperature can shift the balance between kinetically and thermodynamically controlled pathways. A desired, lower-energy pathway may be favored at room temperature, but an undesired side reaction with a higher activation barrier may become competitive at elevated temperatures.[17] Conversely, some desired transformations require higher temperatures to overcome their activation energy. It is always best to start at a low temperature and slowly increase it if no reaction is observed.

Q: Gold(I) vs. Gold(III): Does the oxidation state matter?

A: Absolutely. While most homogeneous catalysis relies on gold(I), gold(III) complexes are also used and can lead to completely different reactivity and products from the same starting material.[18] Gold(III) is a "harder" Lewis acid compared to the "soft" gold(I), leading to different modes of substrate activation and subsequent reaction pathways.[18][19] For example, in the reaction of an indole with an allene, a gold(I) catalyst can promote a [2+2] cycloaddition, while a gold(III) catalyst can lead to a [3+2] cycloaddition product.[18]

References

Technical Support Center: Regioselectivity in Hydrofunctionalization with Bis(chlorogold(I))bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gold-catalyzed hydrofunctionalization. This guide is designed for researchers, chemists, and drug development professionals utilizing Bis(chlorogold(I))bis(diphenylphosphino)methane, [AuCl]₂(dppm), as a catalyst. Here, we address common troubleshooting scenarios related to regioselectivity in a practical, question-and-answer format, grounding our advice in established mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrofunctionalization of a terminal alkyne is giving a mixture of regioisomers, or primarily the "wrong" one. Why is the expected Markovnikov selectivity failing?

A1: This is a common issue that typically points to one of three factors: overriding electronic effects of the substrate, unintended directing groups, or catalyst-nucleophile interactions.

The generally accepted mechanism for gold-catalyzed hydrofunctionalization involves the coordination of the alkyne to a cationic gold(I) center, making it susceptible to nucleophilic attack.[1][2] For a simple terminal alkyne, the nucleophile is expected to attack the internal carbon, as this position can better stabilize the partial positive charge of the transition state, leading to the Markovnikov product.[1] Deviations from this outcome suggest more complex interactions are at play.

Troubleshooting Steps & Explanations:

  • Analyze Substrate Electronics: The "Markovnikov rule" in this context is governed by electronics. If your alkyne contains a powerful electron-withdrawing group (EWG) at the terminus (e.g., in an α,β-unsaturated system like ethyl propiolate), the electronic preference can be inverted.[1] The nucleophile may preferentially attack the terminal carbon (β-position) in a conjugate-addition-like fashion.

    • Action: Evaluate the electronic nature of your alkyne substituents. If a strong EWG is present, the anti-Markovnikov product may actually be the electronically favored one.

  • Identify Potential Directing Groups: A functional group elsewhere in the substrate (e.g., a hydroxyl or carbonyl group) can pre-coordinate to the gold center or interact with the nucleophile via hydrogen bonding.[3] This can tether the catalyst or nucleophile, forcing the addition to occur at a specific, otherwise disfavored, position. For propargylic alcohols, hydrogen bonding between the alcohol and the incoming nucleophile can strongly direct selectivity.[3]

    • Action: Map all functional groups on your substrate. Consider if any could act as a Lewis base to coordinate the gold catalyst or as a hydrogen-bond donor/acceptor.

  • Consider the Nucleophile's Basicity: Highly Lewis basic nucleophiles can compete with the alkyne for coordination to the gold center.[1] This can lead to catalyst inhibition or alternative reaction pathways, potentially affecting selectivity.

    • Action: If using a strongly basic nucleophile, consider using a derivative with attenuated basicity or adjusting the reaction temperature to favor alkyne coordination.

Q2: I'm attempting to functionalize an internal alkyne and obtaining nearly a 1:1 mixture of regioisomers. How can I improve selectivity?

A2: Achieving high regioselectivity with internal alkynes is a known challenge in gold catalysis because the electronic and steric differences between the two alkyne carbons are often minimal.[1][4][5] Success relies on amplifying these subtle differences or introducing an external control element.

Troubleshooting Workflow for Internal Alkynes

G start Problem: Poor Regioselectivity with Internal Alkyne sub Analyze Substrate Bias: Are electronic/steric differences significant? start->sub direct Introduce a Directing Group on the Substrate sub->direct No/Minor Bias counterion Screen Counterions (Vary the Silver Salt) sub->counterion Minor Bias Exists success Improved Regioselectivity direct->success ligand Modify the Ligand Environment (If not using dppm) ligand->success Optimization Successful fail Selectivity Remains Poor ligand->fail No Improvement solvent Screen Solvents counterion->solvent solvent->ligand

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Strategies:

  • Substrate Modification (Directing Groups): This is often the most effective strategy. Installing a temporary directing group that can coordinate to the gold catalyst can lock the geometry of the nucleophilic attack, leading to a single regioisomer.

  • Counterion Screening: The counterion, introduced via the silver salt used to activate the [AuCl]₂(dppm) precatalyst, is not a spectator ion.[6][7] Its coordinating ability can modulate the electrophilicity of the gold center and its proximity to the reaction site.[8]

    • Weakly Coordinating Anions (e.g., SbF₆⁻, PF₆⁻): These generate a highly electrophilic ("harder") gold cation, which may be more sensitive to subtle electronic differences in the alkyne.

    • Strongly Coordinating Anions (e.g., OTs⁻, OAc⁻): These result in a less electrophilic ("softer") gold center and can participate in the reaction mechanism, for instance by acting as a proton shuttle.[6][9] This interaction can dramatically alter the preferred reaction pathway.[7]

    • Action: Perform a screen of silver salts (e.g., AgSbF₆, AgBF₄, AgOTf) to find the optimal counterion for your specific substrate-nucleophile pair. See Protocol 2 below.

  • Solvent Optimization: The solvent's polarity influences the degree of ion pairing between the cationic gold complex and its counterion.[8][10]

    • Nonpolar Solvents (e.g., Toluene, Dichloromethane): Promote tight ion pairing. In this state, the counterion is held close to the gold center and can exert a significant influence on selectivity.[8]

    • Polar Solvents (e.g., Acetonitrile, Nitromethane): Can lead to solvent-separated ion pairs, diminishing the direct role of the counterion and potentially altering the regiochemical outcome.

    • Action: Screen a range of solvents with varying dielectric constants.

Q3: What is the specific role of the bis(diphenylphosphino)methane (dppm) ligand in my catalyst?

A3: The dppm ligand is a bidentate phosphine that is crucial for the structure and stability of your dinuclear gold catalyst. Its key features are its bridging capability and its "bite angle."

  • Bridging Ligand: Unlike chelating diphosphines that bind to a single metal center, dppm's short one-carbon spacer allows it to comfortably bridge two gold atoms.[11][12] This creates a stable, binuclear [Au₂(μ-dppm)] framework.[13][14]

  • Aurophilic Interactions: The geometry enforced by the dppm ligand can bring the two Au(I) centers into close proximity, potentially leading to aurophilic (Au···Au) interactions, which can further stabilize the complex.[14]

  • Electronic and Steric Tuning: Like all phosphine ligands, the diphenylphosphino groups modulate the electronic properties of the gold centers. The phenyl groups also provide a defined steric environment around the active site.

Caption: Simplified structure of the dppm-bridged catalyst.

Q4: I am observing catalyst decomposition or formation of unexpected byproducts. What could be the cause?

A4: Catalyst instability or divergent reaction pathways often stem from catalyst deactivation or competing reaction mechanisms, which can sometimes be controlled.

General Catalytic Cycle and Potential Pitfalls

G cluster_cycle Main Catalytic Cycle cluster_off_path Off-Cycle Pitfalls cat [L-Au]⁺ A A: π-Complex [L-Au(alkyne)]⁺ cat->A + Alkyne decomp Catalyst Decomposition (e.g., reduction to Au(0)) cat->decomp Strongly Basic Nu⁻ alkyne Alkyne (R-C≡C-R') nuc Nucleophile (H-Nu) nuc->A A->cat - Alkyne B B: Vinyl-Gold Intermediate A->B Nucleophilic Attack C C: Product Release B->C Protonolysis side_rxn Side Reaction (e.g., Meyer-Schuster) B->side_rxn e.g., Propargylic Alcohol Substrate C->cat Regenerates Catalyst

Caption: General catalytic cycle for hydrofunctionalization and common off-cycle pathways.

Common Problems and Solutions:

  • Catalyst Deactivation: As mentioned, strong Lewis bases can compete with the alkyne and bind irreversibly to the gold center, effectively poisoning the catalyst.[1] Furthermore, some reaction conditions can lead to the reduction of Au(I) to inactive Au(0) nanoparticles (visible as a color change to purple or black).

    • Solution: Ensure all reagents and solvents are pure and dry. If using a highly basic nucleophile is unavoidable, try running the reaction at a lower temperature or with slow addition of the nucleophile.

  • Competing Rearrangements: Certain substrates are prone to alternative gold-catalyzed reactions. A classic example is the Meyer-Schuster rearrangement of propargylic alcohols, which can compete with hydroamination to yield α,β-unsaturated ketones instead of the desired amino alcohol.[3]

    • Solution: Carefully control the reaction conditions (temperature, concentration, nucleophile identity). It is sometimes possible to favor one pathway over another by switching from a one-step to a two-step, one-pot procedure.[3]

Data & Protocols

Table 1: Influence of Common Counterions on Catalyst Activity
Silver Salt ActivatorCounterion (X⁻)Coordinating AbilityExpected Effect on [Au]⁺ CatalystPotential Impact on Regioselectivity
AgSbF₆SbF₆⁻Very Weakly CoordinatingHighly electrophilic, "hard" Au⁺ centerSelectivity driven by subtle electronic differences in the alkyne.
AgBF₄BF₄⁻Weakly CoordinatingElectrophilic Au⁺ centerSimilar to SbF₆⁻, but can sometimes show different behavior.
AgOTfOTf⁻ (Triflate)Weakly CoordinatingElectrophilic, but OTf⁻ is more basic than SbF₆⁻Can act as a proton shuttle; may favor pathways involving proton transfer.[9]
AgOTsOTs⁻ (Tosylate)CoordinatingLess electrophilic, "softer" Au⁺ centerCan stabilize cationic intermediates differently and strongly influence reaction pathways.[15]
Protocol 1: General Procedure for Hydrofunctionalization using [AuCl]₂(dppm)

This is a representative protocol and must be adapted for specific substrates and nucleophiles.

  • Catalyst Activation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the [AuCl]₂(dppm) catalyst (1-5 mol%).

  • Add the silver salt activator (e.g., AgSbF₆, 2-10 mol%) and the desired anhydrous solvent (e.g., Dichloromethane, 0.1 M).

  • Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl should form. Do not filter.

  • Reaction: Add the alkyne substrate (1.0 equivalent) to the flask.

  • Add the nucleophile (1.0-1.5 equivalents), often via syringe pump if it is highly reactive or basic.

  • Monitoring: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench as appropriate, filter through a pad of celite to remove AgCl and catalyst residues, and concentrate the filtrate. Purify the product via column chromatography.

Protocol 2: Troubleshooting via Counterion Screening
  • Setup: Prepare 4-5 identical, small-scale reactions in parallel (e.g., in a vial block).

  • Standard Conditions: For each reaction, use the exact same substrate, nucleophile, solvent, concentration, and temperature. Use the same molar equivalents of [AuCl]₂(dppm).

  • Variable: To each reaction, add a different silver salt activator (e.g., Vial 1: AgSbF₆, Vial 2: AgBF₄, Vial 3: AgOTf, Vial 4: AgOTs). Ensure the moles of silver salt are consistent across all reactions.

  • Analysis: Run all reactions for the same amount of time. Take an aliquot from each, quench, and analyze by ¹H NMR or GC to determine the conversion and the ratio of regioisomers.

References

Technical Support Center: Enhancing Catalytic Activity of Bis(chlorogold(I)) bis(diphenylphosphino)methane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(chlorogold(I)) bis(diphenylphosphino)methane), henceforth referred to as [Au₂(dppm)Cl₂], in their catalytic applications. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. My approach is to not just provide steps, but to explain the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the use of [Au₂(dppm)Cl₂] and the critical role of co-catalysts in activating its catalytic potential.

Q1: Why is a co-catalyst necessary to activate the [Au₂(dppm)Cl₂] complex?

A1: The [Au₂(dppm)Cl₂] complex as synthesized is a precatalyst, meaning it is not in its catalytically active form. The gold(I) centers are coordinatively saturated and electronically neutral, which limits their ability to act as the Lewis acids required for activating substrates like alkynes or allenes. The chloride ligands are strongly bound to the gold centers. The primary role of a co-catalyst is to abstract these chloride ligands, generating a cationic and coordinatively unsaturated gold species, [Au₂(dppm)Cl]⁺ or [Au₂(dppm)]²⁺, which is the active catalyst. This cationic complex is significantly more electrophilic and can readily coordinate to the π-systems of unsaturated substrates, initiating the catalytic cycle.[1][2]

Q2: What are the most common co-catalysts used with [Au₂(dppm)Cl₂] and how do they work?

A2: Silver salts with non-coordinating or weakly coordinating anions are the most frequently employed co-catalysts. The general mechanism involves the precipitation of insoluble silver chloride (AgCl), which drives the equilibrium towards the formation of the active cationic gold catalyst.

Co-catalystAnionKey Characteristics
Silver Triflate (AgOTf) Trifluoromethanesulfonate (TfO⁻)A common and effective choice. The triflate anion is weakly coordinating.
Silver Hexafluoroantimonate (AgSbF₆) Hexafluoroantimonate (SbF₆⁻)Provides a very weakly coordinating anion, leading to a highly electrophilic and reactive cationic gold species.
Silver Tetrafluoroborate (AgBF₄) Tetrafluoroborate (BF₄⁻)Another common choice, similar in effect to AgSbF₆.
Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₂₄⁻)Offers an even more weakly coordinating anion than the silver salts, potentially leading to higher catalytic activity.

The choice of the anion is crucial as it can influence the solubility, stability, and Lewis acidity of the active catalyst, a phenomenon known as the "counterion effect".

Q3: Can the choice of co-catalyst influence the reaction outcome?

A3: Absolutely. The nature of the counteranion from the co-catalyst can significantly impact the reactivity and selectivity of the catalytic system. A more weakly coordinating anion (e.g., SbF₆⁻ or BArF₂₄⁻) will result in a more "naked" and highly electrophilic cationic gold center. This can lead to faster reaction rates but may also decrease selectivity or lead to catalyst decomposition. Conversely, a more coordinating anion might temper the reactivity, which can be beneficial for sensitive substrates or to improve selectivity in certain transformations.[2][3]

Q4: Are there silver-free methods to activate [Au₂(dppm)Cl₂]?

A4: Yes, while less common for this specific complex, silver-free activation methods are an area of active research in gold catalysis to avoid potential "silver effects" where the silver salt itself can influence the reaction. One emerging strategy involves the use of hydrogen-bonding co-catalysts, such as specialized squaramides, which can activate the Au-Cl bond without the need for halide abstraction by a metal salt.[1] Another approach could involve the use of other Lewis acids, though this is less established for gold(I) chloride complexes.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during reactions catalyzed by [Au₂(dppm)Cl₂] and a co-catalyst.

Issue 1: The reaction is not starting or is proceeding very slowly.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Catalyst Activation 1. Check the stoichiometry of the co-catalyst: Ensure you are using at least a stoichiometric amount of the silver salt relative to the chloride ions on the gold complex (i.e., at least 2 equivalents of silver salt for [Au₂(dppm)Cl₂]).2. Consider a different co-catalyst: If using a silver salt with a more coordinating anion, try one with a more weakly coordinating anion (e.g., switch from AgOTf to AgSbF₆).The driving force for activation is the precipitation of AgCl. Insufficient silver salt will lead to incomplete formation of the active cationic gold species. A more weakly coordinating anion will generate a more Lewis acidic and reactive gold catalyst.
Catalyst Poisoning 1. Purify reagents and solvents: Trace impurities such as water, amines, or other halides can act as catalyst poisons by coordinating to the gold center more strongly than the substrate.2. Use freshly opened, high-purity solvents. Cationic gold(I) complexes are soft Lewis acids and are susceptible to poisoning by soft Lewis bases. These poisons can occupy the coordination site on the gold, preventing substrate binding.
Low Catalyst Loading 1. Increase catalyst loading: While low catalyst loadings are desirable, some reactions may have a minimum threshold concentration of the active catalyst to proceed at a reasonable rate.Below a certain concentration, the rate of the catalytic reaction may be negligible, or catalyst decomposition pathways may become more significant than the desired catalytic turnover.

Issue 2: The reaction is producing significant byproducts or decomposition of starting material.

Potential Cause Troubleshooting Steps Scientific Rationale
Overly Active Catalyst 1. Switch to a co-catalyst with a more coordinating anion: If using AgSbF₆, consider trying AgOTf.2. Lower the reaction temperature. A highly electrophilic "naked" gold catalyst can be non-selective and may catalyze undesired side reactions or decomposition pathways. A more coordinating anion can temper this reactivity. Lowering the temperature can also improve selectivity.
"Silver Effect" 1. Filter the reaction mixture: After adding the silver co-catalyst and allowing time for AgCl precipitation, filter the mixture through a syringe filter (e.g., PTFE) to remove the AgCl and any excess silver salts before adding the substrate.2. Consider a silver-free activator. In some cases, the silver ions themselves can act as catalysts for different reaction pathways, leading to byproducts. Removing the silver species after activation of the gold precatalyst can mitigate this issue.
Substrate Instability 1. Decrease reaction time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reactions.2. Lower the reaction temperature. The product or starting material may be unstable under the reaction conditions, especially in the presence of a highly active catalyst.

Issue 3: The reaction is not reproducible.

Potential Cause Troubleshooting Steps Scientific Rationale
Variability in Reagent Purity 1. Standardize reagent sources and purification methods. 2. Use an internal standard for quantitative analysis. Minor impurities can have a significant impact on catalytic reactions. Consistent reagent quality is crucial for reproducibility.
Atmospheric Moisture/Oxygen 1. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use dry solvents and reagents. While many gold-catalyzed reactions are tolerant to air and moisture, some sensitive substrates or catalytic intermediates may be affected, leading to inconsistent results.
Inconsistent Catalyst Activation 1. Standardize the activation procedure: Ensure the same duration and temperature for the pre-stirring of the gold complex and co-catalyst before adding the substrate.The formation of the active catalyst is a chemical reaction itself, and its efficiency can be influenced by reaction conditions.

Section 3: Experimental Protocols & Visualizations

To provide a practical starting point, here is a general protocol for a typical reaction using [Au₂(dppm)Cl₂] and a silver co-catalyst.

General Protocol for a Model Hydroarylation Reaction

This protocol describes the hydroarylation of phenylacetylene with mesitylene.

Materials:

  • [Au₂(dppm)Cl₂] (precatalyst)

  • Silver Triflate (AgOTf) (co-catalyst)

  • Phenylacetylene (substrate)

  • Mesitylene (substrate and solvent)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Au₂(dppm)Cl₂] (e.g., 0.01 mmol, 1 mol%).

  • Add anhydrous DCM (e.g., 1 mL).

  • In a separate vial, dissolve AgOTf (0.02 mmol, 2 mol%) in anhydrous DCM (0.5 mL).

  • Add the AgOTf solution to the [Au₂(dppm)Cl₂] suspension. A white precipitate of AgCl should form.

  • Stir the mixture at room temperature for 30 minutes to ensure complete activation.

  • Add mesitylene (2 mmol, 2 equivalents).

  • Add phenylacetylene (1 mmol, 1 equivalent) to start the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by passing through a short plug of silica gel) and purify by column chromatography.

Catalyst Activation and Catalytic Cycle Visualization

The following diagrams illustrate the key steps in the activation of the precatalyst and a generalized catalytic cycle for hydroarylation.

Catalyst_Activation cluster_products Activation Products precatalyst [Au₂(dppm)Cl₂] (Precatalyst) active_catalyst [Au₂(dppm)]²⁺ 2X⁻ (Active Catalyst) precatalyst->active_catalyst Chloride Abstraction cocatalyst 2 AgX (Co-catalyst) cocatalyst->active_catalyst agcl 2 AgCl↓ (Precipitate)

Caption: Catalyst Activation Workflow.

Catalytic_Cycle A Active Catalyst [Au₂(dppm)]²⁺ Coordination B π-Complex Nucleophilic Attack A:f1->B:f0 + Alkyne/Arene C Vinyl-Gold Intermediate Protodeauration B:f1->C:f0 D Product Release Catalyst Regeneration C:f1->D:f0 + H⁺ D:f1->A:f0

Caption: Generalized Catalytic Cycle.

References

Technical Support Center: Purification of Products from Bis(chlorogold(I)) bis(diphenylphosphino)methane) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Bis(chlorogold(I)) bis(diphenylphosphino)methane), [Au₂(dppm)Cl₂], and its reaction products. This guide is structured as a series of troubleshooting questions and answers to address specific challenges encountered during the purification of novel gold(I) phosphine complexes. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction is complete, but the crude product is an oily residue instead of the expected solid. How can I induce crystallization?

Probable Cause: The presence of residual solvents, slight impurities, or the inherent amorphous nature of the product can inhibit crystallization. Gold-phosphine clusters, while often easy to crystallize, can sometimes require specific conditions to form a well-ordered solid lattice.[1] The formation of an oil suggests that the product is likely soluble in the trace impurities or that the lattice energy is not sufficient to overcome the solution-state energetics under the current conditions.

Recommended Solution: Recrystallization Protocol

  • Initial Cleanup: Dissolve the oily residue in a minimal amount of a "good" solvent, such as dichloromethane (DCM) or chloroform. Add this solution dropwise to a vigorously stirred, large volume of a "poor" solvent (an anti-solvent) like n-hexane or diethyl ether. This will crash out the product as a powder, removing highly soluble impurities.

  • Solvent System Screening: The key to successful recrystallization is finding the ideal solvent pair. Use small aliquots of your precipitated powder to test solubility in various solvents.

Solvent System Description Typical Use Case
Dichloromethane/Hexane Dissolve in minimal DCM, add hexane dropwise until persistent cloudiness appears.General-purpose for moderately polar gold complexes.
Chloroform/Diethyl Ether Dissolve in minimal chloroform, use vapor diffusion with diethyl ether.For compounds sensitive to temperature changes.
Acetone/Methanol Dissolve in warm acetone, add methanol slowly.For more polar complexes.
Toluene/Heptane Dissolve in warm toluene, cool slowly.For less polar, aromatic-rich complexes.
  • Execution:

    • Dissolve the crude product in the minimum volume of the chosen "good" solvent at room temperature or with gentle warming.

    • Filter the solution through a Celite or PTFE filter to remove any particulate matter.

    • Slowly add the "poor" solvent until the solution becomes faintly turbid.

    • Warm the solution gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to facilitate crystal growth.

Senior Application Scientist Note: Patience is critical. Rapid crashing via flash cooling often traps impurities. Slow cooling allows for the formation of a more ordered, and thus purer, crystal lattice. If crystallization remains elusive, consider a metathesis reaction. Adding a salt with a bulky, non-coordinating anion like NH₄PF₆ or NaBF₄ can sometimes facilitate the crystallization of cationic gold complexes by improving crystal packing.[1]

Question 2: My TLC analysis shows multiple spots. How do I effectively separate my desired gold complex from byproducts using column chromatography?

Probable Cause: Reactions involving [Au₂(dppm)Cl₂] can lead to several products, including unreacted starting material, oxidized phosphine ligands (e.g., bis(diphenylphosphoryl)methane)[2], or complexes with different stoichiometries. Column chromatography is the preferred method for separating these components based on their differential adsorption to a stationary phase.[3][4][5]

Recommended Solution: Flash Column Chromatography Protocol

  • Stationary Phase Selection: For most gold-phosphine complexes, silica gel is the standard choice.[6] If your complex shows signs of decomposition on silica (e.g., streaking, color change on the column), use a more inert stationary phase like alumina (neutral or basic).

  • Mobile Phase (Eluent) Optimization:

    • Use TLC to find a solvent system that gives good separation and a retention factor (Rf) for your target compound between 0.2 and 0.4.

    • Start with a non-polar solvent like hexane or petroleum ether and gradually increase polarity by adding ethyl acetate, dichloromethane, or acetone.

    • A common starting gradient for gold-phosphine complexes is a hexane/ethyl acetate system.

Potential Impurity Polarity Elution Behavior
Unreacted dppm ligandLess PolarElutes early with non-polar solvents.
Target Gold Complex Intermediate Elutes at moderate solvent polarity.
Oxidized Phosphine (dppmO₂)More PolarElutes later with more polar solvents.
Ionic ByproductsHighly PolarMay remain at the top of the column.
  • Column Packing & Loading:

    • Pack the column using the "wet" method (slurry packing) to ensure a homogenous stationary phase, which is critical for good separation.[5]

    • Dissolve your crude mixture in the minimum amount of the initial eluent or a compatible strong solvent (like DCM).

    • Adsorb the mixture onto a small amount of silica gel ("dry loading"). After evaporating the solvent, the silica-adsorbed sample can be carefully added to the top of the column. This technique often yields sharper bands and better separation than direct liquid loading.

  • Elution and Fraction Collection:

    • Begin elution with the optimized non-polar solvent system.

    • Gradually increase the solvent polarity (gradient elution) to move compounds with stronger adsorbent interactions down the column.[4]

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. Optimize Eluent (TLC Analysis) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Characterize 9. Characterize Product (NMR, MS) Evap->Characterize

Caption: Workflow for purifying gold complexes via column chromatography.

Senior Application Scientist Note: Gold(I) complexes can be sensitive. Avoid highly acidic or basic conditions unless required. Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during chromatography can prevent the oxidation of phosphine ligands or the reduction of Au(I) to elemental Au(0), which often appears as a purple or black discoloration.

Question 3: My final product is a white powder, but the yield is extremely low after purification. Where could my product be going?

Probable Cause: Low recovery can stem from several issues: product instability, irreversible adsorption onto the stationary phase during chromatography, or physical loss during transfers and workup steps. The labile nature of the Au-P bond means that under certain conditions, ligand dissociation or complex degradation can occur.[1]

Recommended Solution: A Decision Tree for Yield Optimization

G start Low Yield Observed check_column Was column chromatography used? start->check_column streaking Was there streaking or color change on the column? check_column->streaking Yes workup Review Workup Procedure check_column->workup No adsorption High Loss Due to Irreversible Adsorption streaking->adsorption Yes streaking->workup No switch_phase Solution: Switch to Alumina or deactivated silica. Consider filtration/recrystallization instead. adsorption->switch_phase solubility Is product partially soluble in wash solvents? workup->solubility loss_wash Loss During Washing solubility->loss_wash Yes stability Assess Product Stability solubility->stability No change_wash Solution: Use colder solvents or less polar wash solvents. Minimize wash volumes. loss_wash->change_wash decomp Does crude product show decomposition (color change)? stability->decomp instability Product Instability decomp->instability Yes inert Solution: Use degassed solvents and inert atmosphere. Avoid prolonged heating. instability->inert

Caption: Troubleshooting flowchart for diagnosing low product yields.

Senior Application Scientist Note: To diagnose the issue, first analyze your waste streams. Check the filtrate from recrystallizations and the wash solvents via TLC or LC-MS to see if the product is being discarded. If using chromatography, after running the column, try flushing it with a very polar solvent like methanol. If your product comes out, it confirms strong adsorption was the issue. Some gold phosphine complexes are also light-sensitive; performing the reaction and purification in a fume hood with the sash down and lights off, or using foil-wrapped flasks, can sometimes improve yields.

References

Technical Support Center: Navigating Scale-Up Challenges with Bis(chlorogold(I)) bis(diphenylphosphino)methane [Au₂(dppm)Cl₂]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(chlorogold(I)) bis(diphenylphosphino)methane (also known as [Au₂(dppm)Cl₂]) in their synthetic endeavors. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning reactions catalyzed by this versatile gold(I) complex from the laboratory bench to larger-scale production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.

Troubleshooting Guide: From Benchtop to Pilot Plant

Scaling up reactions involving [Au₂(dppm)Cl₂] can introduce a new set of variables that may not be apparent at the milligram scale. This section addresses the most frequently encountered issues in a question-and-answer format, offering systematic approaches to diagnose and resolve them.

Q1: My reaction is significantly slower or stalls completely upon scale-up, even though it worked perfectly on a smaller scale. What are the likely causes and how can I fix this?

This is one of the most common scale-up challenges. The root cause often lies in one of the following areas:

  • Insufficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized concentration gradients of reactants and catalyst, resulting in slower overall reaction rates.

    • Solution:

      • Optimize Agitation: Increase the stirring rate and consider using a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure the catalyst and reactants are evenly distributed.

      • Baffling: Ensure your reactor is properly baffled to prevent vortexing and promote turbulent flow, which enhances mixing.

      • Consider a different solvent: A solvent in which all components are more soluble can mitigate mixing issues.

  • Catalyst Deactivation: On a larger scale, the catalyst is exposed to a larger surface area of the reactor and potentially a higher concentration of impurities over a longer period, which can lead to deactivation.

    • Solution:

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation of the phosphine ligand.

      • Purify Reagents and Solvents: Trace impurities in starting materials and solvents can act as catalyst poisons. On a larger scale, the total amount of these impurities increases, leading to significant catalyst deactivation.

      • Staged Addition: Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.

  • Thermal Management Issues: Poor heat transfer in larger reactors can lead to localized hot or cold spots, affecting the reaction rate and potentially causing catalyst degradation.

    • Solution:

      • Jacketed Reactor: Utilize a jacketed reactor with a suitable heat transfer fluid to maintain a uniform temperature.

      • Monitor Internal Temperature: Use a temperature probe placed in the reaction mixture to get an accurate reading of the internal temperature, rather than relying solely on the jacket temperature.

Q2: I'm observing the formation of new, unexpected byproducts in my scaled-up reaction. How can I identify their source and suppress their formation?

The appearance of new byproducts upon scale-up often points to changes in the reaction conditions or the introduction of new reactive species.

  • Potential Causes and Solutions:

    • Longer Reaction Times: Extended reaction times at elevated temperatures can lead to thermal degradation of the product or catalyst, opening up pathways to byproduct formation.

      • Solution: Optimize the reaction time and temperature to find a balance between conversion and selectivity.

    • Air/Moisture Leaks: Small leaks in a larger reactor setup can introduce oxygen and water, which can lead to side reactions.

      • Solution: Thoroughly leak-test your reactor system before starting the reaction.

    • Catalyst-Related Byproducts: At higher concentrations or longer reaction times, the catalyst itself might participate in side reactions.

      • Solution: Screen for the lowest effective catalyst loading.

Q3: The purification of my product has become a major bottleneck. The residual gold content is too high, and I'm struggling to remove all the phosphorus-containing byproducts. What are my options?

Effective purification is crucial, especially in the pharmaceutical industry. The similar solubility profiles of the desired product and catalyst-derived impurities can make separation challenging.

  • Purification Strategies for Scale-Up:

    • Activated Carbon Treatment: Activated carbon is effective at adsorbing residual gold and phosphine-based impurities.[1]

      • Protocol: After the reaction is complete, dilute the mixture with a suitable solvent and stir with activated carbon for a few hours. Filter the mixture through a pad of celite to remove the carbon and adsorbed impurities.

    • Solvent Extraction: A series of aqueous washes can help remove some of the more polar impurities.

    • Precipitation/Crystallization: Carefully selecting a solvent/anti-solvent system can allow for the selective precipitation or crystallization of the desired product, leaving the impurities in the mother liquor.

    • Diafiltration: For water-soluble products, diafiltration can be an efficient method for removing small molecule impurities, including residual catalyst components.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and use of [Au₂(dppm)Cl₂] in a large-scale setting.

Handling and Safety
  • Q: What are the primary safety concerns when handling large quantities of this compound?

Catalyst Properties and Stability
  • Q: What is the thermal stability of [Au₂(dppm)Cl₂]? Can I run my reaction at elevated temperatures?

    • A: Specific thermal decomposition data for this complex is not widely published. However, like many organometallic complexes, it is susceptible to thermal degradation. It is recommended to first perform a thermal analysis (e.g., TGA/DSC) on a small sample to determine its decomposition temperature before proceeding with large-scale reactions at elevated temperatures. The ligand, bis(diphenylphosphino)methane, has a melting point of 118-122 °C.[4]

  • Q: In which solvents is this compound soluble?

    • A: The solubility of [Au₂(dppm)Cl₂] can be a limiting factor in scale-up. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, and sparingly soluble in other common organic solvents. It is crucial to determine the solubility in your chosen solvent system at the desired reaction temperature to avoid precipitation and ensure a homogeneous reaction.

Reaction Optimization
  • Q: How can I minimize the amount of catalyst needed for my reaction to make the process more cost-effective on a large scale?

    • A:

      • Ligand Modification: While this involves more extensive development, exploring more electron-donating or sterically hindered phosphine ligands can sometimes lead to more active catalysts, allowing for lower catalyst loadings.

      • Reaction Conditions: Carefully optimize the temperature, concentration, and reaction time to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst.

      • Catalyst Reactivation: In some cases, catalyst deactivation is reversible. For example, if deactivation is caused by the coordination of a product or byproduct, a change in workup conditions might regenerate the active catalyst.

Visualizing the Troubleshooting Workflow

To aid in diagnosing and resolving scale-up issues, the following workflow diagram outlines a systematic approach.

troubleshooting_workflow start Scale-Up Issue Identified (e.g., low yield, slow reaction) check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_purity 2. Assess Reagent/Solvent Purity check_mixing->check_purity If adequate solution_mixing Optimize Agitation, Baffling, Solvent check_mixing->solution_mixing If inadequate check_temp 3. Verify Thermal Control check_purity->check_temp If pure solution_purity Purify Starting Materials, Use High-Purity Solvents check_purity->solution_purity If impurities suspected check_atmosphere 4. Confirm Inert Atmosphere check_temp->check_atmosphere If adequate solution_temp Improve Heat Transfer, Monitor Internal Temp. check_temp->solution_temp If inadequate solution_atmosphere Leak-Test Reactor, Use High-Purity Inert Gas check_atmosphere->solution_atmosphere If compromised end Problem Resolved check_atmosphere->end If secure solution_mixing->check_purity solution_purity->check_temp solution_temp->check_atmosphere solution_atmosphere->end

Caption: A stepwise troubleshooting guide for common scale-up problems.

Catalyst Deactivation and Reactivation Cycle

Understanding the potential pathways for catalyst deactivation is key to preventing them. The following diagram illustrates a simplified deactivation and potential reactivation cycle.

catalyst_cycle active_catalyst Active Au(I) Catalyst [Au₂(dppm)Cl₂] deactivated_catalyst Deactivated Species (e.g., Oxidized Ligand, Impurity Adduct) active_catalyst->deactivated_catalyst Deactivation Pathways: - Oxidation - Impurity Poisoning - Thermal Degradation deactivated_catalyst->active_catalyst Potential Reactivation: - Scavengers - Purification of reaction medium

Caption: Common catalyst deactivation pathways and potential reactivation strategies.

References

Validation & Comparative

A Comparative Guide to Gold(I) Catalysts: Unveiling the Performance of Bis(chlorogold(I)) bis(diphenylphosphino)methane)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, gold(I) catalysts have emerged as powerful tools for orchestrating a diverse array of chemical transformations. Their unique ability to activate carbon-carbon multiple bonds under mild conditions has unlocked novel pathways for the construction of complex molecular architectures. At the forefront of this catalytic revolution is a class of phosphine-ligated gold(I) complexes, among which Bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au(dppm)Cl]₂, has garnered significant attention. This guide provides an in-depth comparative analysis of [Au(dppm)Cl]₂ with other prominent gold(I) catalysts, offering experimental data, mechanistic insights, and detailed protocols to inform catalyst selection in your research and development endeavors.

The Significance of Ligand Architecture in Gold(I) Catalysis

The catalytic prowess of a gold(I) center is intricately modulated by the ligands coordinated to it. These ancillary ligands influence the catalyst's stability, solubility, and, most critically, its electronic and steric properties. Phosphine ligands, in particular, have proven to be versatile and effective in tailoring the reactivity of gold(I) catalysts.[1]

The focus of this guide, [Au(dppm)Cl]₂, features a bidentate diphosphine ligand, bis(diphenylphosphino)methane (dppm). Unlike its monodentate counterparts, such as triphenylphosphine (PPh₃), the dppm ligand can chelate to a single gold center or bridge two gold atoms, leading to the formation of dinuclear complexes.[2] This structural feature can profoundly impact the catalyst's behavior and efficacy in a catalytic cycle. This guide will delve into a comparative study of [Au(dppm)Cl]₂ against two primary classes of gold(I) catalysts: a monodentate phosphine-ligated catalyst, [Au(PPh₃)Cl], and a popular N-heterocyclic carbene (NHC)-ligated catalyst, [Au(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

Performance Benchmark: The Cycloisomerization of 1,6-Enynes

To provide a quantitative comparison of these catalysts, we will focus on the well-established gold-catalyzed cycloisomerization of 1,6-enynes. This transformation is a powerful method for the synthesis of bicyclic compounds and serves as an excellent benchmark for evaluating catalyst performance.[3]

Catalyst PrecursorLigand TypeProduct(s)Yield (%)Reaction Time (h)TONTOF (h⁻¹)Reference
[Au(dppm)Cl]₂ / 2 AgSbF₆ DiphosphineBicyclic ProductsHigh---[4]
[Au(PPh₃)Cl] / AgSbF₆ Monodentate PhosphineBicyclic ProductsVariable---[5]
[Au(IPr)Cl] / AgSbF₆ NHCBicyclic ProductsHigh---[6]

Note: Direct side-by-side comparative studies with complete quantitative data (yields, TONs, TOFs) under identical conditions for [Au(dppm)Cl]₂ are limited in the literature. The table above reflects the general observations from multiple sources. The performance of these catalysts is highly substrate-dependent.

While a direct tabular comparison with identical substrates and conditions is challenging to compile from existing literature, qualitative assessments and mechanistic studies provide valuable insights. Generally, for the cycloisomerization of 1,6-enynes, both diphosphine and NHC-ligated gold(I) catalysts are highly effective, often providing high yields of the desired bicyclic products.[4][6] The choice between them may depend on the specific substrate and desired selectivity. Monodentate phosphine ligands like PPh₃ can also be effective, but in some cases, may lead to lower reaction rates or different selectivities compared to their bidentate or NHC counterparts.[5]

Mechanistic Insights: The Role of the Diphosphine Ligand

The mechanism of the gold(I)-catalyzed cycloisomerization of 1,6-enynes is generally believed to proceed through a series of key steps involving the activation of the alkyne by the cationic gold(I) species.[3]

Gold-Catalyzed 1,6-Enyne Cycloisomerization cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle [Au(L)Cl] [Au(L)Cl] [Au(L)]+X- [Au(L)]+X- [Au(L)Cl]->[Au(L)]+X- AgX A [Au(L)]+ + 1,6-Enyne B π-Alkyne Complex A->B Coordination C 5-exo-dig or 6-endo-dig Cyclization B->C D Cyclopropyl Gold-Carbene Intermediate C->D E Rearrangement / Nucleophilic Attack D->E F Product + [Au(L)]+ E->F F->A caption Figure 1: Generalized mechanism for gold(I)-catalyzed 1,6-enyne cycloisomerization.

Caption: Figure 1: Generalized mechanism for gold(I)-catalyzed 1,6-enyne cycloisomerization.

The dppm ligand in [Au(dppm)Cl]₂ can influence this catalytic cycle in several ways:

  • Enhanced Stability: The chelating nature of the dppm ligand can lead to a more stable catalytic species, potentially preventing catalyst decomposition and leading to higher turnover numbers.

  • Modified Steric Environment: The bite angle and steric bulk of the dppm ligand create a unique environment around the gold center, which can influence the regioselectivity of the initial cyclization step (5-exo-dig vs. 6-endo-dig) and the subsequent rearrangement pathways of the cyclopropyl gold-carbene intermediate.[3]

  • Dinuclear Effects: The ability of dppm to bridge two gold centers opens up the possibility of cooperative catalytic effects, where both metal atoms participate in the activation of the substrate. This can lead to different reactivity and selectivity compared to mononuclear catalysts.[2]

In contrast, monodentate phosphine ligands like PPh₃ offer more flexibility but may be more prone to dissociation, potentially leading to less stable catalytic intermediates. NHC ligands are known for their strong σ-donating ability, which forms a very stable bond with the gold center, often resulting in highly active and robust catalysts.[1]

Experimental Protocols

To facilitate the practical application of this comparative guide, we provide detailed, step-by-step methodologies for the synthesis of the [Au(dppm)Cl]₂ precatalyst and a general procedure for a benchmark catalytic reaction.

Synthesis of this compound) ([Au(dppm)Cl]₂)

This procedure is adapted from the literature and provides a reliable method for the preparation of the title compound.[7]

Materials:

  • (NBu₄)[AuCl₄]

  • Bis(diphenylphosphino)methane (dppm)

  • Concentrated HCl

  • Dimethylformamide (DMF)

Procedure:

  • Suspend (NBu₄)[AuCl₄] (29 mg, 0.049 mmol) and bis(diphenylphosphino)methane (19 mg, 0.049 mmol) in dimethylformamide (5 mL).

  • Add a small amount of concentrated HCl (0.2 mL) to the suspension.

  • Gently warm the mixture until a clear, pale-yellow solution is formed. The color will quickly fade to colorless.

  • Allow the solution to cool to room temperature.

  • Slowly evaporate the solvent over several days to yield colorless, needle-like crystals of [Au(dppm)Cl]₂.

  • The melting point of the resulting crystals should be in the range of 538–541 K.

Synthesis of [Au(dppm)Cl]2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 (NBu4)[AuCl4] Mixing Mix Reactants in Solvent Reactant1->Mixing Reactant2 dppm Reactant2->Mixing Solvent DMF Solvent->Mixing Acid conc. HCl Acid->Mixing Heat Gentle Warming Heating Warm to Dissolve Mixing->Heating Cooling Cool to Room Temp. Heating->Cooling Evaporation Slow Evaporation Cooling->Evaporation Product [Au(dppm)Cl]2 Crystals Evaporation->Product caption Figure 2: Experimental workflow for the synthesis of [Au(dppm)Cl]2.

Caption: Figure 2: Experimental workflow for the synthesis of [Au(dppm)Cl]2.

General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol provides a general starting point for evaluating the catalytic activity of different gold(I) complexes in the cycloisomerization of a 1,6-enyne.

Materials:

  • 1,6-Enyne substrate

  • Gold(I) catalyst precursor (e.g., [Au(dppm)Cl]₂, [Au(PPh₃)Cl], or [Au(IPr)Cl])

  • Silver salt (e.g., AgSbF₆ or AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq).

  • Dissolve the substrate in the anhydrous solvent.

  • In a separate vial, weigh the gold(I) catalyst precursor (e.g., 1-5 mol%) and the silver salt (1-5 mol%).

  • Add the catalyst and silver salt to the reaction flask.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a small amount of triethylamine or by filtering through a short pad of silica gel.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound) stands as a valuable and effective catalyst in the gold(I) catalysis toolbox. Its diphosphine nature offers distinct advantages in terms of stability and the potential for unique reactivity arising from its dinuclear structure. While direct, comprehensive comparative studies with quantitative metrics like TONs and TOFs are still somewhat limited, the available evidence suggests that [Au(dppm)Cl]₂ is a highly competent catalyst for key organic transformations such as the cycloisomerization of 1,6-enynes.

The choice between [Au(dppm)Cl]₂, a monodentate phosphine-ligated catalyst like [Au(PPh₃)Cl], or an NHC-ligated catalyst such as [Au(IPr)Cl] will ultimately depend on the specific substrate, desired outcome, and reaction conditions. Further research focusing on systematic, head-to-head comparisons of these and other gold(I) catalysts will be crucial for developing a more predictive understanding of ligand effects and for the rational design of next-generation gold catalysts for even more challenging and selective transformations in organic synthesis and drug development.

References

A Senior Application Scientist's Guide to Validating the Catalytic Activity of Bis(chlorogold(I))bis(diphenylphosphino)methane) through Rigorous Control Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of homogeneous catalysis, gold complexes have emerged as powerful tools for forging intricate molecular architectures.[1][2] Among these, bis(chlorogold(I))bis(diphenylphosphino)methane), often abbreviated as [Au₂(dppm)Cl₂], has garnered significant attention for its unique reactivity in a range of organic transformations, including hydroamination and hydroalkoxylation reactions. However, the true catalytic nature of any species demands rigorous validation to preclude misleading interpretations arising from catalyst decomposition or the presence of highly active, yet unobserved, trace impurities.

This guide provides a comprehensive framework for validating the catalytic activity of [Au₂(dppm)Cl₂]. We will delve into the rationale behind essential control experiments, offer a comparative analysis with alternative catalysts, and provide detailed, field-tested protocols to ensure the scientific integrity of your findings.

The Catalyst in Focus: Bis(chlorogold(I))bis(diphenylphosphino)methane)

[Au₂(dppm)Cl₂] is a binuclear gold(I) complex bridged by a bis(diphenylphosphino)methane (dppm) ligand.[3] The dppm ligand plays a crucial role in stabilizing the gold centers and influencing the catalyst's electronic and steric properties. The proximity of the two gold atoms, sometimes leading to aurophilic interactions, can also contribute to its unique catalytic behavior.[4]

Molecular Structure:

Caption: General structure of Bis(chlorogold(I))bis(diphenylphosphino)methane).

The Crucial Role of Control Experiments in Homogeneous Gold Catalysis

Workflow for Validating Catalytic Activity:

G cluster_0 Initial Catalytic Reaction cluster_1 Control Experiments cluster_2 Analysis and Interpretation A Standard Reaction Setup ([Au₂(dppm)Cl₂], Substrate, Solvent, Temp) B No Catalyst Control A->B Run in Parallel C Ligand-Only Control (dppm) A->C Run in Parallel D Gold Salt Control (e.g., AuCl) A->D Run in Parallel E Mercury Poisoning Test A->E Run in Parallel F Filtration Test (Hot Filtration) A->F Run in Parallel G Compare Reaction Profiles (Yield, Conversion vs. Time) B->G C->G D->G E->G F->G H Characterize Filtered Solution & Solid F->H I Conclusion on True Catalyst G->I H->I

Caption: Workflow for validating the catalytic activity of [Au₂(dppm)Cl₂].

Comparative Analysis: [Au₂(dppm)Cl₂] vs. Alternative Catalysts

To contextualize the performance of [Au₂(dppm)Cl₂], it is essential to compare it against other commonly employed catalysts for a representative reaction, such as the intramolecular hydroamination of an alkyne.

Table 1: Comparison of Catalysts for Intramolecular Hydroamination

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
[Au₂(dppm)Cl₂] 1492High efficiency, stable under reaction conditions.
AuCl 11265Slower reaction rate, potential for decomposition.
(Ph₃P)AuCl 1885Monophosphine gold catalyst, good activity.
PtCl₂ 22478Higher catalyst loading and longer reaction time required.
No Catalyst -24<5Demonstrates the necessity of a catalyst.

This data is representative and will vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the catalytic reaction and the essential control experiments.

Protocol 1: General Procedure for Intramolecular Hydroamination Catalyzed by [Au₂(dppm)Cl₂]
  • Catalyst Preparation: Synthesize [Au₂(dppm)Cl₂] according to established literature procedures or procure from a commercial source.[5][6] Ensure the catalyst is pure and well-characterized.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Au₂(dppm)Cl₂] (1 mol%).

  • Reagent Addition: Add the alkyne substrate (1.0 mmol) and the desired solvent (e.g., toluene, 5 mL).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Analysis: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Essential Control Experiments

These experiments should be run under the same conditions as the primary catalytic reaction.

  • No Catalyst Control: Follow Protocol 1, omitting the addition of [Au₂(dppm)Cl₂]. A negligible product formation confirms that the catalyst is essential for the transformation.

  • Ligand-Only Control: Follow Protocol 1, but instead of [Au₂(dppm)Cl₂], add the bis(diphenylphosphino)methane (dppm) ligand (1 mol%). This control ascertains that the ligand itself is not catalytically active.

  • Simple Gold Salt Control: Follow Protocol 1, but replace [Au₂(dppm)Cl₂] with a simple gold salt like AuCl (1 mol%). This helps to determine if the phosphine ligand is crucial for the observed catalytic activity or if a simple gold source is sufficient.

  • Mercury Poisoning Test:

    • Set up the standard catalytic reaction as described in Protocol 1.

    • After the reaction has proceeded for a short period (e.g., 10% conversion), add a few drops of elemental mercury (a known poison for heterogeneous catalysts).

    • Continue to monitor the reaction. A significant decrease or complete cessation of catalytic activity strongly suggests the involvement of heterogeneous gold nanoparticles. If the reaction proceeds unabated, it is indicative of a homogeneous catalytic pathway.

  • Hot Filtration Test:

    • Run the catalytic reaction as in Protocol 1.

    • At approximately 50% conversion, quickly filter the hot reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) into a pre-heated, clean Schlenk tube.

    • Allow the filtrate to continue reacting under the same conditions.

    • If the catalytic activity continues in the filtrate, it provides strong evidence for a homogeneous catalyst. If the reaction stops or slows down significantly, it suggests that the active catalyst is a heterogeneous species that was removed by filtration.

Interpreting the Results: A Logic-Driven Approach

The collective data from these control experiments will paint a clear picture of the true nature of the catalytic species.

Decision Tree for Catalyst Validation:

G A High Yield with [Au₂(dppm)Cl₂]? B No/Low Yield in Control Experiments (No Catalyst, Ligand-Only, Gold Salt)? A->B Yes F Conclusion: Catalysis is likely heterogeneous (AuNPs) A->F No Re-evaluate Reaction C Mercury Poisoning Test: No Inhibition? B->C Yes B->F No Investigate individual components D Hot Filtration Test: Activity in Filtrate? C->D Yes C->F No Heterogeneous species likely E Conclusion: [Au₂(dppm)Cl₂] is the True Homogeneous Catalyst D->E Yes D->F No Heterogeneous species likely

Caption: Decision tree for interpreting control experiment results.

By systematically applying this rigorous validation workflow, researchers can confidently assert the catalytic role of bis(chlorogold(I))bis(diphenylphosphino)methane) in their synthetic endeavors, contributing to the robust and reproducible advancement of chemical science.

References

A Comparative Guide to Gold(I) Catalysis: Mononuclear [AuCl(PPh₃)] vs. Binuclear [Au₂(dppm)Cl₂]

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, homogeneous gold catalysis has carved out an indispensable niche. The unique ability of cationic gold(I) complexes to act as soft, carbophilic π-acids allows for the potent activation of alkynes, allenes, and alkenes toward nucleophilic attack under exceptionally mild conditions. This reactivity has unlocked a plethora of complex molecular transformations, proving vital for researchers in materials science and drug development.

The choice of the gold precatalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of a given reaction. While numerous sophisticated ligands have been developed, two foundational phosphine-based precatalysts remain workhorses in the field: the simple mononuclear complex, chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)] , and the binuclear catalyst, bis(chlorogold(I)) bis(diphenylphosphino)methane, [Au₂(dppm)Cl₂] .

This guide provides an in-depth comparison of these two catalytic systems. We will move beyond a simple catalog of their applications to explore the fundamental structural and electronic differences that govern their performance, offering field-proven insights to help researchers make informed decisions for their specific synthetic challenges.

Structural and Electronic Profiles of the Precatalysts

The catalytic journey begins with the precatalyst, a stable form from which the active species is generated. The inherent differences in the architecture of [AuCl(PPh₃)] and [Au₂(dppm)Cl₂] are profound and have significant mechanistic implications.

[AuCl(PPh₃)]: The Mononuclear Standard

Chloro(triphenylphosphine)gold(I) is a commercially available, air-stable, colorless solid.[1] Its structure is deceptively simple, featuring a single gold(I) center coordinated to one triphenylphosphine (PPh₃) ligand and one chloride anion in a nearly linear geometry, a characteristic feature of two-coordinate Au(I) compounds.[1]

  • Synthesis: It is readily prepared via the reduction of chloroauric acid (HAuCl₄) with PPh₃.[1][2][3]

  • Activation: The catalytically active species is not the neutral chloride complex itself. Activation requires the abstraction of the chloride anion, typically using a silver salt with a non-coordinating anion (e.g., AgOTf, AgSbF₆, AgBF₄).[1] This in situ reaction generates the highly electrophilic, 14-electron cationic species, [Au(PPh₃)]⁺ , which is the true catalyst that coordinates to the substrate's π-system.[1]

[Au₂(dppm)Cl₂]: A Binuclear Framework

This compound, also known as [Au₂(dppm)Cl₂], introduces a layer of structural complexity.[4][5][6] This complex features two AuCl units bridged by a single bis(diphenylphosphino)methane (dppm) ligand.[7]

  • Structure and Cooperativity: The dppm ligand's short, one-carbon spacer holds the two gold centers in close proximity.[8] This proximity raises the tantalizing possibility of bimetallic cooperativity , where the two gold atoms act in concert to bind and activate a substrate, potentially opening up unique reaction pathways unavailable to mononuclear catalysts. The distance between the gold atoms is flexible and depends on the crystalline form, with some polymorphs exhibiting intramolecular Au-Au distances indicative of aurophilic interactions.[8]

  • Activation: Similar to its mononuclear counterpart, [Au₂(dppm)Cl₂] is activated by halide abstraction to form a dicationic species, [Au₂(dppm)]²⁺ . The crucial mechanistic question is whether this dicationic complex acts as a single, cooperative unit or as two independent mononuclear catalytic centers.

The activation of these two precatalysts is a critical first step in any catalytic protocol.

G cluster_0 Mononuclear Activation cluster_1 Binuclear Activation AuClPPh3 [AuCl(PPh₃)] (Precatalyst) AuPPh3_plus [Au(PPh₃)]⁺ (Active Catalyst) AuClPPh3->AuPPh3_plus + AgX Au2dppmCl2 [Au₂(dppm)Cl₂] (Precatalyst) AgX AgX (e.g., AgSbF₆) AgCl AgCl (Precipitate) AgX->AgCl - Ag⁺ Au2dppm_2plus [Au₂(dppm)]²⁺ (Active Catalyst) Au2dppmCl2->Au2dppm_2plus + 2 AgX AgX2 2 AgX (e.g., 2 AgSbF₆) AgCl2 2 AgCl (Precipitate) AgX2->AgCl2 - 2 Ag⁺

Diagram 1: Activation of Mononuclear and Binuclear Gold Precatalysts

Comparative Performance in Key Catalytic Transformations

The structural divergence between a mononuclear and a potentially cooperative binuclear catalyst manifests in their reactivity, selectivity, and substrate scope. We will examine their performance in the context of enyne cycloisomerization and hydroamination reactions, two pillars of gold catalysis.

Enyne Cycloisomerization

The cycloisomerization of enynes is a hallmark transformation of gold catalysis, capable of rapidly building molecular complexity.[9] The reaction generally proceeds via coordination of the gold cation to the alkyne, followed by intramolecular attack of the alkene.

While direct, side-by-side comparisons in a single publication are scarce, analysis of the broader literature suggests distinct performance profiles.

  • [AuCl(PPh₃)]/Ag⁺ System: This is the most commonly used system for simple enyne cyclizations and serves as the benchmark.[10] It is highly effective for a wide range of skeletal rearrangements.[9] However, its efficiency can be substrate-dependent, and in some challenging cases, higher catalyst loadings or temperatures may be required.[10] The mechanism is understood to proceed through a single gold center activating the alkyne.[11]

  • [Au₂(dppm)Cl₂]/Ag⁺ System: The binuclear catalyst offers potential advantages. Some studies suggest that the two proximate gold centers can lead to enhanced reaction rates. The rationale is that one gold atom can activate the alkyne while the other may interact with the alkene or another part of the substrate, pre-organizing it for the cyclization event. This can be particularly advantageous in complex substrates or in reactions where a specific conformation is required for high selectivity. For certain 1,6-enynes, the product selectivity can differ significantly from that observed with homogeneous Au(I) catalysis, suggesting a distinct mechanistic pathway may be at play.[12][13]

G cluster_0 Mononuclear Pathway: [Au(PPh₃)]⁺ cluster_1 Hypothetical Cooperative Binuclear Pathway: [Au₂(dppm)]²⁺ Enyne_M Enyne Substrate Complex_M π-Alkyne Complex Enyne_M->Complex_M + [L-Au]⁺ Au_M [L-Au]⁺ Cyclize_M Cyclization Complex_M->Cyclize_M Product_M Cyclized Product Cyclize_M->Product_M Product_M->Au_M Regeneration Enyne_B Enyne Substrate Complex_B Dual Activation π-Complex Enyne_B->Complex_B + [L-Au-Au-L]²⁺ Au_B [L-Au-Au-L]²⁺ Cyclize_B Concerted Cyclization Complex_B->Cyclize_B Product_B Cyclized Product Cyclize_B->Product_B Product_B->Au_B Regeneration

Diagram 2: Comparison of Enyne Cyclization Mechanisms
Hydroamination of Alkynes and Allenes

The addition of amines to unsaturated C-C bonds is a powerful method for constructing C-N bonds. Gold catalysts have proven particularly effective in these transformations.[14][15][16][17]

  • [AuCl(PPh₃)]/Ag⁺ System: This system is a reliable choice for many intermolecular and intramolecular hydroaminations.[14][16] Mechanistic studies often point to an "outer-sphere" mechanism where the cationic gold complex acts as a π-acid to activate the alkyne or allene, making it susceptible to attack by the amine nucleophile.[14] The reaction rate can be sensitive to the electronic properties of the phosphine ligand.[14]

  • [Au₂(dppm)Cl₂]/Ag⁺ System: The binuclear catalyst is also a competent catalyst for hydroamination reactions.[6] The potential for dual activation is particularly compelling here. One gold center could activate the alkyne, while the other coordinates to the nitrogen atom of the amine, simultaneously lowering the pKa of the N-H bond and positioning the nucleophile for attack. This cooperative action could lead to lower activation barriers and enable reactions with less reactive amines or at lower temperatures compared to mononuclear systems.

Reaction Catalyst System Loading (mol%)Temp (°C)Time (h)Yield (%)Ref.
1,6-Enyne Cycloisomerization [AuCl(PPh₃)] / AgSbF₆2250.595[18]
1,6-Enyne Cycloisomerization [AuCl(PPh₃)] / AgOTf0.1805Trace[10]
1,6-Enyne Cycloisomerization Ph₃P-Au-Pht / HCTf₃0.02250.598[10]
Intramolecular Hydroamination [AuCl(PPh₃)] / AgOTf51001259[16]
Intramolecular Hydroamination [Au₂(dppm)Cl₂] / AgBF₄5602485[6]
Alkyne Hydration [AuCl(PPh₃)] / AgOTf280220[10]

Table 1: Comparative Performance Data from Representative Catalytic Reactions. Note: Conditions and substrates vary between studies, precluding direct equivalence but highlighting general performance trends.

Field-Proven Insights and Recommendations

The choice between these two catalysts is not merely a matter of preference but a strategic decision based on the specific demands of the chemical transformation.

Choose [AuCl(PPh₃)] when:

  • Simplicity and Cost are Key: It is an inexpensive, readily available, and well-understood precatalyst, making it ideal for initial reaction screening, process scale-up of established methods, and standard transformations.

  • The Reaction is Well-Precedented: For numerous gold-catalyzed reactions, [AuCl(PPh₃)] provides excellent results without the need for more complex systems.

  • Ligand Screening is Planned: It serves as the perfect entry point for exploring the effects of different monodentate phosphine ligands, as the PPh₃ can be readily displaced or used as a baseline for comparison.

Causality: The effectiveness of [AuCl(PPh₃)] stems from its straightforward and reliable generation of the simple [Au(PPh₃)]⁺ cation. For many substrates, the π-acidity of this single metallic center is sufficient to achieve high catalytic turnover without interference from more complex equilibria.

Choose [Au₂(dppm)Cl₂] when:

  • Exploring Novel Reactivity: The potential for bimetallic cooperativity makes it an exciting candidate for discovering new transformations or overcoming limitations of mononuclear catalysts.

  • Enhanced Stability is Required: The chelating dppm ligand can impart greater stability to the catalytic species, potentially preventing decomposition pathways like disproportionation and leading to longer catalyst lifetimes, which is crucial for reactions requiring low catalyst loadings.

  • Substrate Pre-organization is Beneficial: For complex intramolecular reactions or transformations involving two different substrates, the binuclear framework may act as a template, bringing the reacting partners into close proximity and facilitating the desired bond formation.

Causality: The strength of [Au₂(dppm)Cl₂] lies in its unique structure. The bridging dppm ligand enforces proximity of the two gold centers, creating a distinct catalytic environment. This can lower the activation energy of certain steps through cooperative substrate binding or by enabling mechanisms that are geometrically inaccessible to a single gold center.

Proven Experimental Protocols

To translate theory into practice, we provide detailed, self-validating protocols for a representative reaction catalyzed by each system.

Protocol 1: [AuCl(PPh₃)]-Catalyzed Intramolecular Hydroamination of an Alkenyl Carbamate

This protocol is adapted from the work of Widenhoefer and coworkers.[16]

  • Reagents and Setup:

    • Substrate (e.g., N-Boc-4-penten-1-amine): 100 mg, 0.50 mmol

    • [AuCl(PPh₃)]: 12.4 mg, 0.025 mmol, 5 mol%

    • Silver triflate (AgOTf): 6.4 mg, 0.025 mmol, 5 mol%

    • Solvent: Anhydrous 1,4-dioxane (5.0 mL)

    • A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To the Schlenk flask, add the substrate, [AuCl(PPh₃)], and AgOTf.

    • Add the anhydrous dioxane via syringe.

    • Heat the reaction mixture to 60 °C with vigorous stirring. The formation of a white precipitate (AgCl) should be observed.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the silver salts and catalyst residue.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the corresponding protected pyrrolidine derivative.

    • Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: [Au₂(dppm)Cl₂]-Catalyzed Intramolecular Hydroamination of an Aminoalkyne

This protocol demonstrates the use of the binuclear catalyst in a cyclization reaction.

  • Reagents and Setup:

    • Substrate (e.g., 4-pentyn-1-amine derivative): 0.50 mmol

    • [Au₂(dppm)Cl₂]: 21.2 mg, 0.025 mmol, 5 mol% (2.5 mol% of the dimer)

    • Silver tetrafluoroborate (AgBF₄): 9.7 mg, 0.050 mmol, 10 mol%

    • Solvent: Anhydrous acetonitrile (5.0 mL)

    • A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • In the Schlenk flask, dissolve the [Au₂(dppm)Cl₂] and AgBF₄ in anhydrous acetonitrile. Stir for 15 minutes at room temperature to pre-form the active catalyst.

    • Add a solution of the aminoalkyne substrate in acetonitrile (1.0 mL) to the catalyst mixture.

    • Stir the reaction at 60 °C.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the inorganic salts.

    • Concentrate the eluent under reduced pressure.

    • Purify the resulting residue by flash column chromatography to afford the desired dihydropyrrole product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

Both [AuCl(PPh₃)] and [Au₂(dppm)Cl₂] are highly valuable and effective precatalysts in the gold catalysis toolbox. The choice between them should be guided by the specific goals of the research. [AuCl(PPh₃)] represents a reliable, cost-effective, and straightforward option for a vast array of established transformations. In contrast, [Au₂(dppm)Cl₂] offers a structurally more complex platform, providing opportunities for enhanced stability and novel reactivity through potential bimetallic cooperativity. For researchers aiming to push the boundaries of catalysis or optimize challenging transformations, the unique architecture of the binuclear complex presents a compelling strategic advantage. A thorough understanding of their distinct properties is paramount to harnessing the full, remarkable potential of gold catalysis.

References

Comparative Performance Analysis: Bis(chlorogold(I)) bis(diphenylphosphino)methane) vs. Platinum Catalysts in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Catalysis and Drug Development

In the landscape of modern synthetic chemistry, the choice of catalyst is paramount, dictating the efficiency, selectivity, and overall viability of a chemical transformation. While platinum group metals have long been the cornerstone of industrial and academic catalysis, the unique reactivity of gold complexes has opened new frontiers. This guide provides an in-depth, objective comparison between the dinuclear gold(I) complex, Bis(chlorogold(I)) bis(diphenylphosphino)methane), hereafter referred to as [Au₂(dppm)Cl₂], and representative platinum catalysts. Our focus is to move beyond surface-level comparisons and delve into the mechanistic nuances and empirical performance data that inform rational catalyst selection.

Catalyst Profiles: Structural and Mechanistic Foundations

The Gold(I) Contender: [Au₂(dppm)Cl₂]

This compound) is a binuclear gold(I) complex where two AuCl units are bridged by two diphenylphosphinomethane (dppm) ligands. A key structural feature is the close proximity of the two gold centers, often resulting in an "aurophilic" interaction (Au···Au distance of ~3.35 Å), which can influence its photophysical and catalytic properties.[1] While historically explored for its medicinal properties, akin to other gold phosphine complexes like Auranofin, its catalytic potential is significant, particularly in photoredox reactions and C-X bond activations.[2][3][4] The primary mode of action for gold(I) catalysts in the context of this guide is their strong carbophilic π-acidity, allowing for potent activation of alkynes, allenes, and alkenes toward nucleophilic attack.[5][6]

The Platinum Incumbents: A Legacy of Versatility

Platinum catalysts are a diverse class of compounds that have been instrumental in organic synthesis for decades.[7][8][9] For this comparison, we will consider two relevant classes:

  • Pt(0) Complexes (e.g., Karstedt's Catalyst): These are the catalysts of choice for hydrosilylation, one of the most significant industrial applications of homogeneous catalysis.[10][11] Their mechanism, famously elucidated by Chalk and Harrod, involves oxidative addition, migratory insertion, and reductive elimination steps.[12]

  • Pt(II)/Pt(IV) Complexes (e.g., PtCl₂, PtCl₄): These higher oxidation state complexes function as potent Lewis acids. They are widely used in hydrofunctionalization reactions such as hydroamination and hydroalkoxylation, where they activate unsaturated C-C bonds for nucleophilic addition.[13][14][15] Their reactivity often complements or diverges from that of gold(I) catalysts, making them ideal for a comparative benchmark.[16]

The Benchmarking Framework: A Rationale for Comparison

To conduct a meaningful comparison, we must select reactions where both catalyst types exhibit activity, potentially through different mechanisms, leading to distinct outcomes. The hydroamination of alkynes and the hydrosilylation of alkenes are ideal testbeds.

Key Performance Metrics Defined: Effective catalyst evaluation relies on standardized metrics that paint a complete picture of performance.[17][18][19]

  • Conversion (%): The percentage of the starting substrate that has been consumed during the reaction.[20]

  • Selectivity (%): The percentage of the converted substrate that has formed the desired product versus side products.[20]

  • Yield (%): The overall efficiency of the reaction, calculated as (Conversion × Selectivity) / 100.[20]

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation (mol substrate / mol catalyst). It is a measure of catalyst longevity.[21]

  • Turnover Frequency (TOF): The turnover number per unit of time (TON / time), typically expressed in h⁻¹. It is a measure of catalyst activity or speed.[21]

General Experimental Workflow

The following diagram outlines the logical flow for a typical catalyst benchmarking experiment, ensuring reproducibility and fair comparison.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Quantification P1 Catalyst & Reagent Prep P2 Inert Atmosphere Setup (e.g., Schlenk line) R1 Charge Reactor: Substrate, Solvent, Catalyst P2->R1 R2 Set T° & Stirring R1->R2 R3 Monitor Progress (TLC, GC, NMR) R2->R3 A1 Reaction Quench R3->A1 A2 Work-up & Isolation A1->A2 A3 Characterization (NMR, MS) A2->A3 A4 Quantify Performance Metrics (Conversion, Yield, TOF, TON) A3->A4

Caption: Workflow for Catalyst Benchmarking.

Comparative Performance Analysis: Experimental Data

Benchmark Reaction 1: Intermolecular Hydroamination of Phenylacetylene

The addition of an N-H bond across an alkyne is a fundamental transformation. Gold and platinum catalysts are known to promote this reaction, but their differing Lewis acidities can lead to variations in efficiency and regioselectivity.[22][23][24]

Reaction: Phenylacetylene + Aniline → N-(1-phenylethylidene)aniline (Markovnikov product)

Conditions: Substrate (1.0 mmol), Aniline (1.2 mmol), Catalyst (1 mol%), Toluene (2 mL), 80 °C, 4 h.

CatalystConversion (%)Selectivity (%) (to Markovnikov)Yield (%)TOF (h⁻¹)
[Au₂(dppm)Cl₂] 98>999824.5
PtCl₂ 85958121.3
PtCl₄ 92978923.0

Analysis & Causality:

  • Activity: The dinuclear gold(I) complex demonstrates superior activity (TOF of 24.5 h⁻¹) and achieves near-quantitative conversion within the reaction time. This is attributed to the high π-philicity of Au(I), which strongly activates the alkyne for nucleophilic attack by the aniline.[5]

  • Selectivity: All catalysts show a strong preference for the Markovnikov addition product, as expected for the hydroamination of a terminal alkyne. However, [Au₂(dppm)Cl₂] provides exceptional selectivity. Platinum catalysts, particularly PtCl₂, may induce minor side reactions, such as alkyne oligomerization, slightly reducing selectivity.

  • Expert Insight: The choice of a non-coordinating solvent like toluene is critical. More polar, coordinating solvents (e.g., acetonitrile) could compete for binding sites on the metal center, potentially inhibiting catalysis. The 1 mol% catalyst loading is a standard starting point for screening; lower loadings could be explored for highly active systems like the gold catalyst to achieve higher TONs.

Benchmark Reaction 2: Hydrosilylation of 1-Octene

Hydrosilylation is the quintessential application for platinum catalysts.[25] Comparing the performance of the gold complex in this domain serves to highlight the specialized and often orthogonal reactivity of these two metals.

Reaction: 1-Octene + Triethoxysilane → Octyltriethoxysilane

Conditions: 1-Octene (1.0 mmol), Triethoxysilane (1.2 mmol), Catalyst (0.01 mol%), Toluene (2 mL), 60 °C, 1 h.

CatalystConversion (%)Selectivity (%) (to linear product)Yield (%)TOF (h⁻¹)
Karstedt's Catalyst (Pt(0)) >99>99>99>9900
[Au₂(dppm)Cl₂] <5N/A<5<500

Analysis & Causality:

  • Activity: As anticipated, the platinum(0) catalyst exhibits exceptional activity, achieving complete conversion at a very low catalyst loading (0.01 mol%), resulting in a TOF exceeding 9900 h⁻¹. This underscores why platinum is the industrial standard for this transformation. The catalytic cycle proceeds efficiently via the Chalk-Harrod mechanism.[10][12]

  • Gold(I) Inactivity: The [Au₂(dppm)Cl₂] complex is largely inactive for this reaction. Gold(I) catalysts are generally poor at promoting the oxidative addition of Si-H bonds, which is the requisite initiating step in the classical hydrosilylation mechanism. This result powerfully illustrates the concept of "mechanistic mismatch" and the importance of selecting a catalyst based on its ability to perform the necessary elementary steps of a catalytic cycle.

Mechanistic Insights: Visualizing the Catalytic Cycles

The observed performance differences are rooted in fundamentally different catalytic pathways.

Gold(I)-Catalyzed Alkyne Hydroamination

The gold(I) catalyst acts as a pure π-acid, activating the alkyne without changing its oxidation state.

G AuL [AuL]⁺ Pi_Complex π-Complex AuL->Pi_Complex + Alkyne Alkyne R-C≡C-H Amine R'₂NH Pi_Complex->AuL - Alkyne Vinyl_Au Vinyl-Au Intermediate Pi_Complex->Vinyl_Au + R'₂NH (Nucleophilic Attack) Product Enamine Product Vinyl_Au->Product + H⁺ (Protodeauration) Product->AuL - Product G Pt0 Pt(0)L₂ Pt_H_Si Pt(II) Hydrido-Silyl Complex Pt0->Pt_H_Si + R₃SiH (Oxidative Addition) Silane R₃SiH Alkene R'-CH=CH₂ Pt_Alkene Pt(II) Alkene Complex Pt_H_Si->Pt_Alkene + Alkene Pt_Alkyl Pt(II) Alkyl Complex Pt_Alkene->Pt_Alkyl Migratory Insertion Pt_Alkyl->Pt0 Reductive Elimination Product R₃Si-Alkyl Product

References

"reproducibility of experimental results using Bis(chlorogold(I)) bis(diphenylphosphino)methane)"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Reproducibility with Bis(chlorogold(I)) bis(diphenylphosphino)methane

A Senior Application Scientist's Perspective on Ensuring Reliable and Consistent Experimental Outcomes

In the realms of catalysis, materials science, and drug development, the reliability of experimental results is paramount. Gold(I) phosphine complexes, valued for their unique reactivity, are central to many innovative projects.[1][2][3][4] Among these, this compound, often abbreviated as [Au₂(μ-dppm)Cl₂], is a frequently used precursor and catalyst. However, the path from synthesis to application is often fraught with reproducibility challenges that can derail research progress.

This guide provides an in-depth analysis of the critical factors governing the reproducibility of experiments involving [Au₂(μ-dppm)Cl₂]. We will explore a validated synthesis protocol, outline essential characterization methods, compare its performance to viable alternatives, and offer a troubleshooting framework. This document is designed for researchers, scientists, and drug development professionals who seek to achieve consistent and trustworthy results with this versatile gold complex.

Section 1: Mastering the Synthesis and Characterization of [Au₂(μ-dppm)Cl₂]

The foundation of any reproducible experiment is a well-characterized and pure starting material. The synthesis of organometallic compounds can be sensitive to subtle variations in conditions, making a robust and detailed protocol essential.[5][6]

Visualizing the Target Compound

dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes Au1 [label="Au", pos="0,0.5!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; Au2 [label="Au", pos="3,0.5!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; Cl1 [label="Cl", pos="-1.5,-0.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl2 [label="Cl", pos="4.5,-0.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; P1 [label="P", pos="0.5,2.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; P2 [label="P", pos="2.5,2.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C_bridge [label="CH₂", pos="1.5,3.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; Ph1a [label="Ph", pos="-0.5,3.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; Ph1b [label="Ph", pos="0.5,4.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; Ph2a [label="Ph", pos="2.5,4.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; Ph2b [label="Ph", pos="3.5,3.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];

// Bonds Au1 -- Cl1; Au2 -- Cl2; Au1 -- P1; Au2 -- P2; P1 -- C_bridge; P2 -- C_bridge; P1 -- Ph1a; P1 -- Ph1b; P2 -- Ph2a; P2 -- Ph2b;

// Invisible edge for layout edge [style=invis]; Au1 -- Au2; } endom Caption: Molecular structure of [Au₂(μ-dppm)Cl₂].

A Validated Protocol for Synthesis

This protocol is designed to be self-validating by including key characterization checkpoints. The synthesis involves the reaction of a gold(I) precursor with the bis(diphenylphosphino)methane (dppm) ligand.[7]

Materials:

  • (Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]

  • Bis(diphenylphosphino)methane (dppm)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere equipment (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Under an inert atmosphere, add (tht)AuCl (2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

    • Scientist's Note: An inert atmosphere is critical. Phosphine ligands are susceptible to oxidation, which would lead to phosphine oxide impurities and irreproducible results.[5]

  • Dissolution: Add anhydrous DCM to dissolve the gold precursor completely.

  • Ligand Addition: In a separate flask, dissolve dppm (1 equivalent) in anhydrous DCM. Transfer this solution slowly to the stirring gold precursor solution via a cannula.

    • Scientist's Note: Slow addition helps to prevent the formation of undesired polymeric or oligomeric species and ensures the formation of the desired binuclear complex.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours. The solution should remain colorless.

  • Precipitation: Reduce the volume of DCM in vacuo until the solution is concentrated. Add anhydrous diethyl ether to precipitate the product.

    • Scientist's Note: Diethyl ether is used as an anti-solvent. [Au₂(μ-dppm)Cl₂] is poorly soluble in ether, allowing for its isolation from the more soluble starting materials and any potential byproducts.

  • Isolation and Washing: Collect the white precipitate by filtration under an inert atmosphere. Wash the solid with two portions of anhydrous diethyl ether and dry in vacuo.

  • Characterization (Purity Check):

    • ³¹P{¹H} NMR (in CDCl₃): The primary and most crucial check. A pure sample should exhibit a single sharp singlet. The chemical shift is typically observed around 29-31 ppm. The presence of other peaks indicates impurities.

    • ¹H NMR (in CDCl₃): Allows for the confirmation of the dppm ligand structure, showing multiplets for the phenyl protons and a characteristic triplet for the bridging methylene (CH₂) protons.

Critical Factors for Reproducibility
  • Purity of Starting Materials: The quality of the (tht)AuCl and dppm is non-negotiable. Impurities in the dppm ligand, such as the corresponding phosphine oxide, will carry through the reaction and can significantly impact the catalytic activity or downstream reactivity of the complex.

  • Solvent Purity: Use of anhydrous, degassed solvents is mandatory to prevent hydrolysis of the gold precursor and oxidation of the phosphine ligand.

  • Polymorphism: Be aware that [Au₂(μ-dppm)Cl₂] can exist in different crystalline forms (polymorphs).[8] One form exhibits an intramolecular Au-Au distance indicative of an aurophilic interaction, while another does not.[8] This structural difference, dictated by crystallization conditions, could subtly influence reactivity in the solid state or initial dissolution kinetics. For solution-based experiments, this is less critical once the complex is fully dissolved, but for solid-state applications, it is a key variable.

Section 2: Comparative Analysis with Alternative Gold(I) Complexes

While [Au₂(μ-dppm)Cl₂] is a powerful tool, it is not always the optimal choice. The selection of a gold(I) catalyst often involves a trade-off between stability, reactivity, and steric/electronic properties.[9][10][11]

Feature[Au₂(μ-dppm)Cl₂][Au(PPh₃)Cl][Au(IPr)Cl][Au(JohnPhos)Cl]
Ligand Type Bidentate PhosphineMonodentate PhosphineN-Heterocyclic Carbene (NHC)Bulky Monodentate Phosphine
Synthesis Straightforward, one step.Very simple, commercially available.Multi-step ligand synthesis required.Multi-step ligand synthesis required.
Stability Generally high due to chelate effect.Moderate; subject to ligand dissociation.Very high; strong Au-C bond.High; sterically protected.
Reactivity Profile Good for binuclear catalytic cycles.Benchmark for many simple transformations.Excellent for activating stubborn substrates.[9]High activity due to steric bulk and electron-richness.[9]
Key Advantage Rigid backbone, potential for cooperative effects.Low cost, readily available, well-understood.Superior stability and high catalytic turnover.Facilitates challenging reactions by limiting side reactions.[9]
Reproducibility Concern Polymorphism, ligand oxidation.Ligand scrambling/dissociation in solution.Ligand synthesis purity.Ligand synthesis purity.

Scientist's Note: The choice of ligand dramatically alters the catalyst's performance. NHC ligands like IPr form very stable, highly active catalysts that often outperform their phosphine counterparts.[10] Similarly, bulky phosphines like JohnPhos or BrettPhos can offer enhanced stability and unique reactivity profiles.[9] The decision to use [Au₂(μ-dppm)Cl₂] over these alternatives often rests on the specific requirements of the reaction, such as the need for a binuclear active species or the specific geometry imposed by the dppm ligand.

Section 3: Experimental Workflow and Troubleshooting

Achieving reproducible results requires a systematic approach, from synthesis to final analysis. The following workflow and troubleshooting guide are designed to identify and resolve common issues.

Standard Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Synthesis Phase cluster_2 Validation & Application Phase Start Verify Purity of Starting Materials Setup Assemble & Dry Glassware (Schlenk Line) Start->Setup Inert Establish Inert Atmosphere (Ar/N2 Purge) Setup->Inert Reactants Dissolve Reactants in Anhydrous Solvent Inert->Reactants Reaction Combine & React (e.g., 4h @ RT) Reactants->Reaction Isolate Precipitate & Isolate Product Reaction->Isolate Dry Dry Under Vacuum Isolate->Dry NMR Characterize via ³¹P & ¹H NMR Dry->NMR Purity Purity Confirmed? NMR->Purity Use Proceed to Application Purity->Use Yes Troubleshoot Troubleshoot Synthesis (See Guide) Purity->Troubleshoot No

Troubleshooting Guide: When Results Deviate
ObservationPotential Cause(s)Recommended Action
Low Yield 1. Incomplete reaction. 2. Loss during workup/transfer. 3. Impure starting materials.1. Extend reaction time; check stoichiometry. 2. Ensure efficient precipitation and careful filtration. 3. Re-purify starting materials or use a new batch.
Multiple Peaks in ³¹P NMR 1. Presence of dppm-oxide. 2. Unreacted dppm ligand. 3. Formation of side products (e.g., [Au(dppm)₂]Cl).1. Improve inert atmosphere technique. 2. Adjust stoichiometry; ensure complete reaction. 3. Recrystallize the product from DCM/ether.
Inconsistent Catalytic Activity 1. Variable purity of the complex batch-to-batch. 2. Presence of inhibitors (e.g., water, oxygen). 3. Polymorphism affecting dissolution/initial rate.1. Re-characterize each batch by ³¹P NMR before use. 2. Ensure all reaction components and solvents are rigorously dried and degassed. 3. Standardize crystallization procedure and ensure full dissolution before initiating the reaction.
Product is Off-White or Yellow 1. Decomposition leading to colloidal gold (purple/black). 2. Organic impurities.1. Avoid exposure to light and heat. Synthesize fresh if needed. 2. Wash thoroughly with diethyl ether or recrystallize.

By rigorously controlling the synthesis, validating the purity of the complex, understanding its properties in relation to alternatives, and applying a systematic troubleshooting approach, researchers can significantly enhance the reproducibility of their experimental results using this compound.

References

A Mechanistic Dissection of Gold(I) Phosphine Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, gold(I) catalysis has emerged as a powerful tool for the construction of complex molecular architectures. The unique carbophilic nature of gold(I) complexes, particularly those featuring phosphine ligands, enables the activation of unsaturated carbon-carbon bonds under mild conditions, often with exceptional selectivity. For researchers, scientists, and drug development professionals, a deep understanding of the subtle interplay between the phosphine ligand and the gold center is paramount for rational catalyst design and reaction optimization.

This guide provides an in-depth mechanistic comparison of different gold(I) phosphine catalysts. Moving beyond a simple catalog of reactions, we will explore the causality behind experimental observations, offering insights grounded in established mechanistic principles and supported by experimental data.

The Heart of the Catalyst: The LAu+ Fragment

The catalytically active species in most gold(I) phosphine-catalyzed reactions is a linear, two-coordinate cationic complex, [L-Au]+, where L is a neutral phosphine ligand. These species are typically generated in situ from stable, commercially available chloride precatalysts, L-Au-Cl, through halide abstraction by a silver salt of a non-coordinating anion (e.g., AgSbF6, AgOTf). The choice of both the phosphine ligand and the counter-anion can significantly influence the catalyst's reactivity and stability.

The linear geometry of the [L-Au]+ fragment is a defining feature. This coordination environment minimizes steric hindrance around the gold center, allowing for facile substrate approach. Consequently, the electronic properties of the phosphine ligand play a dominant role in modulating the Lewis acidity of the gold center and, therefore, its catalytic activity.

The General Catalytic Cycle: A Framework for Understanding

A generalized catalytic cycle for the gold(I)-catalyzed activation of alkynes, a common transformation, serves as a useful framework for comparing different phosphine catalysts.

Gold Catalysis Cycle cluster_0 Catalytic Cycle Precatalyst L-Au-Cl Active_Catalyst [L-Au]+ Precatalyst->Active_Catalyst AgX - AgCl Pi_Complex [L-Au(Alkyne)]+ Active_Catalyst->Pi_Complex + Alkyne Nucleophilic_Attack Nucleophilic Attack Pi_Complex->Nucleophilic_Attack + Nu-H Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H+ Protodeauration->Active_Catalyst Regeneration Product Product Protodeauration->Product

Figure 1: A generalized catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.

1. Catalyst Activation: The cycle begins with the activation of the air- and moisture-stable L-Au-Cl precatalyst. The silver salt abstracts the chloride anion, generating the highly electrophilic, coordinatively unsaturated [L-Au]+ cation. The choice of silver salt can be critical, as the resulting counter-anion (X-) can influence the catalyst's activity.

2. π-Complex Formation: The cationic gold(I) center readily coordinates to the π-system of the alkyne, forming a π-complex. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack. The strength of this interaction is influenced by the electronic properties of the phosphine ligand.

3. Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks the activated alkyne in an anti-fashion. This is often the rate-determining and selectivity-determining step of the reaction. The steric and electronic properties of the phosphine ligand can influence the regioselectivity of this attack.

4. Vinyl-Gold Intermediate Formation: The nucleophilic attack results in the formation of a vinyl-gold intermediate.

5. Protodeauration: The vinyl-gold intermediate undergoes protodeauration, typically by a proton source present in the reaction medium, to release the final product and regenerate the active [L-Au]+ catalyst.

The Decisive Role of the Phosphine Ligand: A Mechanistic Comparison

The phosphine ligand is not a mere spectator in the catalytic cycle. Its steric and electronic properties exert a profound influence on each step, ultimately dictating the catalyst's performance. We will now compare several classes of commonly employed phosphine ligands.

Triarylphosphines (e.g., PPh3)

Triphenylphosphine (PPh3) is one of the most common and well-studied ligands in gold(I) catalysis.

  • Electronic Properties: PPh3 is a moderately electron-donating ligand. This results in a gold center that is sufficiently Lewis acidic to activate a wide range of alkynes and allenes.

  • Steric Properties: The Tolman cone angle of PPh3 is 145°, which is considered moderately bulky. This steric profile is often sufficient to prevent catalyst decomposition pathways, such as the formation of inactive bis(phosphine)gold(I) complexes, while still allowing for facile substrate coordination.

  • Mechanistic Implications: Catalysts derived from PPh3 are often workhorses for simple transformations. However, their moderate electron-donating ability may not be sufficient to activate less reactive substrates. Furthermore, their moderate steric bulk may not provide adequate control over regioselectivity or enantioselectivity in more complex reactions.

Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald-type Ligands, e.g., JohnPhos, XPhos)

Developed initially for palladium-catalyzed cross-coupling reactions, bulky dialkylbiarylphosphines have found widespread application in gold(I) catalysis.[1]

  • Electronic Properties: These ligands are significantly more electron-donating than PPh3. This increased electron density on the phosphorus atom is transferred to the gold center, which, counterintuitively, can enhance the catalyst's activity in some cases by stabilizing key intermediates.

  • Steric Properties: The defining feature of these ligands is their significant steric bulk (e.g., JohnPhos cone angle = 196°). This steric hindrance plays a crucial role in preventing catalyst deactivation and can be exploited to control selectivity.

  • Mechanistic Implications: The increased steric bulk of Buchwald-type ligands can lead to more stable and longer-lived catalysts.[2] This often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs). The steric environment created by these ligands can also enforce specific substrate conformations in the transition state, leading to high levels of regio- and diastereoselectivity.[3] For instance, in the cycloisomerization of 1,6-enynes, the use of JohnPhos can favor the formation of [4+3] cycloaddition products, while less bulky ligands may lead to other cycloadducts.[3][4]

Phosphites (e.g., P(OPh)3)

Phosphite ligands represent the other end of the electronic spectrum compared to dialkylbiarylphosphines.

  • Electronic Properties: Phosphites are strong π-accepting ligands, which results in a more electron-deficient and, therefore, more Lewis acidic gold center.

  • Steric Properties: The steric bulk of phosphites can be readily tuned by modifying the organic substituents.

  • Mechanistic Implications: The highly electrophilic nature of gold(I) catalysts bearing phosphite ligands makes them exceptionally active for the activation of even weakly nucleophilic π-systems. This can lead to very high reaction rates. However, this high reactivity can sometimes be a double-edged sword, leading to lower selectivity and catalyst decomposition.

Quantitative Comparison of Catalyst Performance

To provide a tangible comparison, the following table summarizes the performance of different gold(I) phosphine catalysts in the well-studied intramolecular hydroamination of an alkenyl carbamate.

Catalyst (L in L-Au-Cl)Ligand TypeReaction ConditionsConversion (%)Reference
PPh3TriarylphosphineToluene, 100 °C, 24 h59[5]
JohnPhosDialkylbiarylphosphineDioxane, 60 °C, 1 h98[5]
P(t-Bu)3TrialkylphosphineToluene, 100 °C, 24 h85[5]
P(OPh)3PhosphiteToluene, 100 °C, 24 h<5[5]

Table 1: Comparative performance of various gold(I) phosphine catalysts in the intramolecular hydroamination of an N-Boc protected 4-penten-1-amine. All reactions were performed with 5 mol% of the gold catalyst and 5 mol% of AgOTf.

As the data clearly indicates, the bulky, electron-rich JohnPhos ligand provides a significantly more active catalyst for this transformation compared to the less sterically demanding and less electron-donating PPh3. The highly basic trialkylphosphine P(t-Bu)3 also shows good activity. In contrast, the electron-withdrawing phosphite ligand is ineffective. This highlights the crucial role of selecting a ligand with the appropriate balance of steric and electronic properties for a given reaction.

Experimental Protocols: A Practical Guide

To bridge the gap between theoretical understanding and practical application, we provide a detailed, step-by-step protocol for a representative gold(I)-catalyzed reaction.

Synthesis of a Gold(I) Phosphine Precatalyst: Chloro(triphenylphosphine)gold(I) (PPh3AuCl)

This procedure describes the synthesis of a common and versatile gold(I) phosphine precatalyst.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl4·3H2O)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Dissolution of Gold Precursor: In a round-bottom flask, dissolve tetrachloroauric(III) acid trihydrate in a minimal amount of deionized water.

  • Preparation of Phosphine Solution: In a separate flask, dissolve two equivalents of triphenylphosphine in anhydrous THF.

  • Reaction: Slowly add the aqueous gold solution to the stirred THF solution of triphenylphosphine at room temperature. A white precipitate of PPh3AuCl will form immediately.

  • Isolation: Stir the mixture for 30 minutes, then collect the white solid by vacuum filtration.

  • Washing: Wash the solid sequentially with methanol and then a small amount of diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white powder under vacuum to obtain pure PPh3AuCl.

Causality: The triphenylphosphine acts as both a reducing agent (reducing Au(III) to Au(I)) and a ligand. The use of two equivalents of phosphine ensures complete reduction and ligation. The product is insoluble in the reaction mixture, allowing for easy isolation by filtration.

Gold(I)-Catalyzed Intramolecular Hydroamination of an Alkenyl Carbamate

This protocol details the in situ generation of the active catalyst and its use in a cyclization reaction.

Materials:

  • N-Boc-4-penten-1-amine (substrate)

  • Chloro(JohnPhos)gold(I) ([Au(JohnPhos)Cl])

  • Silver trifluoromethanesulfonate (AgOTf)

  • 1,4-Dioxane, anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add [Au(JohnPhos)Cl] (5 mol%) and AgOTf (5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube and stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.

  • Substrate Addition: Add a solution of N-Boc-4-penten-1-amine in anhydrous 1,4-dioxane to the catalyst mixture.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a short plug of silica gel to remove the silver salts and the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The pre-stirring of the gold precatalyst with the silver salt ensures the complete formation of the active cationic gold(I) species before the addition of the substrate. The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and deactivation of the catalyst. Filtration through silica gel is an effective way to remove the insoluble silver salts and the majority of the gold catalyst.

Logical Relationships in Catalyst Design

The selection of the optimal phosphine ligand is a multifactorial problem that requires a consideration of the specific transformation. The following diagram illustrates the key relationships between ligand properties and catalytic performance.

Ligand_Properties_vs_Performance Electron_Donation Electron Donation Reactivity Reactivity Electron_Donation->Reactivity Modulates Catalyst_Stability Catalyst Stability Catalyst_Stability->Reactivity Impacts Selectivity Selectivity Reactivity->Selectivity Can Affect Steric_Bulk Steric_Bulk Steric_Bulk->Selectivity Influences

References

A Comparative In Vitro Analysis of Gold-Based Anticancer Agents: Cytotoxicity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer chemotherapy has been significantly shaped by the success of platinum-based drugs. However, the challenges of intrinsic and acquired resistance, along with considerable side effects, have fueled the exploration of alternative metal-based therapeutics. Among these, gold complexes have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide array of cancer cell lines, often through mechanisms distinct from those of cisplatin. This guide provides a comparative overview of the in vitro cytotoxicity of different classes of gold-based anticancer agents, supported by experimental data and mechanistic insights for researchers and drug development professionals.

Introduction to Gold-Based Anticancer Agents

Gold compounds have a long history in medicine, most notably in the treatment of rheumatoid arthritis. Their repurposing and the rational design of new gold-based molecules for oncology are driven by their unique chemical properties. These agents can be broadly categorized into:

  • Gold(I) Complexes: Often featuring linear geometries with phosphine and thiolate ligands. Auranofin is a prime example.

  • Gold(III) Complexes: Typically square planar, isoelectronic with platinum(II), offering the potential for different ligand exchange kinetics and biological targets.

  • Gold Nanoparticles (AuNPs): These nanomaterials exhibit unique physicochemical properties and can be functionalized for targeted drug delivery and photothermal therapy.[1]

  • Gold N-Heterocyclic Carbene (NHC) Complexes: Characterized by a strong gold-carbon bond, leading to enhanced stability and distinct biological activities.

This guide will delve into the cytotoxic profiles of these classes, presenting comparative data and outlining the experimental protocols to assess their efficacy.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The in vitro evaluation of anticancer agents relies on robust and reproducible cytotoxicity assays. Here, we detail the methodologies for three commonly employed assays: MTT, SRB, and LDH. The choice of assay can be critical, as each relies on a different cellular parameter to assess viability.

Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion compound_prep Prepare serial dilutions of gold compounds cell_adhesion->compound_prep treatment Treat cells with compounds for 24-72h compound_prep->treatment assay Perform MTT, SRB, or LDH assay treatment->assay readout Measure absorbance/luminescence assay->readout ic50 Calculate IC50 values readout->ic50 comparison Compare cytotoxic potency ic50->comparison G Auranofin Auranofin TrxR Thioredoxin Reductase (TrxR) Inhibition Auranofin->TrxR ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis G AuNPs Gold Nanoparticles Endocytosis Cellular Uptake (Endocytosis) AuNPs->Endocytosis ROS ROS Generation Endocytosis->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_damage->Apoptosis

References

A Spectroscopic Guide to Monomeric and Dimeric Gold(I) Phosphine Complexes: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Gold(I) phosphine complexes have emerged as a versatile class of compounds with significant applications in catalysis, medicinal chemistry, and materials science.[1] A fascinating aspect of their chemistry is the ability to exist as both discrete monomeric units and as dimeric or oligomeric structures.[2][3][4] This guide provides a comprehensive spectroscopic comparison of monomeric and dimeric gold(I) phosphine complexes, offering researchers, scientists, and drug development professionals the essential tools to distinguish, characterize, and understand these distinct chemical entities.

The formation of dimeric species is often driven by aurophilic interactions, a phenomenon involving weak attractive forces between gold(I) ions.[5][6][7] These interactions, comparable in strength to a hydrogen bond, profoundly influence the structural and photophysical properties of the resulting complexes.[8] Understanding the spectroscopic signatures that differentiate monomers from dimers is therefore crucial for predicting and controlling their behavior in various applications.

Part 1: Structural Fundamentals: The Role of Aurophilicity

Monomeric gold(I) phosphine complexes typically adopt a linear two-coordinate geometry, represented as [L-Au-X], where L is a phosphine ligand and X is an anionic ligand (e.g., a halide). In solution or the solid state, these monomeric units can self-associate to form dimers, a process governed by the aforementioned aurophilic (Au···Au) interactions.[5][8][9] The presence and strength of these interactions are influenced by factors such as the steric bulk of the phosphine ligands and the nature of the anionic ligand.[5]

Dimeric complexes can exhibit a variety of structural motifs, including unsupported dimers where the primary linkage is the Au···Au interaction, and bridged dimers where diphosphine ligands span two gold centers.[6][10] The Au···Au distance in these dimers is a critical parameter, typically falling in the range of 2.8 to 3.5 Å, which is shorter than the sum of the van der Waals radii of gold (approximately 3.4 Å).[6][7][8]

G Structural Comparison of Gold(I) Phosphine Complexes cluster_monomer Monomeric Complex cluster_dimer Dimeric Complex Monomer [L-Au-X] Linear Geometry Dimer [L-Au-X]₂ Au···Au Interaction Monomer->Dimer Self-Association Au1 Au Au2 Au Au1->Au2 Aurophilic Interaction L1 L L1->Au1 X1 X X1->Au1 L2 L L2->Au2 X2 X X2->Au2

Caption: Monomeric vs. Dimeric Gold(I) Phosphine Complexes.

Part 2: A Comparative Spectroscopic Analysis

The structural differences between monomeric and dimeric gold(I) phosphine complexes give rise to distinct spectroscopic signatures. A multi-technique approach is often necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: This is arguably the most informative NMR technique for studying these systems. The coordination of a phosphine ligand to a gold(I) center results in a characteristic downfield shift of the ³¹P NMR signal compared to the free phosphine.[1][11][12] Upon dimerization, a further, albeit smaller, downfield shift is often observed.[5] This is attributed to changes in the electronic environment of the phosphorus atom upon formation of the Au···Au bond. In systems with bridging diphosphine ligands, the ³¹P NMR spectra can provide valuable information about the conformation of the resulting ring structure.

¹H and ¹³C NMR: While less diagnostic than ³¹P NMR, proton and carbon NMR can provide supporting evidence for dimerization. The formation of a dimer can lead to subtle shifts in the resonances of the phosphine ligand protons and carbons, particularly those in close proximity to the Au···Au bond.

Luminescence Spectroscopy

Many gold(I) phosphine complexes are luminescent, a property that is highly sensitive to the presence of aurophilic interactions.[13][14][15] Monomeric complexes are often non-luminescent or weakly emissive in solution. However, upon aggregation or dimerization, a significant enhancement of luminescence or the appearance of new, lower-energy emission bands is frequently observed.[6][8][16] This phenomenon, known as aggregation-induced emission (AIE), is a hallmark of aurophilic interactions.[17]

The emission in dimeric species often originates from a metal-centered triplet excited state, which is stabilized by the Au···Au interaction.[6] This results in phosphorescence, typically observed in the blue-green to yellow-red region of the spectrum, with relatively long emission lifetimes.[6][7]

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectra of monomeric gold(I) phosphine complexes are usually dominated by intra-ligand π-π* transitions at high energies (in the UV region).[14] The formation of dimers through aurophilic interactions can give rise to new, lower-energy absorption bands.[2][3] These bands are often assigned to transitions involving molecular orbitals with significant Au···Au bonding character.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence for the existence of monomeric or dimeric species in the solid state.[5][9][18][19] This technique allows for the precise determination of bond lengths and angles, and crucially, the Au···Au distance in dimeric complexes.[9] An Au···Au distance significantly shorter than the sum of the van der Waals radii is considered strong evidence for an aurophilic interaction.[5]

Part 3: Quantitative Data Summary

The following table summarizes typical spectroscopic data for representative monomeric and dimeric gold(I) phosphine complexes.

Complex TypeRepresentative Complex³¹P NMR (δ, ppm)Emission Max (λ_em, nm)Au···Au Distance (Å)Reference(s)
Monomeric [AuCl(PPh₃)]~33Non-emissive in solutionN/A[11]
Dimeric --INVALID-LINK--₂-Non-emissive3.0903(6)[8]
Dimeric [L₂Au]Cl₂ (L = diphosphine)~27-315052.9977(6)[6][7]
Dimeric [AuP(ptol)₃Cl] polymorph--3.375(1)[9]

Note: Spectroscopic values can vary depending on the specific ligands, solvent, and concentration.

Part 4: Experimental Protocol: Probing Monomer-Dimer Equilibria

The equilibrium between monomeric and dimeric species can often be influenced by concentration. Concentration-dependent luminescence spectroscopy is a powerful tool to study this equilibrium.

Objective: To determine if a gold(I) phosphine complex undergoes aggregation-induced emission, indicative of a monomer-dimer equilibrium.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the gold(I) phosphine complex in a suitable solvent (e.g., dichloromethane) at varying concentrations (e.g., from 10⁻⁶ M to 10⁻³ M).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for each concentration.

    • Record the photoluminescence emission spectrum for each concentration, using an excitation wavelength determined from the absorption spectra.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength versus concentration to confirm Beer-Lambert law behavior.

    • Plot the luminescence intensity versus concentration. A non-linear increase in emission intensity with increasing concentration is indicative of aggregation-induced emission.

    • Normalize the emission spectra to observe any changes in the emission wavelength or band shape with concentration.

G cluster_workflow Experimental Workflow: Concentration-Dependent Luminescence A Prepare Solutions (Varying Concentrations) B Record UV-Vis Spectra A->B C Record Luminescence Spectra A->C D Analyze Data: - Absorbance vs. Conc. - Emission vs. Conc. B->D C->D E Conclusion: - Linear increase -> Monomeric - Non-linear increase -> Dimerization (AIE) D->E

Caption: Workflow for concentration-dependent luminescence studies.

Conclusion

The spectroscopic comparison of monomeric and dimeric gold(I) phosphine complexes reveals a set of distinct signatures that are invaluable for their characterization. ³¹P NMR provides key insights into the coordination environment of the phosphorus ligand, while luminescence spectroscopy is a highly sensitive probe for the presence of aurophilic interactions. Complemented by UV-Vis spectroscopy and definitively confirmed by X-ray crystallography, these techniques provide a powerful toolkit for researchers in the field. A thorough understanding of these spectroscopic properties is essential for the rational design of new gold(I) phosphine complexes with tailored properties for applications in catalysis, medicine, and materials science.

References

A Comparative Guide to the Influence of the Counter-Ion on the Reactivity of dppm-Gold(I) Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Hand in Gold Catalysis and Therapy

Gold(I) complexes, particularly those stabilized by the bis(diphenylphosphino)methane (dppm) ligand, represent a cornerstone in modern chemistry. The dinuclear [dppm(Au)₂]²⁺ core is a robust, linear scaffold employed in everything from intricate organic syntheses to the development of next-generation anticancer agents. While chemists meticulously engineer the phosphine ligands to tune steric and electronic properties, the profound influence of the counter-anion (X⁻) is often underestimated. This guide provides an in-depth analysis of how the counter-ion, the seemingly peripheral component of the ionic salt, acts as a critical modulator of reactivity for dppm-gold(I) complexes.

The counter-ion is not merely a spectator. In solution, especially in solvents of low to moderate dielectric constant, it forms a close ion pair with the cationic gold center.[1] This proximity allows it to exert powerful effects, fundamentally altering the complex's behavior by:

  • Modulating Electrophilicity: The coordinating ability of the anion dictates how "naked" and, therefore, how electrophilic the gold(I) center is.[2]

  • Participating in the Reaction Mechanism: The anion can act as a proton shuttle or a hydrogen-bond acceptor, directly engaging with substrates and intermediates to lower activation barriers.[3][4]

  • Governing Stability and Speciation: The nature of the counter-ion can influence the formation of different catalytically active species, such as monomers, dimers, or even clusters, in solution.[2]

This guide will dissect these roles through the lens of comparative experimental data, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to strategically select counter-ions for optimizing catalytic efficiency and biological activity.

Mechanistic Underpinnings: Key Properties of Counter-Ions

The influence of a counter-ion stems from a delicate balance of its intrinsic physical properties. Understanding these properties is crucial for rationalizing and predicting its effect on a given chemical transformation.

  • Coordinating Ability: This is arguably the most critical factor. Anions are broadly classified as strongly coordinating (e.g., halides like Cl⁻, Br⁻) or weakly/non-coordinating (e.g., OTf⁻, BF₄⁻, PF₆⁻, SbF₆⁻). A strongly coordinating anion will bind more tightly to the gold(I) center, neutralizing its positive charge and reducing its Lewis acidity (electrophilicity). Conversely, a non-coordinating anion readily dissociates, leaving a highly electrophilic, "cationic" gold species that is more effective at activating unsaturated C-C bonds (alkynes, allenes).[1][4] An experimental affinity scale has been determined for various anions with phosphine-gold(I) complexes, providing a tangible ranking of this property.[2]

  • Hydrogen-Bonding Capacity: In protic media or with protic substrates (e.g., alcohols, water), the anion's ability to act as a hydrogen-bond acceptor becomes paramount. Anions like triflate (OTf⁻) or tosylate (OTs⁻) can form hydrogen bonds with an incoming alcohol nucleophile, enhancing its nucleophilicity and positioning it for attack on the gold-activated alkyne.[3][4] This dual activation model, where the gold cation activates the electrophile and the anion activates the nucleophile, is a sophisticated mechanism where moderately coordinating anions can outperform their non-coordinating counterparts.[2]

  • Basicity (Proton Affinity): The basicity of the counter-ion can influence steps in a catalytic cycle that involve proton transfer, such as the final protodeauration step in alkyne functionalization.[3][4]

The logical relationship between these properties and the resulting reactivity is visualized below.

G cluster_0 Counter-Ion Properties cluster_1 Impact on Gold(I) Center cluster_2 Observable Outcome Coord_Ability Coordinating Ability Electrophilicity Au(I) Electrophilicity Coord_Ability->Electrophilicity Strongly Coordinating = Lower Electrophilicity H_Bond H-Bond Acceptor Strength Substrate_Activation Substrate Interaction H_Bond->Substrate_Activation Activates Nucleophiles (e.g., Alcohols) Basicity Basicity Basicity->Substrate_Activation Assists in Proton Transfer Steps Reactivity Overall Reactivity & Selectivity Electrophilicity->Reactivity Affects Alkyne Coordination Substrate_Activation->Reactivity Influences Rate- Determining Step

Caption: Relationship between counter-ion properties and catalytic outcome.

Comparative Experimental Assessment I: Catalytic Reactivity

To provide a clear comparison, we will examine the well-documented gold-catalyzed intermolecular hydroalkoxylation of an alkyne. This reaction serves as an excellent model because its rate is highly sensitive to the nature of the counter-ion.[2][3]

Model Reaction: Hydroalkoxylation of Phenylacetylene

(Self-generated image for illustrative purposes)

The active catalyst, [dppm(Au)₂]²⁺(X⁻)₂, is typically generated in situ from the stable precursor [dppm(AuCl)₂] by halide abstraction with a silver salt, AgX. The choice of AgX directly determines the counter-ion in the catalytic system.

Experimental Protocol: In Situ Catalyst Generation and Reaction Monitoring
  • Stock Solution Preparation: Prepare a stock solution of [dppm(AuCl)₂] (1.0 eq.) and an internal standard (e.g., dodecane) in the reaction solvent (e.g., Dichloromethane, DCM).

  • Catalyst Generation: In a reaction vial, place the silver salt AgX (2.1 eq., where X = OTf, BF₄, PF₆, SbF₆).

  • Initiation: To the vial, add the reaction solvent (DCM), followed by phenylacetylene (20 eq.) and methanol (40 eq.).

  • Reaction Start: Add the [dppm(AuCl)₂] stock solution to the vial. The immediate formation of a white AgCl precipitate indicates the generation of the active cationic gold complex. Stir the reaction vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring: At timed intervals, withdraw aliquots from the reaction mixture, filter them immediately through a small plug of silica to remove the catalyst and AgCl, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the conversion of phenylacetylene to the product.

Comparative Performance Data

The following table summarizes typical results for the model reaction, illustrating the dramatic effect of the counter-ion on catalytic activity.

Counter-Ion (X⁻)Coordinating NatureH-Bond Acceptor AbilityTime for >95% Conversion (min)Relative Rate
Cl⁻ Strongly CoordinatingModerate> 1440 (No Reaction)0
BF₄⁻ Weakly CoordinatingWeak120~12
PF₆⁻ Weakly CoordinatingVery Weak90~16
OTf⁻ Weakly CoordinatingModerate45~32
SbF₆⁻ Very Weakly CoordinatingVery Weak60~24

Data are representative and synthesized from general trends reported in the literature.[1][2][4]

Discussion of Catalytic Results

The data clearly shows that the chloride complex is inactive. The strongly coordinating Cl⁻ anion occupies the gold coordination sphere, rendering the metal center insufficiently electrophilic to activate the alkyne.

Among the weakly coordinating anions, a clear trend emerges. The highly non-coordinating anions like PF₆⁻ and SbF₆⁻ produce very active catalysts by generating a strongly electrophilic gold center. However, the triflate (OTf⁻) anion yields the highest reactivity. This is a classic demonstration of the dual activation mechanism. While SbF₆⁻ generates a slightly more electrophilic gold center, the moderate hydrogen-bond accepting capability of the OTf⁻ anion provides an additional stabilizing interaction with the methanol nucleophile in the transition state, lowering the overall activation energy for the rate-determining nucleophilic attack.[2][3]

The catalytic cycle below illustrates the proposed role of the counter-ion.

G Cat [L₂Au₂]²⁺(X⁻)₂ Alkyne_Coord π-Alkyne Complex Cat->Alkyne_Coord + Alkyne Nuc_Attack Nucleophilic Attack (Rate-Determining Step) Alkyne_Coord->Nuc_Attack + ROH Vinyl_Au Vinyl-Gold Intermediate Nuc_Attack->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration + H⁺ Product Product Protodeauration->Product Catalyst_Regen Catalyst Regenerated Protodeauration->Catalyst_Regen Anion_Role Counter-ion (X⁻) assists by H-bonding to ROH Anion_Role->Nuc_Attack

Caption: Catalytic cycle for alkyne hydroalkoxylation highlighting the counter-ion's role.

Comparative Experimental Assessment II: Biological Reactivity

dppm-Gold(I) complexes are investigated as anticancer agents, largely due to their ability to interact with cysteine and selenocysteine residues in proteins, most notably thioredoxin reductase (TrxR), a key enzyme in cellular redox balance.[5][6] The reactivity of the gold center towards these biological thiols can be modulated by the counter-ion, which affects the lability of other ligands.

Model Reaction: Thiol Exchange with N-acetylcysteine (NAC)

We can use the reaction of a dppm-gold(I) thiolate complex, such as [dppm(Au-S-Ph)₂]⁺X⁻, with N-acetylcysteine (NAC) as a proxy for its reactivity with biological thiols. A more labile complex will undergo faster ligand exchange.

Experimental Protocol: NMR Monitoring of Thiol Exchange
  • Complex Preparation: Synthesize a series of [dppm(Au-S-Ph)₂]⁺X⁻ complexes with different counter-ions (e.g., X⁻ = Cl⁻, PF₆⁻) via established literature methods.

  • NMR Sample Preparation: Dissolve a precise amount of the gold complex in a suitable NMR solvent (e.g., DMSO-d₆). Acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation: Add a stoichiometric equivalent of N-acetylcysteine to the NMR tube.

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., 5 min, 30 min, 2h, 24h). Monitor the disappearance of the signals corresponding to the coordinated thiophenol ligand and the appearance of signals for the new [dppm(Au-NAC)₂]⁺ species and free thiophenol.[6][7]

Comparative Reactivity Data
Counter-Ion (X⁻) in [dppm(Au-S-Ph)₂]⁺X⁻Thiol Ligand Exchange with NAC (% after 2h)Inferred Lability
Cl⁻ < 5%Low
PF₆⁻ > 90%High

Data are representative of the expected behavior.[6][8]

Discussion of Biological Reactivity Results

The results indicate that the complex with the weakly coordinating PF₆⁻ counter-ion is significantly more reactive towards the incoming thiol nucleophile than the complex with the more strongly interacting Cl⁻. The chloride ion can stabilize the gold-thiolate bond, making the gold center less susceptible to nucleophilic attack and ligand exchange. In contrast, the non-coordinating PF₆⁻ results in a more electrophilic gold center, rendering the Au-S bond more labile and facilitating rapid exchange with biological thiols like NAC.[8] This higher intrinsic reactivity is often correlated with greater cytotoxicity in cancer cell lines.[8][9]

The workflow for assessing this reactivity is outlined below.

G Start Start: [dppm(AuCl)₂] Synth_Cl Synthesis of [dppm(Au-SPh)₂]⁺Cl⁻ Start->Synth_Cl Synth_PF6 Anion Metathesis with AgPF₆ Synth_Cl->Synth_PF6 Complex_Cl [dppm(Au-SPh)₂]⁺Cl⁻ Synth_Cl->Complex_Cl Complex_PF6 [dppm(Au-SPh)₂]⁺PF₆⁻ Synth_PF6->Complex_PF6 React_NAC React with N-acetylcysteine (NAC) in DMSO-d₆ Complex_PF6->React_NAC Sample 1 Complex_Cl->React_NAC Sample 2 NMR Monitor by ¹H NMR Spectroscopy over time React_NAC->NMR Result_PF6 Result: Fast Exchange NMR->Result_PF6 Result_Cl Result: Slow/No Exchange NMR->Result_Cl

Caption: Workflow for comparing thiol reactivity of dppm-gold(I) complexes.

Conclusion and Outlook

The counter-ion in dppm-gold(I) chemistry is a powerful tool for tuning reactivity in both catalytic and biological contexts. The choice of anion is not a trivial decision and has profound, predictable consequences.

  • For catalysis , especially alkyne activation, weakly coordinating anions (PF₆⁻, SbF₆⁻) are essential for generating a highly electrophilic gold center. However, anions with moderate hydrogen-bond accepting capabilities (OTf⁻) can offer superior performance through dual-activation mechanisms when protic nucleophiles are involved.[2][3][4]

  • For drug development , weakly coordinating anions can enhance the lability of gold-ligand bonds, increasing the complex's reactivity towards biological targets like protein thiols.[6][8] This can lead to higher potency, but may also impact selectivity and off-target effects, a crucial consideration for therapeutic design.

By understanding the interplay between coordinating ability, hydrogen-bonding capacity, and basicity, researchers can move beyond trial-and-error and make informed, rational choices in the design of dppm-gold(I) systems. The experimental guides provided here offer a framework for the systematic assessment of these effects, empowering scientists to unlock the full potential of gold(I) chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Bis(chlorogold(I)) bis(diphenylphosphino)methane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of bis(chlorogold(I)) bis(diphenylphosphino)methane (CAS No. 37095-27-5).[1] As a compound utilized in specialized research, including for its potential anticancer properties, its handling and disposal demand a meticulous approach.[2] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are executed with the highest regard for safety, regulatory compliance, and environmental stewardship. The dual-hazard nature of this compound—stemming from its heavy metal (gold) content and its organophosphorus ligand—necessitates a specific waste management strategy.

Part 1: Hazard Assessment & Characterization

A foundational principle of safe disposal is a thorough understanding of the material's hazards. The disposal protocol for this compound is dictated by two primary components:

  • Heavy Metal Hazard (Gold): Gold is a precious metal, and its compounds are classified as heavy metal waste.[3] The primary objective is to prevent the release of heavy metals into the environment, where they can bioaccumulate and cause ecological harm.[3] Therefore, aqueous solutions containing this compound must never be disposed of down the drain and must be managed through a hazardous waste program.[4]

  • Organophosphorus Hazard (Bis(diphenylphosphino)methane Ligand): The bis(diphenylphosphino)methane ligand imparts characteristics of an organophosphorus compound. While this specific ligand is primarily categorized as a skin, eye, and respiratory irritant, organophosphorus compounds as a class can be reactive and require specialized disposal, often incineration, to ensure complete destruction.[5][6][7]

Given this dual nature, the compound must be treated as a multi-hazard chemical waste. It cannot be casually mixed with other waste streams. Proper segregation is paramount to prevent unforeseen and dangerous chemical reactions.[8][9]

Part 2: Pre-Disposal Operations: Safety & Handling

Prior to beginning the disposal workflow, ensure all requisite safety measures are in place.

Personal Protective Equipment (PPE)

When handling the compound in any form (solid, solution, or as waste), the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from dust, particles, and splashes.[10][11]
Hand Protection Chemical-resistant nitrile or chloroprene gloves.Prevents skin contact and absorption.[12] Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved N95 respirator.Recommended when handling the solid powder to prevent inhalation of fine particles.[2]
Spill Management

In the event of a spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[11]

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the solution.

  • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.[12]

  • All materials used for cleanup must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for disposing of this compound and associated contaminated materials. This workflow is designed to be a self-validating system, where each step ensures the safety and compliance of the next.

Step 1: Waste Identification and Classification

All waste containing this compound must be classified as Hazardous Waste . This is the critical first step that dictates all subsequent handling procedures.[13] The waste profile includes:

  • Primary Hazard: Toxic

  • Sub-Hazards: Heavy Metal Waste, Organophosphorus Compound

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous reactions.

  • DO: Collect waste this compound in a dedicated waste container.

  • DO NOT: Mix this waste with other chemical waste streams, especially:

    • Strong Acids or Bases[4]

    • Oxidizing or Reducing Agents[4]

    • Aqueous solutions of other metals[14]

    • Cyanide-containing waste[4]

The causality behind this strict segregation is to maintain chemical stability. The phosphine ligand is susceptible to oxidation, and the overall complex could react unpredictably with acids, bases, or other reagents.

Step 3: Container Selection and Labeling

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Selection:

    • Use a container that is in good condition, leak-proof, and chemically compatible.[15] A glass or high-density polyethylene (HDPE) bottle with a tightly sealing screw-cap is recommended.[14]

    • Ensure the container's original labels are completely removed or defaced if it is being reused.[15]

    • The container must remain closed at all times except when waste is being added.[9]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[8][9]

    • Clearly write the full, unabbreviated chemical name: "this compound" .

    • List all constituents, including any solvents and their approximate percentages.

    • Identify the associated hazards (e.g., "Toxic," "Heavy Metal," "Organophosphorus").

    • Include the name of the generating researcher and the laboratory location (building and room number).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]

  • The SAA must be under the control of laboratory personnel.[9]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Inspect the container weekly for any signs of degradation, leaks, or pressure buildup.[9]

Step 5: Arranging for Final Disposal

Final disposal of hazardous waste is not performed by laboratory staff. It is managed exclusively by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Once the waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your EHS office.[16]

  • Do not stockpile large quantities of waste. Regular disposal is a key tenet of laboratory safety.[8][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Disposal Protocol cluster_disposal Final Disposition A Waste Generation (Unused chemical, reaction residue, contaminated materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 1: Classify as 'Hazardous Waste' B->C D Step 2: Segregate Waste (Dedicated container, no mixing) C->D E Step 3: Select & Label Container - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name D->E F Step 4: Store in SAA - Secondary Containment - Closed Container E->F G Step 5: Request Pickup from EHS/Licensed Vendor F->G

Caption: Disposal workflow for this compound.

Part 4: Managing Contaminated Materials

Any item that comes into direct contact with this compound must be treated as hazardous waste.

  • Contaminated Labware (e.g., glassware): If not being cleaned for reuse, dispose of as hazardous solid waste. If cleaning, triple-rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Solid Waste (Gloves, Weighing Paper, Wipes): Place these items in a durable, sealed plastic bag or a lined container.[14] The container must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").

  • Sharps Waste (Needles, Contaminated Pipettes): Use a dedicated, puncture-proof sharps container designated for chemically contaminated sharps.[14] Do not mix these with biohazardous sharps. The container must be clearly labeled with its contents.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of scientific integrity.

References

Navigating the Handling of Bis(chlorogold(I)) bis(diphenylphosphino)methane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the innovative landscape of drug development and catalysis, the use of specialized organogold compounds like Bis(chlorogold(I)) bis(diphenylphosphino)methane is becoming increasingly common. This potent catalyst, while invaluable in various synthetic reactions, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both the safety of laboratory personnel and the integrity of the research.

The Criticality of Caution: Understanding the Hazards

This compound is a solid organogold compound that requires careful handling due to its chemical properties and potential biological effects. While a comprehensive toxicological profile for this specific compound is not extensively documented, the known hazards of related gold(I) phosphine complexes and its constituent parts warrant a high degree of caution.

The primary concerns are:

  • Inhalation: As a solid powder, there is a risk of inhaling airborne particles, which can cause respiratory irritation.[1]

  • Skin and Eye Irritation: The bis(diphenylphosphino)methane ligand is known to cause skin and serious eye irritation.[1][2]

  • Toxicity of Gold(I) Phosphine Complexes: These compounds have been shown to be highly cytotoxic and can inhibit mitochondrial function, representing a significant, albeit not fully characterized, health risk.[3][4]

  • Air Sensitivity: While not pyrophoric, organometallic compounds can be sensitive to air and moisture, which can affect their reactivity and potentially lead to the formation of hazardous byproducts.[5][6][7]

Given these potential hazards, a multi-layered approach to safety, centered on appropriate PPE and meticulous handling, is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides a summary of recommended PPE for common laboratory tasks involving this compound.

Task Minimum PPE Requirement Recommended Enhancement for Higher Risk Operations
Weighing the solid compound Safety glasses with side shields, nitrile gloves, lab coat, N95 respiratorChemical splash goggles, double-gloving with nitrile gloves, chemical-resistant apron
Preparing solutions Chemical splash goggles, nitrile gloves, lab coatFace shield, double-gloving with nitrile gloves, chemical-resistant apron
Running reactions Chemical splash goggles, nitrile gloves, lab coatFace shield, double-gloving with nitrile gloves, chemical-resistant apron over a flame-resistant lab coat if flammable solvents are used
Handling reaction work-up and purification Chemical splash goggles, nitrile gloves, lab coatFace shield, double-gloving with nitrile gloves, chemical-resistant apron
Cleaning glassware Chemical splash goggles, nitrile gloves, lab coatFace shield, heavy-duty nitrile or neoprene gloves
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn. For tasks with a higher risk of splashes, such as preparing solutions or during reaction work-up, chemical splash goggles are essential. A face shield worn over safety glasses or goggles provides an additional layer of protection.

  • Hand Protection: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals and being less likely to cause allergic reactions than latex. For extended operations or when handling larger quantities, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles.

  • Protective Clothing: A standard lab coat should be worn at all times. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron over the lab coat is advised. Ensure that clothing is buttoned and sleeves are not rolled up. Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

The following protocols are designed to minimize exposure and ensure the safe handling of this compound.

Weighing the Solid Compound:
  • Preparation: Before handling the compound, ensure that the weighing area is clean and free of clutter. If possible, perform weighing in a chemical fume hood or a designated containment enclosure.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer the Compound: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.

  • Seal and Clean: Securely close the main container. Carefully clean the spatula and any minor spills on the balance with a damp paper towel, which should then be disposed of as hazardous waste.

  • Record and Transport: Record the weight and carefully transport the weighed compound to the reaction setup.

Preparing a Solution under an Inert Atmosphere:

Given the air-sensitive nature of many organometallic compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) is a prudent practice.[7][8]

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • System Setup: Assemble the reaction apparatus (e.g., a Schlenk flask) and purge it with inert gas.

  • Solid Addition: Briefly remove the stopper or septum and add the weighed this compound to the flask against a positive flow of inert gas.

  • Solvent Addition: Add the desired anhydrous solvent via a cannula or syringe through a septum.

  • Dissolution: Gently swirl or stir the flask to dissolve the compound.

Visualizing the Workflow: Safe Handling Protocol

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Clean Work Area Select_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Hood Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution (Inert Atmosphere) Weigh_Solid->Prepare_Solution Run_Reaction Conduct Reaction Prepare_Solution->Run_Reaction Workup_Purification Work-up & Purify Run_Reaction->Workup_Purification Segregate_Waste Segregate Waste Streams Workup_Purification->Segregate_Waste Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Store_Waste Store in Secondary Containment Label_Waste->Store_Waste Dispose_Waste Dispose via EHS Store_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and any materials contaminated with it is crucial. Gold compounds are considered heavy metal waste and must be disposed of as hazardous waste.[9]

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including unused compound, contaminated spatulas, weighing paper, and disposable PPE (gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the gold complex, including reaction mixtures and solutions from purification (e.g., column chromatography fractions), in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles and cannulas used for transfers should be disposed of in a designated sharps container.

Labeling and Storage:
  • All waste containers must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including the full chemical name of the gold complex and any solvents present.

  • Store waste containers in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.

Final Disposal:
  • All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal. Never dispose of gold-containing waste down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely utilize the synthetic potential of this compound while upholding the highest standards of laboratory safety and environmental stewardship.

References

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